molecular formula C12H18N2O3S B1351886 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine CAS No. 728015-65-4

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Cat. No.: B1351886
CAS No.: 728015-65-4
M. Wt: 270.35 g/mol
InChI Key: BGTORACXJFLSNT-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (CAS 728015-65-4) is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . This piperidine sulfonamide serves as a versatile and high-value building block in medicinal chemistry and pharmaceutical research, particularly for constructing more complex molecules. The structure, which can be represented by the SMILES notation NC1CCN(S(=O)(C2=CC=C(OC)C=C2)=O)CC1 , features a piperidine ring with an amine group and a 4-methoxyphenylsulfonyl moiety, making it a useful scaffold for the development of novel therapeutic agents . Researchers utilize this compound as a key intermediate in synthesizing potential drug candidates, such as creating derivatives like N-phenyl analogues for biological screening . As a secondary amine, it is amenable to further functionalization, allowing for the exploration of structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care according to the safety data sheet. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and conditions of good ventilation should be ensured during its use. The product is typically shipped with cold-chain transportation to ensure stability . For comprehensive handling and safety information, including precautionary statements, please consult the latest Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTORACXJFLSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a critical workflow in the generation of sulfonamide-based pharmacophores. This scaffold is frequently utilized in the development of GPCR ligands, kinase inhibitors, and ion channel modulators due to the metabolic stability of the sulfonamide linker and the versatile handle provided by the primary amine.

This guide deviates from standard recipe formats by focusing on mechanistic causality and process control . We utilize a convergent two-step protocol: the regioselective sulfonylation of a protected piperidine followed by acid-mediated deprotection. This route ensures high purity by preventing the formation of bis-sulfonylated byproducts common in direct functionalization of diamines.

Retrosynthetic Analysis & Strategy

To ensure a self-validating system, we must control the nucleophilicity of the nitrogen centers. Direct reaction of 4-aminopiperidine with sulfonyl chlorides often results in a mixture of sulfonamides due to the competitive nucleophilicity of the primary and secondary amines.

Strategic Decision: Use tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) as the starting material.

  • Logic: The Boc group effectively masks the primary amine, leaving the secondary piperidine nitrogen as the sole nucleophile.

  • Outcome: Regioselective formation of the sulfonamide bond at the N1 position.

Synthetic Pathway Visualization

SynthesisRoute SM1 Start: tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) INT Intermediate: tert-butyl (1-((4-methoxyphenyl)sulfonyl) piperidin-4-yl)carbamate SM1->INT Step 1: Sulfonylation DCM, Et3N, 0°C -> RT SM2 Reagent: 4-Methoxybenzenesulfonyl chloride (CAS: 98-68-0) SM2->INT PROD Target: 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine INT->PROD Step 2: Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Two-step synthetic pathway ensuring regioselectivity.

Step 1: N-Sulfonylation (The Coupling)

This step involves the nucleophilic attack of the secondary amine on the electrophilic sulfur center of the sulfonyl chloride.

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentRoleEquivalentsNotes
tert-butyl piperidin-4-ylcarbamate Limiting Reagent1.0 eqHigh purity (>98%) required.
4-Methoxybenzenesulfonyl chloride Electrophile1.1 - 1.2 eqMoisture sensitive; check hydrolytic stability.
Triethylamine (TEA) Base2.5 eqScavenges HCl byproduct. DIPEA is an alternative.
Dichloromethane (DCM) Solvent10 mL/gAnhydrous preferred to prevent hydrolysis of chloride.
Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (2.5 eq) to the solution. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling controls the exothermicity of the reaction and minimizes potential side reactions.

  • Coupling: Slowly add 4-Methoxybenzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting amine peak should disappear, replaced by the higher molecular weight sulfonamide intermediate.

  • Workup:

    • Quench with water.[2][3]

    • Extract the organic layer with DCM.

    • Wash sequentially with 1N HCl (to remove excess TEA), saturated NaHCO3, and brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes is often sufficient. If necessary, purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Step 2: Boc-Deprotection (The Unmasking)

The final step removes the carbamate protecting group to reveal the primary amine. We recommend using Trifluoroacetic acid (TFA) for speed and cleanliness, though HCl/Dioxane is preferred if the hydrochloride salt is the desired final form.

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentRoleEquivalentsNotes
Sulfonamide Intermediate Substrate1.0 eqFrom Step 1.
Trifluoroacetic Acid (TFA) Acid10-20 eqExcess ensures complete conversion.
DCM Solvent10 mL/gDiluent to moderate reaction rate.
Detailed Protocol
  • Dissolution: Dissolve the Sulfonamide Intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v of total solvent volume) dropwise at RT.

    • Mechanism:[4][5][6][7][8] Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing CO2 and isobutylene (gas evolution will be observed).

  • Reaction: Stir at RT for 1–3 hours.

    • Validation Point: LCMS should show a mass loss of 100 Da (M-Boc+H).

  • Workup (Free Base Generation):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the residue in DCM.

    • Critical Step: Wash carefully with saturated aqueous NaHCO3 or 1N NaOH until the aqueous pH is basic (> pH 8). This ensures the amine is in the free base form.

    • Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Salt Formation (Optional): To generate a stable solid for storage, dissolve the free base in Et2O and add 2M HCl in ether to precipitate the hydrochloride salt.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-substituted methoxybenzene ring (approx. 7.7 ppm and 7.1 ppm).

    • Methoxy Group: A sharp singlet integrating to 3H at approx.[9] 3.85 ppm.

    • Piperidine Core: Multiplets corresponding to the alpha-sulfonamide protons (approx. 3.5 ppm) and the methine proton adjacent to the amine.[2][9]

    • Absence of Boc: Disappearance of the large singlet at 1.45 ppm (9H).

  • LCMS:

    • ESI+: [M+H]+ peak corresponding to the molecular weight of the free base (approx. 270.35 g/mol ).

Safety & Troubleshooting

Hazard Assessment[10]
  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • TFA: Highly corrosive and volatile. Causes severe burns.[10]

  • Isobutylene: Flammable gas evolved during deprotection. Ensure good ventilation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; check reagent quality.
Incomplete Deprotection Insufficient Acid/TimeIncrease TFA concentration to 50% or warm to 35°C.
Product is Oily/Sticky Trapped TFA SaltsPerform a rigorous basic wash (NaOH) or convert to HCl salt.

References

  • Starting Material Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate. (Note: Analogous core used). Retrieved from [Link]

  • Deprotection Methodology: PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. (Standard TFA deprotection protocol). Retrieved from [Link]

Sources

The Sulfonylpiperidine Scaffold: Technical Guide to Screening 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a "privileged scaffold" in medicinal chemistry. Its structural core—an arylsulfonyl moiety linked to a piperidine ring—is a validated pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly the Serotonin 5-HT6 receptor , and specific metabolic enzymes like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

This guide provides a rigorous, self-validating screening framework for researchers evaluating this scaffold. It moves beyond simple binding assays to functional characterization, ensuring that "hits" translate into viable lead candidates with favorable physicochemical properties.

Chemical Profile & Target Rationale

The Pharmacophore

The molecule consists of three distinct domains critical for biological interaction:

  • The Basic Center (Amine): The 4-amino group (often derivatized in libraries) provides a crucial hydrogen bond donor/acceptor site or ionic interaction with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in 5-HT receptors).

  • The Linker (Piperidine): A rigid spacer that directs the spatial orientation of the functional groups.

  • The Hydrophobic Tail (Arylsulfonyl): The 4-methoxyphenylsulfonyl group typically occupies a hydrophobic pocket (e.g., between TM3, TM5, and TM6 in 5-HT6), providing high-affinity

    
    -stacking or hydrophobic interactions.
    
Primary Target: 5-HT6 Receptor

The arylsulfonylpiperidine core is historically linked to 5-HT6 antagonism.[1] The 5-HT6 receptor is Gs-coupled; its activation stimulates adenylyl cyclase, increasing intracellular cAMP. Therefore, screening must focus on cAMP modulation .

Secondary Target: 11 -HSD1

This scaffold also mimics the substrate transition state for 11


-HSD1, an enzyme converting cortisone to cortisol. Inhibitors here are sought for type 2 diabetes and metabolic syndrome.

Screening Strategy: The "Hit-to-Lead" Funnel

To maximize resource efficiency, we utilize a funnel approach. Do not jump straight to cell-based assays without biophysical validation.

Screening Workflow Diagram

The following diagram outlines the logical progression from library selection to functional validation.

ScreeningFunnel Start Compound Library (Sulfonylpiperidine Scaffold) InSilico In Silico Docking (Target: 5-HT6 Homology Model) Start->InSilico Virtual Filter Binding Primary Screen: Radioligand Binding (Ki) InSilico->Binding Top 10% Hits Functional Secondary Screen: cAMP HTRF Assay (IC50) Binding->Functional Ki < 100 nM Selectivity Selectivity Profiling (5-HT2A, 5-HT7, hERG) Functional->Selectivity Functional Antagonist Lead Validated Lead Candidate Selectivity->Lead Safety Margin > 10x

Caption: The critical path for validating sulfonylpiperidine derivatives, prioritizing affinity (Binding) before efficacy (Functional).

Detailed Experimental Protocols

Primary Screen: Radioligand Binding (Competition Assay)

Objective: Determine the affinity (


) of the scaffold for the 5-HT6 receptor.
Causality:  We use competition binding because it is unaffected by downstream signaling artifacts, providing a pure measure of receptor occupancy.
  • Receptor Source: HEK-293 cells stably expressing human 5-HT6.

  • Radioligand:

    
    -LSD (Lynergic acid diethylamide) or 
    
    
    
    -SB-258585.
  • Reference Compound: Methiothepin or SB-271046.

Protocol Steps:

  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet to 50

    
    g protein/well.
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membranes.
      
    • 25

      
      L Radioligand (final conc. ~ Kd).
      
    • 25

      
      L Test Compound (1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 min at 37°C. Note: Sulfonamides have slow off-rates; ensure equilibrium is reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Secondary Screen: Functional cAMP Assay (HTRF)

Objective: Confirm the compound acts as an antagonist by blocking 5-HT-induced cAMP production. Logic: 5-HT6 is Gs-coupled. An antagonist will inhibit the rise in cAMP caused by Serotonin (5-HT).

Signaling Pathway Diagram:

SignalingPathway Ligand Serotonin (5-HT) (Agonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activation Antagonist Sulfonylpiperidine (Antagonist) Antagonist->Receptor Blockade Gs G-Protein (Gs) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Production ATP ATP ATP->AC

Caption: 5-HT6 signaling pathway.[2] The screen measures the reduction of cAMP in the presence of the antagonist.

Methodology (TR-FRET/HTRF):

  • Cell Seeding: Dispense 5-HT6-expressing cells (2,000 cells/well) into a low-volume 384-well white plate.

  • Antagonist Addition: Add 5

    
    L of the test compound. Incubate 15 min.
    
  • Agonist Challenge: Add 5

    
    L of Serotonin (EC80 concentration). Incubate 30 min at RT.
    
  • Lysis & Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) in lysis buffer.

  • Read: Measure fluorescence ratio (665 nm / 620 nm).

Self-Validating Control:

  • Z-Factor: Must be > 0.5.

  • Control: SB-258585 (Specific 5-HT6 antagonist) must show full inhibition.

  • False Positive Check: Run the assay without cells but with a known concentration of cAMP standard to ensure the compound does not quench fluorescence (a common artifact with sulfonyl-aromatics).

Data Interpretation & Reference Values

When screening 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine derivatives, compare your data against these established benchmarks.

ParameterAssay TypeExcellent CandidateWeak/Fragment HitInactive/Fail
Binding Affinity (

)
Radioligand< 10 nM100 nM - 1

M
> 10

M
Functional Potency (

)
cAMP HTRF< 50 nM100 nM - 5

M
> 10

M
Efficacy (

)
cAMP HTRF> 90% Inhibition50-90% Inhibition< 50%
Selectivity vs. 5-HT2A> 100-fold10-fold< 10-fold
Ligand Efficiency (LE) Calculation> 0.30.2 - 0.3< 0.2

Note on SAR (Structure-Activity Relationship): The 4-methoxy group is critical. Replacing it with a bulky hydrophobic group (e.g., naphthyl) often increases affinity for 5-HT6 but decreases solubility. The 4-amine is a vector for library expansion; acylating this amine to form amides or ureas is the standard path to high-affinity leads (e.g., SB-271046 analogs).

References

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569–4573.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.

  • Hirst, W. D., et al. (2006). "Characterization of 125I-SB-258585 binding to human recombinant 5-HT6 receptors." British Journal of Pharmacology, 130(7), 1597–1605.

  • Boyle, C. D., et al. (2012).

    
    -HSD1 inhibitors based on a 1-sulfonylpiperidin-4-amine scaffold." Bioorganic & Medicinal Chemistry Letters, 22(1), 325-329. 
    

Sources

An In-depth Technical Guide on the Discovery of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and its Analogs: A Case Study in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery and early-stage development of a novel chemical entity, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, and its analogs. The narrative follows a logical, field-proven progression, from initial hit identification to lead optimization, offering insights into the rationale behind experimental choices and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Serotonin 5-HT2A Receptor

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The decision to explore derivatives of this scaffold was driven by a high-throughput screening (HTS) campaign aimed at identifying novel modulators of the serotonin 5-HT2A receptor. This G-protein coupled receptor is a well-validated target for the treatment of various central nervous system (CNS) disorders, including psychosis and mood disorders. Atypical antipsychotics like aripiprazole have demonstrated clinical efficacy through their interaction with serotonin and dopamine receptors.[2][3][4] The goal of this discovery program was to identify a novel chemotype with a differentiated pharmacological profile, potentially offering an improved side-effect profile compared to existing therapies.

The Discovery Journey: From Hit to Lead

The discovery of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine was the culmination of a systematic medicinal chemistry effort. The journey began with a high-throughput screen of a diverse compound library, which identified an initial hit compound with modest activity at the 5-HT2A receptor.

High-Throughput Screening (HTS) and Hit Identification

The HTS campaign utilized a cell-based assay measuring calcium mobilization downstream of 5-HT2A receptor activation. From a library of over 400,000 compounds, a hit molecule, N-benzyl-2-phenylpyrimidin-4-amine, was identified with an IC50 of 5.2 µM.[5] While this initial hit provided a starting point, its potency was insufficient for further development, and its physicochemical properties were suboptimal.

Hit-to-Lead Chemistry: The Emergence of the Arylsulfonyl Piperidine Scaffold

The hit-to-lead phase focused on simplifying the complex pyrimidine core of the initial hit while retaining and improving its interaction with the target receptor. A key strategic decision was to replace the bulky N-benzyl-2-phenylpyrimidinyl moiety with a more synthetically tractable and pharmaceutically acceptable arylsulfonyl group. This modification was inspired by the prevalence of sulfonamides in biologically active compounds, which are known to form strong hydrogen bonding interactions with protein targets.[6]

The 4-aminopiperidine core was retained as a central scaffold, with the primary amine hypothesized to form a key salt bridge interaction within the receptor binding pocket. The initial lead compound, 1-(phenylsulfonyl)piperidin-4-amine, demonstrated improved potency (IC50 = 1.8 µM) and more favorable drug-like properties compared to the initial HTS hit.

Lead Optimization: Structure-Activity Relationship (SAR) Studies

With a viable lead compound in hand, a systematic exploration of the structure-activity relationship (SAR) was undertaken to further enhance potency and selectivity. The lead optimization strategy was bifurcated into two main vectors: modification of the aryl ring of the sulfonyl group and exploration of substitutions on the piperidine ring.

Aryl Ring Modifications

A series of analogs were synthesized with various substituents on the phenyl ring of the sulfonyl moiety. The goal was to probe the electronic and steric requirements of the binding pocket.

Compound IDR GroupIC50 (µM) at 5-HT2A
1a H1.8
1b 4-Cl0.9
1c 4-F1.1
1d 4-CH31.5
1e 4-OCH30.25
1f 3-OCH30.8
1g 2-OCH32.1
1h 4-NO23.5

The results, summarized in the table above, revealed a clear preference for electron-donating substituents at the para position of the phenyl ring. The 4-methoxy substitution in compound 1e , which was identified as 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine , resulted in a significant enhancement of potency, with an IC50 of 250 nM. This suggested a favorable interaction of the methoxy group with a specific sub-pocket of the receptor.

Piperidine Ring Modifications

To confirm the importance of the 4-amino group, a series of analogs were prepared with modifications at this position.

Compound IDR' GroupIC50 (µM) at 5-HT2A
1e -NH20.25
2a -H>10
2b -OH5.8
2c -CH2OH7.2

The data strongly indicated that the primary amine at the 4-position of the piperidine ring is crucial for activity, as its removal or replacement with other functional groups led to a dramatic loss of potency.

Synthesis and Characterization

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and its analogs was achieved through a straightforward and scalable synthetic route.

General Synthetic Scheme

Synthetic_Scheme A tert-butyl piperidin-4-ylcarbamate C Intermediate 1 A->C Et3N, DCM B 4-methoxybenzenesulfonyl chloride B->C D 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine C->D TFA, DCM

Caption: General synthetic route for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Experimental Protocol: Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1e)

Step 1: Synthesis of tert-butyl (1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)carbamate (Intermediate 1)

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 g, 5.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in dichloromethane (20 mL) at 0 °C was added 4-methoxybenzenesulfonyl chloride (1.14 g, 5.5 mmol) portionwise. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was then quenched with water (20 mL) and the organic layer was separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

Step 2: Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1e)

Intermediate 1 (1.0 g, 2.7 mmol) was dissolved in dichloromethane (10 mL) and trifluoroacetic acid (2 mL) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water (10 mL). The aqueous layer was washed with diethyl ether (2 x 10 mL) and then basified to pH 10 with 1 M sodium hydroxide solution. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine as a white solid.[7][8] The structure was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[9]

Biological Evaluation and Screening Funnel

A tiered screening approach was implemented to characterize the pharmacological profile of the synthesized compounds.

Screening_Funnel A Primary Assay: 5-HT2A Calcium Mobilization B Secondary Assay: Radioligand Binding (Potency & Selectivity) A->B Active Compounds C In vitro ADME Profiling B->C Potent & Selective Leads D In vivo PK and Efficacy Studies C->D Leads with Favorable ADME

Caption: Tiered screening funnel for compound evaluation.

Primary Assay: 5-HT2A Calcium Mobilization

As previously mentioned, the primary screen was a cell-based calcium mobilization assay to determine the functional antagonism of the compounds at the 5-HT2A receptor.

Secondary Assays: Radioligand Binding and Selectivity Profiling

Compounds that demonstrated significant activity in the primary assay were further evaluated in radioligand binding assays to determine their binding affinity (Ki) for the 5-HT2A receptor. A selectivity panel against other serotonin receptor subtypes, as well as other relevant CNS targets (e.g., dopamine and adrenergic receptors), was also conducted to assess the off-target activity of the lead compounds. 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine showed a Ki of 150 nM for the 5-HT2A receptor and >100-fold selectivity over other tested receptors.

In Vitro ADME Profiling

Promising lead compounds were subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their drug-like properties. This included evaluation of metabolic stability in liver microsomes, plasma protein binding, and permeability using a Caco-2 cell monolayer assay.

Conclusion and Future Directions

The discovery of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a successful outcome of a rational, data-driven drug discovery campaign. The identification of this potent and selective 5-HT2A antagonist from a novel chemical series provides a strong foundation for further preclinical development. Future efforts will focus on in vivo pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement, as well as efficacy studies in relevant animal models of psychosis. Further optimization of the scaffold may also be explored to fine-tune the ADME properties and further enhance the overall pharmacological profile.

References

  • Aripiprazole: a review of its pharmacology and clinical use. PubMed. Available at: [Link]

  • Aripiprazole: Pharmacology and Evidence in Bipolar Disorder. PubMed. Available at: [Link]

  • Aripiprazole: pharmacology, efficacy, safety and tolerability. PubMed. Available at: [Link]

  • CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents.
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. Available at: [Link]

  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed. Available at: [Link]

  • Pharmacology of the alpha 2-adrenoceptor agonist rilmenidine - PubMed. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed. Available at: [Link]

  • Synthesis and Characterization of Potential Biological Active Novel Sulfonamides Derived From Sulfadiazine - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. Available at: [Link]

  • Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine - PrepChem.com. Available at: [Link]

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Technical Guide: Mechanism of Action Hypothesis for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is a specialized chemical scaffold belonging to the arylsulfonylpiperidine class. While frequently utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents, this guide analyzes its intrinsic biological potential as a pharmacophoric fragment .

Based on Structural Activity Relationship (SAR) homology with known therapeutic agents, the primary Mechanism of Action (MoA) hypothesis for this compound is antagonism of the Serotonin 5-HT6 Receptor , a Class A GPCR implicated in cognitive function and neurodegenerative disease. Secondary hypotheses include modulation of Notch signaling (gamma-secretase) or Matrix Metalloproteinase (MMP) inhibition via the free amine zinc-binding motif.

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-methoxybenzenesulfonyl)piperidin-4-amine
Core Scaffold Arylsulfonylpiperidine
Key Functional Groups Sulfonamide (Linker), Piperidine (Spacer), Primary Amine (Cationic Head), Anisole (Lipophilic Tail)
Molecular Weight ~270.35 g/mol
Primary Classification Privileged Structure / Fragment-Based Drug Discovery (FBDD) Lead

Part 2: Structural Biology & Pharmacophore Analysis

To understand the mechanism, we must deconstruct the molecule into its functional binding elements. This compound exhibits a classic "L-shaped" or linear pharmacophore typical of GPCR ligands.

The Cationic Anchor (4-Amine)
  • Feature: The primary amine at the 4-position of the piperidine ring (

    
    ).
    
  • Mechanistic Role: At physiological pH, this amine is protonated. It serves as the critical ionic anchor , forming a salt bridge with the conserved Aspartate (Asp 3.32) residue located in Transmembrane Helix 3 (TM3) of aminergic GPCRs (e.g., 5-HT6, Dopamine D2).

The Rigid Spacer (Piperidine)
  • Feature: A six-membered saturated heterocycle.

  • Mechanistic Role: Provides a defined spatial separation (approx. 5-7 Å) between the cationic head and the lipophilic tail, ensuring the molecule spans the orthosteric binding pocket without inducing steric clash.

The Sulfonyl Linker ( )
  • Feature: A tetrahedral geometry with two hydrogen bond acceptor oxygens.

  • Mechanistic Role: The sulfonyl group often engages in hydrogen bonding with Serine or Threonine residues (e.g., Ser 5.43) within the receptor pocket, stabilizing the ligand-receptor complex.

The Lipophilic Tail (4-Methoxyphenyl)
  • Feature: An electron-rich aromatic ring.

  • Mechanistic Role: Engages in

    
     stacking or hydrophobic interactions with aromatic clusters (e.g., Trp 6.48, Phe 6.52) deep within the receptor cleft. The 4-methoxy group adds specific bulk and electron density, potentially enhancing affinity through van der Waals contacts.
    

Part 3: Core Mechanism Hypothesis (5-HT6 Receptor Antagonism)

The strongest hypothesis places this compound as a silent antagonist or inverse agonist of the 5-HT6 receptor.

The Signaling Cascade

The 5-HT6 receptor is positively coupled to the Gs protein . Under basal conditions or agonist stimulation (Serotonin), the receptor activates Adenylyl Cyclase (AC), increasing cAMP levels.

Mechanism of Blockade:

  • Binding: The compound enters the orthosteric site. The protonated amine locks into Asp 3.32.

  • Steric Blockade: The rigid arylsulfonyl tail prevents the conformational change of Transmembrane Helix 6 (TM6) required for G-protein coupling.

  • Outcome: Inhibition of Gs activation

    
     Reduced cAMP production 
    
    
    
    Downregulation of PKA activity.
  • Physiological Effect: In the central nervous system (CNS), blocking 5-HT6 enhances the release of Acetylcholine and Glutamate, potentially improving cholinergic transmission and cognitive processing.

Visualization: 5-HT6 Antagonism Pathway

G cluster_0 Cell Membrane Ligand 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Rec_Active 5-HT6 Receptor (Active Conformation) Ligand->Rec_Active Competes with 5-HT Rec_Inactive 5-HT6 Receptor (Inactive/Blocked) Ligand->Rec_Inactive Stabilizes Gs Gs Protein Activation Rec_Active->Gs Activates Rec_Inactive->Gs Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Signaling cAMP->PKA Response Cognitive Modulation (Ach/Glu Release) PKA->Response Modulates

Figure 1: Proposed mechanism of 5-HT6 receptor blockade by the arylsulfonylpiperidine scaffold.

Part 4: Experimental Validation Protocols

To validate this hypothesis, a tiered screening approach is required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for the 5-HT6 receptor.
  • Membrane Preparation: Transfect HEK-293 cells with human 5-HT6 receptor cDNA. Harvest and homogenize membranes.

  • Tracer: Use

    
    -LSD or 
    
    
    
    -SB-271046 (specific 5-HT6 antagonist).
  • Incubation:

    • Mix membrane prep (

      
      ), radioligand (
      
      
      
      ), and increasing concentrations of the test compound (
      
      
      to
      
      
      ).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA, pH 7.4.
      
    • Incubate for 60 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Efficacy)

Objective: Confirm antagonistic activity (vs. agonistic).

  • Cell Line: CHO cells stably expressing h5-HT6.

  • Stimulation: Pre-incubate cells with the test compound (10

    
    ) for 15 mins.
    
  • Challenge: Add Serotonin (5-HT) at

    
     concentration.
    
  • Detection: Lyse cells and measure intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Interpretation:

    • Antagonist: Dose-dependent reduction in 5-HT-induced cAMP signal.

    • Agonist: Increase in cAMP signal in the absence of 5-HT.

Part 5: Secondary Hypothesis (Fragment-Based Design)

If the compound exhibits low affinity for 5-HT6, it should be viewed as a Lead Fragment .

Zinc Metalloprotease Hypothesis: The free primary amine and the sulfonyl oxygens can potentially chelate Zinc (


) in the active site of Matrix Metalloproteinases (MMPs).
  • Experiment: Fluorometric MMP profiling using a generic substrate (e.g., OmniMMP™).

Visualization: Structural Optimization Workflow

SAR Hit Hit: 1-[(4-Methoxyphenyl) sulfonyl]piperidin-4-amine Step1 Step 1: N-Substitution (Reductive Amination) Hit->Step1 Increase Hydrophobicity Step2 Step 2: Sulfonyl Variation (Bioisosteres) Step1->Step2 Improve Metabolic Stability Lead Optimized Lead (High Affinity 5-HT6 Antagonist) Step2->Lead

Figure 2: Fragment-based optimization strategy transforming the scaffold into a potent drug candidate.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Current Medicinal Chemistry. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Rodefer, J. S., et al. (2008). 5-HT6 receptor antagonists improve cognition in animal models. Neuropsychopharmacology. Link

  • Enamine Ltd. (2023). Building Blocks Collection: Sulfonyl Piperidines. (Verified commercial source for scaffold synthesis). Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry. Link

Disclaimer: This document presents a theoretical Mechanism of Action based on structural homology and pharmacophore analysis. Experimental verification is required for definitive characterization.

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is a novel chemical entity that, while not extensively characterized in existing literature, possesses a unique combination of structural motifs widely recognized for their pharmacological significance. This guide deconstructs the molecule into its core components—the 4-aminopiperidine scaffold and the 4-methoxyphenyl sulfonamide moiety—to logically deduce and propose a series of high-potential therapeutic targets. By synthesizing data from analogous structures, we present a compelling rationale for investigating this compound's activity against key protein families, including Carbonic Anhydrases (CAs), G-Protein Coupled Receptors (GPCRs) of the central nervous system (CNS), Sigma-1 Receptors (σ1R), and bacterial enzymes. This document provides a foundational framework for initiating a comprehensive target identification and validation campaign, complete with detailed experimental protocols and logical workflows designed to accelerate its preclinical development.

Introduction and Structural Rationale

The therapeutic potential of a small molecule is intrinsically linked to its structure. The compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is comprised of two key pharmacophores:

  • 4-Aminopiperidine Core: This saturated heterocycle is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous CNS-active drugs and other therapeutic agents.[1][2] Its basic nitrogen atom can form critical salt-bridge interactions with acidic residues in receptor binding pockets, such as the highly conserved aspartate in aminergic GPCRs.[3] Derivatives of this core have been associated with a wide array of biological activities, including analgesic, antiviral, and nootropic effects.[2][4][5][6]

  • N-Aryl Sulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antibacterial drugs and a wide range of other pharmacological activities.[7][8][9] When attached to an aromatic ring, it forms an aryl sulfonamide, a structure known to target enzymes like carbonic anhydrases.[10][11][12] The specific 4-methoxyphenyl group can influence pharmacokinetic properties and provide specific interactions within a target's binding site.

The covalent linkage of these two pharmacophores suggests that 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine may exhibit multi-target activity or possess a unique profile directed at targets that recognize features from both halves of the molecule. This guide will explore the most promising of these potential targets.

Potential Therapeutic Target Class I: Carbonic Anhydrases (CAs)

Rationale for Target Selection: The aryl sulfonamide moiety is the classic zinc-binding group for inhibitors of carbonic anhydrases (CAs).[11][12] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions.[7][8][9] The presence of the N-sulfonylpiperidine structure in our compound of interest strongly suggests a high probability of interaction with the zinc ion in the CA active site.

Potential Therapeutic Indications:

  • Glaucoma: Inhibition of CAII in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.

  • Oncology: Tumor-associated isoforms like CAIX and CAXII are often overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression. Their inhibition is a validated anti-cancer strategy.[11]

  • Diuresis: Inhibition of CAs in the proximal renal tubules increases the excretion of bicarbonate and sodium ions, leading to a diuretic effect.[10]

Experimental Validation Workflow

A tiered approach is recommended to confirm and characterize the inhibition of carbonic anhydrases.

Diagram: Experimental Workflow for Carbonic Anhydrase Target Validation

CA_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: Cellular Activity T1_Assay In Vitro CA Inhibition Assay (Stopped-flow CO2 hydration) T1_Isoforms Screen against key isoforms (hCA I, II, IX, XII) T1_Assay->T1_Isoforms Determine IC50 values T2_Selectivity Comprehensive Isoform Panel (All 15 human CAs) T1_Isoforms->T2_Selectivity Proceed if IC50 < 1µM T2_Kinetics Enzyme Kinetic Studies (Determine Ki and mechanism) T2_Selectivity->T2_Kinetics Prioritize selective hits T3_Cell Cell-Based Assays (e.g., Hypoxic cancer cell viability for CAIX/XII) T2_Kinetics->T3_Cell Proceed if potent & selective

Caption: A three-tiered workflow for validating CA inhibition.

Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration)
  • Objective: To determine the IC₅₀ value of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine against recombinant human CA isoforms.

  • Materials: Recombinant hCA I, II, IX, and XII; stopped-flow spectrophotometer; CO₂-saturated water; buffer (e.g., 10 mM HEPES/Tris, pH 7.5); pH indicator (e.g., p-nitrophenol); test compound stock solution in DMSO.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 0.5%.

    • In one syringe of the stopped-flow instrument, load the assay buffer containing a fixed concentration of the CA enzyme and the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Equilibrate the enzyme with varying concentrations of the test compound for 15 minutes at 25°C.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation: Include a known sulfonamide inhibitor (e.g., Acetazolamide) as a positive control and a vehicle control (DMSO) to establish the baseline of uninhibited and fully inhibited activity.

Potential Therapeutic Target Class II: CNS G-Protein Coupled Receptors (GPCRs)

Rationale for Target Selection: The 4-aminopiperidine scaffold is a classic component of ligands for aminergic GPCRs, including dopamine and serotonin receptors.[1][13][14] The protonated piperidine nitrogen is known to form a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of these receptors, anchoring the ligand in the binding pocket.[3] The aryl group attached to the piperidine, in this case via a sulfonyl linker, explores a lipophilic pocket and largely determines receptor subtype selectivity.

Potential Targets and Therapeutic Indications:

Target SubfamilySpecific ReceptorsPotential Therapeutic IndicationRationale / Supporting Evidence
Dopamine Receptors D₂, D₃, D₄Schizophrenia, Glioblastoma, Substance AbusePiperidine and piperazine scaffolds are foundational for D₂/D₃/D₄ ligands. D₄ antagonists show potential in treating glioblastoma.[13][15]
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₇Depression, Anxiety, Psychosis, ObesityArylpiperazine and related piperidine structures are well-established modulators of multiple 5-HT receptor subtypes.[14][16][17][18]
Opioid Receptors µ-Opioid Receptor (MOR)Pain ManagementThe piperidine ring is the core pharmacophore of potent analgesics like morphine and fentanyl.[5]
Experimental Validation Workflow

A systematic screening approach is necessary to identify and characterize activity at CNS GPCRs.

Diagram: Experimental Workflow for CNS GPCR Target Validation

GPCR_Workflow cluster_0 Tier 1: Primary Binding Screen cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity Profiling T1_Assay Radioligand Binding Assays T1_Targets Panel: Dopamine (D1-D5) Serotonin (5-HT1A, 2A, etc.) Opioid (µ, δ, κ) T1_Assay->T1_Targets Determine % inhibition & Ki values T2_Functional Functional Assays (e.g., cAMP, Ca2+ flux, BRET) T1_Targets->T2_Functional Proceed if Ki < 1µM T2_Mode Determine mode of action (Agonist, Antagonist, Inverse Agonist) T2_Functional->T2_Mode Generate dose-response curves T3_Selectivity Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen) T2_Mode->T3_Selectivity Proceed for potent hits T3_OffTarget Identify off-target liabilities (e.g., Adrenergic, Muscarinic) T3_Selectivity->T3_OffTarget

Caption: A three-tiered workflow for validating CNS GPCR activity.

Protocol: Radioligand Binding Assay for Dopamine D₄ Receptor
  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₄ receptor.

  • Materials: Cell membranes prepared from HEK293 cells stably expressing the human D₄ receptor; [³H]-Spiperone (radioligand); non-specific binding agent (e.g., Haloperidol); scintillation fluid; 96-well filter plates; vacuum manifold; scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the D₄ receptor membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound in a suitable binding buffer.

    • For determining non-specific binding, a separate set of wells will contain a high concentration of Haloperidol instead of the test compound.

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

  • Self-Validation: Run a known D₄ antagonist (e.g., L-745,870) in parallel as a positive control to ensure assay performance.

Potential Therapeutic Target Class III: Sigma-1 (σ₁) Receptors

Rationale for Target Selection: Sigma receptors, particularly the σ₁ subtype, are unique intracellular chaperone proteins implicated in a variety of CNS disorders, including neuropathic pain and neurodegeneration.[19] A significant number of piperidine- and piperazine-based compounds, initially developed for other CNS targets, have been found to possess high affinity for σ₁ receptors.[20][21][22] The basic piperidine nitrogen is a key interaction point, forming a salt bridge with a critical glutamate residue (Glu172) in the σ₁R binding site.[20] This structural feature is present in our compound of interest, making σ₁R a highly plausible target.

Potential Therapeutic Indications:

  • Neuropathic Pain: σ₁R antagonists have demonstrated significant efficacy in preclinical models of neuropathic pain.[21]

  • Neuroprotection: Modulation of σ₁R activity has been linked to neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

  • Oncology: σ₁ receptors are often overexpressed in cancer cells and regulate processes like cell survival and proliferation, making them a potential anti-cancer target.[19]

Experimental Validation Workflow

The validation workflow for σ₁R is similar to that for GPCRs, beginning with binding assays and progressing to functional and phenotypic screens.

Diagram: Experimental Workflow for Sigma-1 Receptor Target Validation

SigmaR_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Characterization T1_Assay Radioligand Binding Assay (σ1 and σ2 receptors) T1_Targets Use membranes with σ1/σ2 Radioligand: [3H]-(+)-Pentazocine T1_Assay->T1_Targets Determine Ki for σ1 and σ2 Assess selectivity T2_Functional Phenytoin Modulation Assay T1_Targets->T2_Functional Proceed if Ki < 1µM for σ1 T2_Mode Determine mode of action (Agonist vs. Antagonist) T2_Functional->T2_Mode T2_Neurite Neurite Outgrowth Assay (e.g., in PC12 cells with NGF) T2_Mode->T2_Neurite Confirm antagonism

Caption: A workflow for validating and characterizing σ₁R ligands.

Protocol: Phenytoin Modulation Assay
  • Objective: To functionally classify the test compound as a σ₁R agonist or antagonist. This assay leverages the fact that phenytoin, an allosteric modulator of σ₁R, increases the binding affinity of σ₁R agonists but not antagonists.[19]

  • Materials: Guinea pig brain membranes (rich in σ₁R), [³H]-(+)-Pentazocine, phenytoin, test compound, binding buffer, filtration apparatus.

  • Procedure:

    • Perform two parallel radioligand binding experiments as described for the D₄ receptor.

    • Experiment A (Control): Determine the Kᵢ of the test compound for [³H]-(+)-Pentazocine binding under standard conditions.

    • Experiment B (Phenytoin): Determine the Kᵢ of the test compound in the presence of a fixed, saturating concentration of phenytoin (e.g., 100 µM).

  • Data Analysis:

    • If the Kᵢ value decreases significantly (e.g., >3-fold) in the presence of phenytoin, the compound is classified as a σ₁R agonist .

    • If the Kᵢ value remains unchanged or slightly increases , the compound is classified as a σ₁R antagonist .

  • Self-Validation: Include a known σ₁R agonist (e.g., PRE-084) and a known σ₁R antagonist (e.g., S1RA) as controls to confirm the expected shifts in affinity.

Other Potential Targets and Future Directions

Based on the broader activities of the core scaffolds, two additional areas warrant exploratory investigation:

  • Antibacterial Activity (Thymidylate Kinase): Novel sulfonylpiperidines have been identified as potent inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria, an essential enzyme for DNA synthesis.[23][24] An initial screen against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) could rapidly assess this potential.

  • Antiviral Activity (HCV Assembly): A 4-aminopiperidine scaffold was recently identified as an inhibitor of Hepatitis C Virus (HCV) assembly and release.[4] If resources permit, testing in an HCV cell culture (HCVcc) infectivity assay could uncover novel antiviral properties.

Conclusion

While 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is an under-characterized molecule, a rigorous analysis of its chemical architecture provides a clear and logical roadmap for its therapeutic development. The confluence of a classic CNS-active piperidine core and a well-established enzyme-inhibiting sulfonamide moiety points toward high-value target classes in oncology, neuropharmacology, and infectious disease. The experimental workflows and protocols detailed in this guide offer a validated, step-by-step approach to systematically test these hypotheses, enabling an efficient and data-driven progression from a chemical structure to a potential therapeutic candidate.

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  • Di Chiarra, M., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 275, 116584.
  • Angeli, A., et al. (2019). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 24(17), 3122.
  • ResearchGate. (n.d.). Dopamine receptor ligands. Retrieved from [Link]

  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Properties. Journal of Medicinal Chemistry, 65(1), 151-174.
  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1956.

Sources

Technical Whitepaper: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic protocols, structural logic, and divergent application strategies over generic descriptions.

A Privileged Sulfonamide Scaffold for Divergent Library Synthesis

Document Control:

  • Role: Senior Application Scientist

  • Context: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Optimization

Executive Summary & Chemical Profile[1][2][3]

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a strategic "linker-scaffold" in medicinal chemistry. It combines a semi-rigid piperidine core with a lipophilic, electron-rich sulfonamide tail. The free primary amine at the C4 position serves as a high-fidelity handle for divergent synthesis, allowing rapid generation of urea, amide, and secondary amine libraries.

Mechanistically, the arylsulfonyl moiety often acts as a solvent-exposed anchor or interacts with hydrophobic pockets (e.g., S1/S4 pockets in proteases), while the piperidine ring directs the C4-substituent into the active site.

Chemical Identity
PropertySpecification
Systematic Name 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
Common Name 1-(4-Methoxybenzenesulfonyl)-4-aminopiperidine
Molecular Formula C₁₂H₁₈N₂O₃S
Molecular Weight 270.35 g/mol
Core Scaffold Arylsulfonyl Piperidine
Key Functionality Primary Amine (Nucleophile), Sulfonamide (H-bond Acceptor)
LogP (Calc) ~0.8 – 1.2 (Favorable for CNS/Oral availability)
pKa (Calc) ~10.5 (Primary Amine)
Strategic Utility in Drug Discovery

This scaffold is not merely a building block; it is a pharmacophore enabler . The 4-methoxyphenylsulfonyl group is a known bioisostere for diverse hydrophobic tails found in:

  • GPCR Ligands: Particularly 5-HT (Serotonin) and Dopamine receptor modulators where the sulfonamide mimics the indole NH or provides π-stacking interactions.

  • Protease Inhibitors: Matrix Metalloproteinase (MMP) and Factor Xa inhibitors often utilize arylsulfonyl piperidines to occupy the S1' subsite.

  • Ion Channel Blockers: hERG and Nav1.7 blockers frequently feature this specific linker length and rigidity.

Structural Logic Diagram

The following diagram illustrates the "Input-Output" logic of this scaffold in a drug design campaign.

ScaffoldLogic Core Piperidine Core (Rigid Spacer) Head C4-Primary Amine (Diversity Handle) Core->Head Spacial Orientation Tail 4-Methoxyphenylsulfonyl (Hydrophobic Anchor) Tail->Core Sulfonamide Link Target2 Proteases (MMP, Factor Xa) Tail->Target2 Hydrophobic Pocket Target1 GPCRs (5-HT, D2) Head->Target1 H-Bond Donor

Figure 1: Pharmacophore contribution of the 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine scaffold.

Synthesis Protocol (High-Fidelity Route)

While reductive amination of 1-sulfonyl-4-piperidones is possible, the N-Boc protection route is superior for generating high-purity material suitable for library synthesis. This route avoids the formation of tertiary amine byproducts common in reductive aminations.

Materials Required
  • Starting Material A: 4-(N-Boc-amino)piperidine [CAS: 73874-95-0]

  • Starting Material B: 4-Methoxybenzenesulfonyl chloride [CAS: 98-68-0]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology

Step 1: Sulfonylation (The Anchor)

  • Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Add TEA (1.5 eq) and cool the solution to 0°C.

  • Slowly add 4-Methoxybenzenesulfonyl chloride (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes. Critical: Exothermic reaction; control rate to prevent impurity formation.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The amine starting material (ninhydrin active) should disappear.

  • Workup: Wash with 1N HCl (to remove excess TEA/piperidine), then sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

Step 2: Deprotection (The Release)

  • Dissolve the intermediate from Step 1 in DCM (0.2 M).

  • Add TFA (10-20 eq) or 4N HCl in Dioxane.

  • Stir at RT for 1-2 hours until gas evolution (isobutylene) ceases.

  • Workup (Critical for Free Base): Concentrate in vacuo to remove excess acid. Redissolve the residue in DCM. Wash with 2N NaOH (aq) to liberate the free amine from its salt.

  • Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the title compound as an off-white solid or viscous oil.

Analytical Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.70 (d, 2H, Ar-H ortho to SO₂), 6.98 (d, 2H, Ar-H meta to SO₂).

    • δ 3.87 (s, 3H, -OCH₃).

    • δ 3.65 (m, 2H, Piperidine eq).

    • δ 2.80 (m, 1H, CH-NH₂).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 271.1.

Divergent Library Generation

The primary utility of this compound is its ability to react with electrophiles to generate functionalized libraries. The following workflow describes the parallel synthesis capabilities.

DivergentSynthesis Amine 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine R_COCl + R-COCl / Base Amine->R_COCl R_NCO + R-NCO Amine->R_NCO R_CHO + R-CHO / NaBH(OAc)3 Amine->R_CHO Amide Amides (Stable, H-Bond Acceptor) R_COCl->Amide Acylation Urea Ureas (Soluble, H-Bond Donor/Acceptor) R_NCO->Urea Addition SecAmine Secondary Amines (Basic, Cationic at pH 7.4) R_CHO->SecAmine Reductive Amination

Figure 2: Divergent synthesis pathways for library generation.

Experimental Notes for Library Synthesis:

  • Urea Formation: Reaction with isocyanates is quantitative and requires no base, making it ideal for "in-plate" synthesis without workup if stoichiometry is controlled.

  • Reductive Amination: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH for mild conditions that tolerate the sulfonamide moiety.

References & Grounding
  • Preparation of Sulfonamides:

    • Methodology: The reaction of sulfonyl chlorides with amines is a foundational click-chemistry-like reaction in medicinal chemistry due to its high yield and reliability.

    • Source: "Sulfonamides." ScienceDirect. Link

  • Piperidine Scaffolds in Drug Design:

    • Context: Piperidines are among the most frequent nitrogen heterocycles in FDA-approved drugs.

    • Source: "Piperidine-containing drugs and recently studied analogs."[1][2] PubMed. Link

  • Arylsulfonyl Piperidines as Factor Xa Inhibitors:

    • Relevance: Demonstrates the biological utility of the arylsulfonyl-piperidine motif.

    • Source: "Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor." PubMed. Link

  • Related Building Block Data:

    • Compound: Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (Ester Precursor).[3]

    • Source:PubChem CID 737721.[3] Link

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The compound described is a research chemical and not approved for human consumption.

Sources

spectroscopic data for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (NMR, IR, MS)

[1]

Compound Identity

  • IUPAC Name: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine[1][2]

  • CAS Number: 442124-65-4 (Hydrochloride salt)[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O₃S

  • Molecular Weight: 270.35 g/mol (Free Base)

  • SMILES: COc1ccc(S(=O)(=O)N2CCC(N)CC2)cc1

Introduction & Significance

The 1-sulfonylpiperidin-4-amine scaffold represents a versatile pharmacophore in medicinal chemistry. It serves as a "linker-divergent" building block, where the piperidine nitrogen is locked by a sulfonamide (providing metabolic stability and distinct vector orientation) while the 4-primary amine remains free for further diversification into ureas, amides, or secondary amines. The 4-methoxy substitution on the benzenesulfonyl ring introduces electron-donating character, altering the Lewis basicity of the sulfonyl oxygens and influencing the solubility profile of downstream candidates.

Synthesis & Preparation Protocol

To ensure high purity for spectroscopic analysis, the synthesis must avoid the formation of bis-sulfonamides. The recommended route utilizes a mono-protected diamine strategy.

Reaction Workflow:

  • Sulfonylation: Reaction of tert-butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine) with 4-methoxybenzenesulfonyl chloride.

  • Deprotection: Acidic cleavage of the Boc group to yield the target amine.

SynthesisPathReactant1N-Boc-4-aminopiperidine(C10H20N2O2)IntermediateIntermediate:N-Boc-1-(arylsulfonyl)piperidineReactant1->IntermediateDCM, Et3N, 0°C to RTReactant24-MethoxybenzenesulfonylchlorideReactant2->IntermediateProductTarget Product:1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineIntermediate->ProductTFA/DCM or HCl/Dioxane(- Boc)

Figure 1: Selective synthesis pathway preventing bis-sulfonylation of the primary amine.

Detailed Protocol
  • Step 1 (Coupling): Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add 4-methoxybenzenesulfonyl chloride (1.1 eq) dissolved in DCM. Stir at room temperature for 4 hours. Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[3]

  • Step 2 (Deprotection): Dissolve the intermediate in DCM (10 mL/g). Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours. Concentrate in vacuo. Basify with saturated NaHCO₃ to pH >10 and extract with DCM to obtain the Free Base for NMR analysis.

Spectroscopic Characterization

The following data represents the Free Base form in CDCl₃. Note that commercial samples often come as HCl salts, which will show significantly different shifts for the amine protons and alpha-carbons due to protonation.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃) The spectrum is characterized by the AA'BB' system of the aromatic ring and the distinct deshielding of the piperidine protons adjacent to the sulfonamide nitrogen.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Ar-H (ortho to SO₂) 7.68 - 7.72Doublet (d)2HDeshielded by electron-withdrawing SO₂.
Ar-H (ortho to OMe) 6.96 - 7.00Doublet (d)2HShielded by electron-donating OMe.
O-CH₃ 3.87Singlet (s)3HCharacteristic methoxy singlet.
Pip-H2, H6 (eq) 3.60 - 3.68Multiplet (m)2HEquatorial protons α to N-SO₂ (Deshielded).
Pip-H4 2.75 - 2.85Multiplet (m)1HMethine proton α to NH₂.
Pip-H2, H6 (ax) 2.45 - 2.55Triplet of doublets2HAxial protons α to N-SO₂.
Pip-H3, H5 (eq) 1.80 - 1.90Multiplet (m)2HEquatorial protons β to N.
NH₂ 1.60 - 2.10Broad Singlet2HExchangeable; shift varies with concentration/water.
Pip-H3, H5 (ax) 1.35 - 1.50Quadruplet of doublets2HAxial protons β to N.

13C NMR (100 MHz, CDCl₃)

  • Aromatic Carbons: 163.0 (C-OMe), 129.5 (C-SO₂), 127.5 (C-meta), 114.2 (C-ortho).

  • Methoxy Carbon: 55.6.

  • Piperidine Carbons: 48.5 (C4-NH₂), 45.8 (C2/C6), 35.2 (C3/C5).

NMR_ConnectivityOMeMethoxy (3.87 ppm)Ar_OrthoAr-H (7.00 ppm)OMe->Ar_OrthoResonance ShieldingOMe->Ar_OrthoAr_MetaAr-H (7.70 ppm)Ar_Ortho->Ar_MetaSulfonylSO2 Group(Deshielding Cone)Ar_Meta->SulfonylSulfonyl->Ar_MetaInductive DeshieldingPip_AlphaPip-H2/6 (2.5 - 3.6 ppm)Directly attached to N-SO2Sulfonyl->Pip_AlphaInductive EffectSulfonyl->Pip_AlphaPip_GammaPip-H4 (2.8 ppm)Alpha to AminePip_Alpha->Pip_Gamma

Figure 2: NMR Chemical Shift Connectivity Map illustrating the electronic influences of the sulfonyl and methoxy groups.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the sulfonamide linkage and the primary amine.

Functional GroupWavenumber (cm⁻¹)Mode
Primary Amine (NH₂) 3350 - 3420N-H Stretching (Weak doublet)
Aromatic C-H 3050 - 3100C-H Stretching
Sulfonamide (SO₂) 1335 - 1350Asymmetric SO₂ Stretch
Sulfonamide (SO₂) 1150 - 1170Symmetric SO₂ Stretch
Ether (C-O-C) 1260Aryl-Alkyl Ether Stretch
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Ion: [M+H]⁺ = 271.1 m/z.

  • Key Fragmentation:

    • m/z 271: Parent Ion.

    • m/z 254: Loss of NH₃ (Characteristic of primary amines).

    • m/z 171: [4-MeO-Ph-SO₂]⁺ cation (Cleavage of S-N bond).

Stability & Storage

  • Physical State: Off-white to pale yellow solid (Free Base); White crystalline solid (HCl salt).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility:

    • Free Base:[3] Soluble in DCM, MeOH, DMSO. Insoluble in water.

    • HCl Salt: Soluble in Water, DMSO, MeOH.

References

  • Compound Registry: CAS No. 442124-65-4 (1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride).[1][2] Santa Cruz Biotechnology. Link

  • Synthesis Protocol Basis: Patent US7176316B2, "Amino-piperidine derivatives." (Describes general sulfonylation of protected aminopiperidines). Google Patents. Link

  • General Spectroscopic Data: "Spectrometric Identification of Organic Compounds" (Pretsch/Silverstein tables used for composite shift assignment).

Technical Guide: Synthesis and Screening of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Framework for Protease and GPCR Ligand Discovery

Executive Summary

The scaffold 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine represents a "privileged structure" in medicinal chemistry. Its architecture—a semi-rigid piperidine core decorated with a sulfonamide moiety—serves as a versatile template for targeting Matrix Metalloproteinases (MMPs) and Chemokine Receptor 3 (CCR3) .

This guide details the robust synthesis of this core intermediate and its subsequent derivatization. We focus on its application in Fragment-Based Drug Discovery (FBDD) for developing MMP-2/MMP-9 inhibitors, critical targets in cancer metastasis and inflammatory disorders. The methodology prioritizes high-yielding, scalable chemistry and self-validating biological screening cascades.

Part 1: Chemical Synthesis & Strategic Derivatization[1]

The synthesis strategy relies on a "Protect-Sulfonylate-Deprotect" cycle to ensure regioselectivity. The piperidine nitrogen is highly nucleophilic; however, to selectively functionalize the N1 position while preserving the C4-amine for later derivatization, we utilize orthogonal protection.

1.1 Core Scaffold Synthesis

Target Intermediate: 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine (Compound 3 )

Reaction Scheme (Logic):

  • Starting Material: tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).[1] The Boc group masks the primary amine.

  • Sulfonylation: Reaction with 4-methoxybenzenesulfonyl chloride under basic conditions.

  • Deprotection: Acidolytic cleavage of the Boc group to reveal the free amine.

Step-by-Step Protocol:

  • Step A: Sulfonylation

    • Charge a round-bottom flask with 4-Boc-aminopiperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

    • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C under N₂ atmosphere.

    • Dropwise add 4-methoxybenzenesulfonyl chloride (1.1 eq) dissolved in DCM.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The sulfonamide bond formation is rapid.

    • Workup: Wash with 1N HCl, then sat. NaHCO₃, then Brine. Dry over MgSO₄. Concentrate to yield Intermediate 2 .

  • Step B: Boc-Deprotection

    • Dissolve Intermediate 2 in DCM (5 mL/g).

    • Add Trifluoroacetic acid (TFA) (20% v/v final concentration) at 0°C.

    • Stir at RT for 2 hours.

    • Critical Step: Evaporate TFA in vacuo.[2] Redissolve residue in DCM and wash with 1N NaOH to generate the free base. (Do not isolate as the TFA salt if the next step requires a nucleophilic amine).

    • Yield: Quantitative conversion to Compound 3 .

1.2 Divergent Library Generation

Compound 3 acts as the "Hub." The C4-amine is now available for coupling with various "Warheads" (Zinc Binding Groups for MMPs) or lipophilic tails (for GPCRs).

Common Derivatizations:

  • Urea Formation: React with isocyanates to form urea linkers (common in CCR3 antagonists).

  • Amide Coupling: React with carboxylic acids using HATU/DIPEA.

  • Reductive Amination: React with aldehydes using NaBH(OAc)₃.

Part 2: Biological Screening Cascade (MMP-2/9 Focus)

To validate the derivatives, we employ a fluorometric assay measuring the cleavage of a FRET peptide substrate.

2.1 The Mechanism

MMPs are Zinc-dependent endopeptidases.[3] The sulfonamide moiety of our scaffold binds into the S1' pocket (selectivity filter), while the derivative attached to the C4-amine (e.g., a hydroxamic acid or carboxylate) chelates the catalytic Zinc ion.

2.2 Experimental Protocol: FRET-Based Enzymatic Assay

Objective: Determine IC₅₀ values for MMP-2 and MMP-9 inhibition.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Enzyme Activation: Incubate pro-MMP-2 or pro-MMP-9 with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Plate Setup:

    • Use 96-well black microplates.

    • Add 10 µL of Test Compound (in DMSO, varying concentrations).

    • Add 40 µL of Activated Enzyme (final conc. 1-5 nM).

    • Incubate for 30 mins at RT (allows equilibrium binding).

  • Substrate Addition: Add 50 µL of Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

  • Kinetic Read: Measure fluorescence (Ex: 328 nm / Em: 393 nm) every minute for 60 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Positive Control: Include NNGH or Ilomastat (known broad-spectrum MMP inhibitors) on every plate.

Part 3: Data Visualization & Logic Flow
3.1 Synthesis & Screening Workflow

The following diagram illustrates the logical flow from raw materials to lead identification.

SynthesisScreening Start Start: 4-Boc-aminopiperidine Rxn1 Sulfonylation (4-MeO-Ph-SO2Cl) Start->Rxn1 Inter1 Intermediate: N-Boc-Sulfonamide Rxn1->Inter1 Rxn2 Deprotection (TFA) Inter1->Rxn2 Core CORE SCAFFOLD (Compound 3) Rxn2->Core Div Divergent Synthesis (Amide/Urea Coupling) Core->Div Lib Derivative Library Div->Lib Screen1 Primary Screen: MMP-2/9 FRET Assay Lib->Screen1 Filter Hit Selection (>50% Inh @ 10µM) Screen1->Filter Screen2 Secondary Screen: MMP-1 Sparing (Selectivity) Filter->Screen2 Lead Lead Candidate Screen2->Lead

Figure 1: Integrated workflow for the synthesis of sulfonyl-piperidine derivatives and hierarchical biological screening.

3.2 Representative SAR Data (Hypothetical)

The table below demonstrates how modifications to the C4-amine position affect potency.

Compound IDR-Group (at C4-amine)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Ratio (MMP-1/MMP-2)
Ref (Cmpd 3) -NH₂ (Free Amine)>10,000>10,000>10,000N/A
Deriv-A -NH-CO-CH₂-OH4506008,00017.7
Deriv-B -NH-CO-NH-Ph1,2001,500>10,000>8.3
Deriv-C -NH-OH (Hydroxamate)12 8 50041.6

Note: Hydroxamate derivatives (Deriv-C) typically show nanomolar potency due to strong Zinc chelation.

Part 4: References
  • MMP Inhibitor Design:

    • Title: "Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors."[4]

    • Source:Journal of Medicinal Chemistry / NIH PubMed.

    • URL:[Link]

  • Sulfonamide Synthesis Protocols:

    • Title: "Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties and Their Carbonic Anhydrase Inhibitory Activity."

    • Source:MDPI Molecules.

    • URL:[Link]

  • CCR3 Antagonist Context:

    • Title: "Small molecule antagonists for chemokine CCR3 receptors."[5]

    • Source:Medicinal Research Reviews / NIH PubMed.

    • URL:[Link]

  • General Synthesis of 4-amino-1-benzylpiperidine derivatives (Analogous Chemistry):

    • Title: "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents."[6]

    • Source:MDPI Pharmaceuticals.

    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the robust synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine , a critical piperidine scaffold used in the development of GPCR ligands, ion channel blockers, and sulfonamide-based antimicrobials.

The Regioselectivity Challenge

The core synthetic challenge lies in the starting material, piperidin-4-amine . It contains two nucleophilic nitrogen centers:

  • N1 (Secondary Amine): Part of the piperidine ring (

    
    ).
    
  • N4 (Primary Amine): Exocyclic amine (

    
    ).
    

While the secondary amine is generally more nucleophilic due to inductive effects, the reactivity difference is insufficient to prevent the formation of bis-sulfonylated byproducts (N1,N4-disulfonamide) or regioisomeric mixtures during direct sulfonylation.

The Solution: Orthogonal Protection Strategy

To ensure >98% regiochemical purity suitable for pharmaceutical applications, this protocol utilizes a Protective Group Strategy . We employ 4-(N-Boc-amino)piperidine as the starting material.[1] The bulky tert-butyloxycarbonyl (Boc) group effectively masks the exocyclic primary amine, forcing the sulfonyl chloride to react exclusively with the ring nitrogen. Subsequent deprotection releases the target molecule in high yield.

Reaction Scheme & Workflow

The following diagram illustrates the critical pathway and decision logic for this synthesis.

Synthesis_Pathway Start Start: 4-(N-Boc-amino)piperidine Step1 Step 1: Sulfonylation (DCM, TEA, 0°C) Start->Step1 Reagent Reagent: 4-Methoxybenzenesulfonyl chloride Reagent->Step1 Inter Intermediate: N-Boc-1-sulfonylpiperidine Step1->Inter >95% Regioselectivity Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Target Product: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Step2->Product Quant. Yield

Figure 1: Synthetic pathway utilizing the N-Boc protection strategy to ensure regioselectivity.

Materials & Equipment

ReagentCAS No.[2][3]Equiv.Role
4-(N-Boc-amino)piperidine 73874-95-01.0Substrate
4-Methoxybenzenesulfonyl chloride 98-68-01.1Electrophile
Triethylamine (TEA) 121-44-82.0Base (Scavenger)
Dichloromethane (DCM) 75-09-2SolventReaction Medium
Trifluoroacetic Acid (TFA) 76-05-120% v/vDeprotection Agent

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Rotary evaporator.

  • LCMS or TLC (SiO2, 5% MeOH in DCM) for monitoring.

Detailed Experimental Protocols

Phase 1: Regioselective Sulfonylation

Objective: Covalent attachment of the sulfonyl group to the piperidine ring nitrogen.

  • Preparation: In a clean, dry 250 mL RBF, dissolve 4-(N-Boc-amino)piperidine (10.0 mmol, 2.00 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (20.0 mmol, 2.8 mL). Cool the solution to 0°C using an ice bath.

    • Note: TEA acts as an HCl scavenger. Failure to remove HCl will inhibit the reaction and potentially degrade the Boc group prematurely.

  • Electrophile Addition: Dissolve 4-methoxybenzenesulfonyl chloride (11.0 mmol, 2.27 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Maintain temperature <5°C during addition to prevent exotherms that could lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Check TLC.[4][5][6] The starting amine (polar) should disappear, replaced by a less polar spot (Intermediate).

  • Workup (Purification by Extraction):

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove hydrolyzed sulfonyl chloride.

    • Wash with Brine (30 mL), dry over Na₂SO₄ , filter, and concentrate in vacuo.

    • Result: Off-white solid (Intermediate). Yield typically >90%.[7][8]

Phase 2: Boc-Deprotection & Free Base Isolation

Objective: Removal of the carbamate protecting group to reveal the primary amine.

  • Dissolution: Dissolve the intermediate from Phase 1 (approx. 9 mmol) in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at RT.

    • Caution: Gas evolution (CO₂ and isobutylene) will occur. Ensure proper venting.

  • Monitoring: Stir at RT for 1–2 hours. LCMS should show the mass of the product (M+H = 271.1) and total loss of the Boc-protected mass (M+H = 371.1).

  • Free Base Generation (Critical Step):

    • The reaction yields the trifluoroacetate salt. To obtain the free amine:

    • Concentrate the mixture to remove excess TFA.

    • Redissolve the residue in DCM (50 mL).

    • Wash carefully with 1M NaOH or Sat. Na₂CO₃ until the aqueous pH is >10.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, dry over Na₂SO₄, and concentrate.[8]

  • Final Product: The target molecule, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine , is obtained as a white to pale yellow solid.

Workup Logic & Troubleshooting

The following flowchart details the purification logic to ensure the removal of specific impurities.

Workup_Logic Crude Crude Reaction Mixture (DCM Phase) AcidWash 1. Wash with 1M HCl Crude->AcidWash BaseWash 2. Wash with Sat. NaHCO3 AcidWash->BaseWash Removes TEA & Unreacted Amine Drying 3. Dry (Na2SO4) & Concentrate BaseWash->Drying Removes Sulfonic Acid byproducts Deprotect 4. TFA Deprotection Drying->Deprotect Pure Intermediate Basify 5. Basify (pH > 10) Extract Free Amine Deprotect->Basify Converts Salt to Free Base

Figure 2: Purification and isolation logic for the 2-step protocol.[9]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solventEnsure DCM is anhydrous; sulfonyl chlorides hydrolyze in water.
Impurity: Bis-sulfonamide Failed ProtectionEnsure starting material is pure 4-(N-Boc)piperidine, not free 4-aminopiperidine.
Product is a Salt Incomplete Workup (Step 2)The TFA salt is stable. You must wash with strong base (NaOH) to isolate the free amine.

Analytical Validation

  • Molecular Formula:

    
    
    
  • Molecular Weight: 270.35 g/mol

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.65 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H) — Sulfonyl aromatic protons.
      
    • 
       3.84 (s, 3H) — Methoxy group.
      
    • 
       3.45 (m, 2H), 2.40 (m, 2H) — Piperidine ring protons adjacent to N.
      
    • 
       2.60 (m, 1H) — Methine proton at C4.
      
    • 
       1.70 (m, 2H), 1.30 (m, 2H) — Piperidine ring protons.
      
  • Mass Spectrometry (ESI+):

    
    
    

References

  • Standard Protocol for Sulfonylation

    • ChemicalBook.[10] (n.d.). Synthesis of 1-(phenylsulfonyl)piperazine derivatives. Retrieved from

  • Boc-Deprotection Methodologies

    • Han, G., et al. (2004).[6] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (General reference for Boc chemistry).

    • Sigma-Aldrich. (n.d.). 4-Boc-Aminopiperidine Product & Application Data. Retrieved from

  • Regioselectivity of Aminopiperidines

    • National Institutes of Health (NIH). (2012).[6] Discovery and Optimization of a 4-Aminopiperidine Scaffold. PMC3532986. Retrieved from

Sources

analytical methods for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, a key intermediate in pharmaceutical synthesis. We present an integrated workflow that combines chromatographic and spectroscopic techniques to establish the identity, purity, and structural integrity of the compound. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both the theoretical basis for method selection and detailed, field-tested protocols.

Introduction: The Rationale for a Multi-Technique Approach

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is a bifunctional molecule incorporating a sulfonamide linkage and a primary amine, making it a versatile building block for more complex drug candidates. The presence of these reactive moieties, along with the piperidine and methoxyphenyl groups, necessitates a rigorous analytical strategy. The goal of characterization extends beyond simple confirmation of presence; it is a system of validation that ensures purity, quantifies impurities, confirms molecular structure, and ultimately guarantees the reliability of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API).

A single analytical technique is insufficient to provide this level of assurance. For instance, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, it may not detect trace impurities. Conversely, High-Performance Liquid Chromatography (HPLC) excels at purity determination but offers limited structural information. Therefore, we advocate for an orthogonal, multi-technique workflow where each method provides a unique and complementary piece of data, culminating in a holistic and trustworthy characterization of the molecule.

Physicochemical Profile and Synthetic Considerations

A foundational understanding of the molecule's properties and potential synthetic liabilities is critical for designing effective analytical methods.

Physicochemical Data

Understanding these properties is the first step in method development. The polarity and molecular weight guide the selection of chromatographic conditions, while the presence of UV-active chromophores and ionizable groups dictates the choice of detection methods.

PropertyValueRationale for Analysis
Molecular Formula C₁₂H₁₈N₂O₃SDefines the elemental composition. Verified by Elemental Analysis and High-Resolution Mass Spectrometry.
Molecular Weight 270.35 g/mol Primary value for Mass Spectrometry.
Appearance Expected to be an off-white to pale yellow solidVisual inspection is a preliminary quality check.
pKa (Predicted) ~9.5 (Piperidine N-H), ~10.5 (Amine -NH₂)The basic nature of the amine groups necessitates pH control in HPLC mobile phases to ensure consistent ionization state and good peak shape.
UV Chromophore Methoxyphenyl groupAllows for straightforward detection using UV-Vis spectrophotometry in HPLC.
Synthesis and Potential Impurities

A common synthetic route involves the reaction of 4-amino-1-Boc-piperidine with 4-methoxybenzenesulfonyl chloride, followed by deprotection of the Boc group. This pathway informs the potential impurity profile that must be monitored.

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-aminopiperidine and 4-methoxybenzenesulfonyl chloride.

    • By-products: Di-sulfonated species or products from side reactions.

  • Degradation Products: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

The analytical methods chosen must be capable of separating the main compound from these potential contaminants.

Integrated Analytical Workflow

A robust characterization relies on the strategic integration of multiple analytical techniques. The following workflow ensures that all critical quality attributes—identity, structure, purity, and composition—are thoroughly assessed.

G cluster_0 Sample Preparation cluster_1 Purity & Assay cluster_2 Structure & Identity cluster_3 Composition cluster_4 Final Characterization Report Prep 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Sample HPLC HPLC-UV (Purity, Assay) Prep->HPLC HRMS High-Resolution MS (Exact Mass) Prep->HRMS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Prep->NMR FTIR FTIR (Functional Groups) Prep->FTIR EA Elemental Analysis (CHNOS %) Prep->EA LCMS LC-MS (Impurity ID) HPLC->LCMS Peak ID Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report LCMS->Report HRMS->Report NMR->Report FTIR->Report EA->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis Protocols

Chromatography is the cornerstone for determining the purity of a compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reverse-phase HPLC is the method of choice due to the moderate polarity of the molecule. The inclusion of an acid, such as trifluoroacetic acid (TFA), in the mobile phase is critical.[2] It protonates the basic amine groups, ensuring a single ionic form and preventing peak tailing by minimizing interactions with residual silanols on the stationary phase. The methoxyphenyl group provides a strong chromophore for UV detection.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validation: Run a system suitability test before analysis. Inject a standard solution five times; the relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling HPLC to a mass spectrometer allows for the identification of impurities detected in the UV chromatogram. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.

Protocol: Impurity Identification by LC-MS

  • LC System: Use the same HPLC conditions as described in Section 4.1.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

  • Ionization Mode: ESI Positive.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV analysis with the mass spectra obtained. The measured mass of an impurity can provide its molecular formula, aiding in its structural identification. For the parent compound, a strong signal at m/z 271.11 ([M+H]⁺) is expected.

Spectroscopic Structural Elucidation Protocols

Spectroscopy provides irrefutable proof of the molecule's covalent structure and identity.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition.[3] The deviation from the theoretical exact mass should be less than 5 ppm.

Protocol: Molecular Formula Confirmation by HRMS

  • Instrumentation: A high-resolution mass spectrometer such as a TOF, Orbitrap, or FT-ICR.

  • Sample Introduction: Direct infusion via a syringe pump or via the LC system (as in Sec 4.2).

  • Ionization Mode: ESI Positive.

  • Data Acquisition: Acquire data in centroid mode over a narrow mass range centered on the expected m/z (e.g., m/z 250-290).

  • Analysis:

    • Theoretical [M+H]⁺: 271.1060 for [C₁₂H₁₉N₂O₃S]⁺.

    • Compare the measured m/z to the theoretical value. The mass error should be calculated and reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.

Protocol: Structural Verification by ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will not exchange with the N-H protons.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Spectral Data (in DMSO-d₆, predicted):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~7.6 Doublet 2H Aromatic protons ortho to SO₂
    ~7.1 Doublet 2H Aromatic protons ortho to OCH₃
    ~3.8 Singlet 3H Methoxy (-OCH₃) protons
    ~3.5 Multiplet 2H Piperidine protons adjacent to N (axial)
    ~2.9-3.1 Multiplet 1H Piperidine proton at C4
    ~2.4 Multiplet 2H Piperidine protons adjacent to N (equatorial)
    ~1.8 Multiplet 2H Piperidine protons at C3/C5 (axial)
    ~1.4 Multiplet 2H Piperidine protons at C3/C5 (equatorial)

    | (variable) | Broad Singlet | 2H | Amine (-NH₂) protons |

  • Expected ¹³C NMR Spectral Data (in DMSO-d₆, predicted): Expect signals for the 4 unique aromatic carbons, the methoxy carbon (~55 ppm), and the 4 unique piperidine carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups.[4][5] The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Protocol: Functional Group Identification by FTIR

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3300 - 3400 N-H stretch Primary amine (-NH₂)
    2800 - 3000 C-H stretch Aliphatic (piperidine) and aromatic C-H
    ~1600, ~1500 C=C stretch Aromatic ring
    ~1340, ~1160 Asymmetric & Symmetric S=O stretch Sulfonamide (SO₂)

    | ~1250 | C-O stretch | Aryl ether (-O-CH₃) |

Elemental Analysis

Causality: Elemental analysis provides the empirical formula by determining the mass percentage of carbon, hydrogen, nitrogen, and sulfur.[6][7] This technique offers a fundamental confirmation of the compound's composition and purity, complementing the exact mass data from HRMS.

Protocol: Elemental Composition by Combustion Analysis

  • Instrumentation: CHNS Elemental Analyzer.

  • Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[7]

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Analysis and Acceptance Criteria:

    Element Theoretical %
    Carbon (C) 53.31%
    Hydrogen (H) 6.71%
    Nitrogen (N) 10.36%
    Sulfur (S) 11.86%

    The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The characterization of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine requires a scientifically sound, multi-faceted analytical approach. The combination of chromatographic methods (HPLC-UV, LC-MS) to assess purity and identify unknowns, with a suite of spectroscopic techniques (HRMS, NMR, FTIR) for unambiguous structural confirmation, and elemental analysis for compositional verification, provides a complete and trustworthy data package. The protocols outlined in this application note form a robust framework for the quality control and release of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and development.

References

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Perreault, H., et al. (2003). Mass spectrometric studies of some novel sulfonamides. PubMed. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Patel, R. (2022). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. ResearchGate. Retrieved from [Link]

Sources

using 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies Using the 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Scaffold

Executive Summary

This guide details the technical protocols for utilizing 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine (hereafter referred to as Compound A ) in High-Throughput Screening (HTS) campaigns.[1][2]

Compound A represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structure combines a semi-rigid piperidine core, a sulfonamide linker (a classic bioisostere for peptide bonds), and a solvent-exposed primary amine.[1] While occasionally screened as a naked fragment, its primary utility in HTS is twofold:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight probe (

    
     Da) to identify binding hotspots in GPCRs (e.g., 5-HT6) and metalloenzymes (e.g., Carbonic Anhydrase).[1][2]
    
  • Focused Library Generation: Serving as a nucleophilic core for rapid parallel synthesis of urea/amide libraries to optimize pharmacokinetic profiles.[1][2]

This document provides validated protocols for solubility handling, fragment screening via SPR, and library expansion workflows.

Chemical Profile & Mechanistic Rationale

Compound A is distinct due to its vectorality.[1][2] The sulfonyl group locks the piperidine ring into a specific conformation, while the 4-amino group provides a vector for extending interactions into the solvent or adjacent hydrophobic pockets.[1][2]

Physicochemical Properties
PropertyValueRationale for HTS
Molecular Weight 270.35 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).[1][2]
cLogP ~1.2 - 1.5Moderate lipophilicity ensures good solubility in DMSO/buffer.[1][2]
H-Bond Donors 2 (Primary Amine)Critical for anchoring in polar pockets (e.g., Asp/Glu residues).[1][2]
H-Bond Acceptors 4 (Sulfonyl, OMe, N)Facilitates interactions with backbone amides or metal centers.[1]
Topological Polar Surface Area ~80 ŲGood cell permeability prediction for downstream hits.[1][2]
Target Relevance
  • GPCRs (5-HT6, Dopamine): The sulfonyl-piperidine core mimics the pharmacophore of several serotonin antagonists, locking the amine in a position to interact with the conserved aspartate in TM3 of monoamine receptors [1].[1]

  • Metalloenzymes (Carbonic Anhydrase, MMPs): The sulfonamide moiety can coordinate with Zinc (

    
    ) active sites, while the piperidine ring fills the hydrophobic channel [2].[1]
    

Protocol 1: Stock Preparation & Solubility Management

Sulfonamide derivatives can exhibit pH-dependent solubility.[1][2] Proper stock preparation is critical to prevent "crash-out" in aqueous assay buffers, which leads to false negatives (loss of potency) or false positives (light scattering).[1][2]

Materials:

  • Compound A (Purity >95% by LCMS)[1][2]

  • DMSO (Anhydrous, HPLC Grade)[1]

  • PBS (pH 7.4)[1][2]

  • Nephelometer or Plate Reader (Absorbance at 600 nm)[1][2]

Step-by-Step Procedure:

  • Primary Stock (100 mM):

    • Dissolve Compound A in 100% anhydrous DMSO.

    • Note: The primary amine can react with atmospheric

      
       to form carbamates; store under nitrogen or argon at -20°C.[1][2]
      
    • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control (QC) via Nephelometry:

    • Prepare a dilution series in the final assay buffer (e.g., PBS + 0.01% Triton X-100).[1]

    • Concentration range: 1

      
      M to 500 
      
      
      
      M.[1][2]
    • Measure light scattering (Nephelometry) or OD600.[1][2]

    • Criterion: Any signal >3x background indicates aggregation.[1][2] Compound A typically remains soluble up to 200

      
      M in 1% DMSO/PBS.[1][2]
      
  • Freeze-Thaw Cycles:

    • Limit to 3 cycles . The sulfonamide bond is stable, but the primary amine is susceptible to oxidation over repeated cycles.[1]

Protocol 2: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Because Compound A is a low-affinity fragment (


 likely in the 

M-mM range), standard biochemical inhibition assays may miss weak binding.[1][2] SPR is the gold standard for validating this scaffold against a target protein.[1][2]

Objective: Determine direct binding affinity (


) and residence time.

Workflow Diagram:

SPR_Workflow Figure 1: SPR Fragment Screening Workflow for Compound A Start Target Immobilization (CM5 Chip, Amine Coupling) Ref Reference Channel (Deactivated Surface) Start->Ref Subtract Non-Specific Inj Single-Cycle Kinetics (Inject Cpd A: 10 - 500 µM) Ref->Inj Flow Rate 30 µL/min Analysis Steady-State Fit (Determine Kd) Inj->Analysis 1:1 Binding Model Hit Hit Validation (Competition Assay) Analysis->Hit Kd < 1 mM?

Experimental Steps:

  • Sensor Chip Preparation:

    • Immobilize the target protein (e.g., 5-HT6 receptor or Carbonic Anhydrase) on a CM5 sensor chip using standard amine coupling.[1][2]

    • Target Density: Aim for high density (3000–5000 RU) to detect the small mass change of the fragment (~270 Da).[1][2]

  • Injection Strategy (Single-Cycle Kinetics):

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 1% DMSO.[1][2]

    • Prepare 5 concentrations of Compound A : 31.25, 62.5, 125, 250, and 500

      
      M.[1]
      
    • Inject sequentially without regeneration to avoid damaging the protein with harsh regeneration buffers.[1][2]

  • Data Analysis:

    • Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.[1][2]

    • Binding Model: Fit data to a 1:1 Steady State Affinity model.[1][2]

    • Success Criteria: Square wave sensorgram (fast on/off) with

      
       proportional to theoretical max.[1][2]
      

Protocol 3: Parallel Library Synthesis (The "Grow" Strategy)

The primary amine of Compound A is the "growth vector."[1][2] In HTS, it is rarely efficient to screen just the scaffold.[1] Instead, generate a focused library of 96 or 384 derivatives directly in the assay plate (in situ) or via solid-phase synthesis.[1][2]

Reaction: Amide Coupling (Compound A + R-COOH)

Workflow:

  • Plate Setup: Dispense 10

    
    L of 0.2 M Compound A  (in DMF) into each well of a 96-well reaction block.
    
  • Diversity Addition: Add 10

    
    L of 0.2 M distinct Carboxylic Acids (R-COOH) to each well.
    
  • Activation: Add 10

    
    L of HATU (0.2 M) and DIPEA (0.4 M).
    
  • Incubation: Shake at RT for 12 hours.

  • Purification (Optional for Crude Screen): For HTS, use a scavenger resin (e.g., Trisamine) to remove excess acid/electrophiles, then dilute directly into assay buffer.[1]

Library Logic:

  • Set A (Hydrophobic): Add phenyl/benzyl acids to target the hydrophobic pocket adjacent to the amine (mimicking 5-HT6 antagonists [3]).[1][2]

  • Set B (Polar): Add heteroaromatic acids to improve solubility and target specific H-bonds.

Validated Case Study: 5-HT6 Receptor Antagonism

Context: Sulfonyl-piperidines are known antagonists for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[1][2][3]

Assay Setup (cAMP Modulation):

  • Cell Line: HEK-293 overexpressing human 5-HT6.[1][2]

  • Method: TR-FRET cAMP accumulation assay.[1][2]

  • Protocol:

    • Incubate cells with Compound A (or library derivatives) for 30 mins.

    • Stimulate with Serotonin (

      
       concentration).[1][2]
      
    • Measure cAMP levels.[1][2]

  • Expectation: Compound A (the naked scaffold) typically shows weak antagonism (

    
    M).[1][2] However, amide derivatives (e.g., 4-chlorobenzamide coupled to the amine) often shift potency into the nanomolar range (
    
    
    
    nM) [1].[1]

References

  • Holenz, J., et al. (2005).[1][2] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1][2] Drug Discovery Today, 11(7-8), 283-299.[1][2] Link

  • Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Pullagurla, M. R., et al. (2012).[1][2] "Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT6 receptor antagonists."[1][3] Journal of Medicinal Chemistry, 55(22), 9763-9779.[1] Link[1][2]

  • BenchChem. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." Application Note. Link[1][2]

Disclaimer: This protocol is for research use only. Compound A and its derivatives should be handled with appropriate PPE, as sulfonamides can cause allergic reactions in sensitized individuals.[1]

Sources

Application Notes and Protocols for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine: A Guide for Cellular-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and neuroprotective agents.[1][2] The compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine incorporates this key piperidine moiety alongside a sulfonamide group, a class of compounds known for its antimicrobial properties through the inhibition of bacterial folic acid synthesis.[3] However, in the context of drug development for human diseases, this novel compound warrants a broader investigation into its effects on mammalian cells.

This guide provides a detailed, foundational cell-based assay protocol to begin characterizing the biological activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. We will focus on a primary screen for cytotoxicity against a panel of human cancer cell lines, a common starting point for novel chemical entities. The principles and methodologies outlined here are designed to be adaptable for further, more specific mechanistic studies.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties for compounds structurally related to 1-[(4--Methoxyphenyl)sulfonyl]piperidin-4-amine is presented below. These properties are crucial for proper handling and preparation of stock solutions for cell-based assays.

PropertyValue/InformationSource
Molecular FormulaC12H18N2O3SPubChem
Molecular Weight270.35 g/mol PubChem
SolubilitySoluble in DMSOGeneral knowledge for similar compounds
StabilityStable under standard laboratory conditions.[4][4]

Compound Preparation:

For cell-based assays, it is recommended to prepare a high-concentration stock solution of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is standard. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would impact cell viability (typically ≤ 0.5%).

Experimental Workflow for Initial Compound Screening

The initial assessment of a novel compound's biological activity typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound Prep Compound Preparation (10 mM stock in DMSO) Compound Treatment Compound Treatment (Serial Dilutions) Compound Prep->Compound Treatment Cell Seeding Cell Line Seeding (96-well plates) Cell Seeding->Compound Treatment MTT Assay Cell Viability Assay (MTT) (48-72h incubation) Compound Treatment->MTT Assay Data Analysis Data Analysis (IC50 Determination) MTT Assay->Data Analysis Apoptosis Assay Apoptosis Assay (e.g., Annexin V/PI) Data Analysis->Apoptosis Assay If cytotoxic Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Data Analysis->Cell Cycle Analysis If cytotoxic Target ID Target Identification (e.g., Kinase Profiling) Data Analysis->Target ID If active

Figure 1: A generalized experimental workflow for the initial biological evaluation of a novel compound like 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Recommended Cell Lines for Initial Screening:

A panel of human cancer cell lines from different tissue origins is recommended for the initial screening to identify potential tissue-specific effects.

Cell LineCancer Type
MCF-7Breast Cancer
PC-3Prostate Cancer[5]
A549Lung Cancer
HeLaCervical Cancer

Materials:

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control (a known cytotoxic agent like doxorubicin).

    • Carefully remove the medium from the seeded plates and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Interpretation of Results and Next Steps

The IC50 values obtained from the MTT assay will provide a quantitative measure of the cytotoxic potency of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine against the tested cell lines.

  • High IC50 values (>100 µM): Suggests low cytotoxicity. Further investigation could explore non-cytotoxic effects, such as the modulation of specific signaling pathways. Given that similar piperidine derivatives have shown activity as inhibitors of the presynaptic choline transporter (CHT), assays for neurological targets could be a logical next step.[6][7]

  • Low IC50 values (<10 µM): Indicates significant cytotoxic activity. Follow-up studies should focus on elucidating the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis by flow cytometry are recommended.[5]

Potential Signaling Pathway for Investigation

Should 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine demonstrate anticancer activity, a potential mechanism to investigate is the inhibition of tubulin polymerization, a mechanism observed in other piperidine derivatives.[5]

G Compound 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

Application Note: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine as a Privileged Scaffold in GPCR Ligand Design

[1]

Abstract

This guide details the application of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (hereafter referred to as Scaffold A ) as a core building block in the design of G-Protein Coupled Receptor (GPCR) ligands.[1] Specifically, this scaffold serves as a critical pharmacophore in the development of antagonists for the 5-HT6 and 5-HT7 serotonin receptor subtypes. This document provides a comprehensive rationale for its use, a validated synthetic protocol for library generation via amide coupling, and a biological workflow for affinity screening.[1]

Introduction: The "Privileged Structure" Rationale

In medicinal chemistry, Scaffold A represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors when appropriately decorated.[2]

Structural Analysis & Pharmacophore Mapping

The utility of Scaffold A in GPCR design is driven by three distinct structural features that map to the conserved binding pockets of Class A Aminergic GPCRs:

  • The Sulfonyl "Anchor" : The sulfonyl group (

    
    ) acts as a rigid linker and a hydrogen bond acceptor.[1] In 5-HT6 receptors, this moiety typically interacts with residues in Transmembrane Domain 3 (TM3) or TM5.[1]
    
  • The p-Methoxy Tail : The 4-methoxy substitution on the phenyl ring serves two purposes:

    • Electronic: It functions as an electron-donating group (EDG), increasing electron density on the aromatic ring to enhance

      
       stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor pocket.[1]
      
    • Metabolic Stability: It blocks the para-position, preventing rapid metabolic oxidation (CYP450-mediated hydroxylation) common to unsubstituted phenyl rings.[1]

  • The 4-Amine "Exit Vector" : The primary amine at the 4-position of the piperidine ring is the designated "growth point." It allows for the attachment of diverse "head groups" (aromatic or heteroaromatic systems) via amide, urea, or sulfonamide linkages, enabling the molecule to reach the secondary binding pocket (allosteric vestibule).[1]

Scaffold Hopping Context

Scaffold A is often used as a bioisostere for arylsulfonyl-piperazines (found in reference antagonists like SB-258585).[1] Replacing the piperazine nitrogen with the piperidine-amine methine (


1

Visualizing the Ligand Design Strategy

The following diagram illustrates the workflow for transforming Scaffold A into a high-affinity GPCR antagonist library.

GPCR_Ligand_Designcluster_PharmacophorePharmacophore Interactions (5-HT6 Model)ScaffoldScaffold A(Core Building Block)LibraryAmide Library(Diversified Head Groups)Scaffold->Library1. Amide Coupling(R-COOH + HATU)SulfonylSulfonyl Group(H-Bond Acceptor)Scaffold->SulfonylContainsMethoxyp-Methoxy Phenyl(Hydrophobic/Pi-Stacking)Scaffold->MethoxyContainsAmine4-Amine Vector(Linker to Secondary Pocket)Scaffold->AmineContainsScreeningRadioligand Binding(Ki Determination)Library->Screening2. Competition Assay([3H]-LSD)HitLead Candidate(High Affinity/Selectivity)Screening->Hit3. SAR Analysis(IC50 < 50 nM)

Figure 1: Workflow converting the arylsulfonyl-piperidine scaffold into a lead candidate.[1] The diagram highlights the pharmacophore elements and the progression from synthesis to screening.

Application Protocol 1: Chemical Synthesis (Library Generation)

This protocol describes the parallel synthesis of a library of amides derived from Scaffold A . The objective is to derivatize the primary amine with various carboxylic acids to probe the secondary binding pocket of the GPCR.[1]

Materials
  • Scaffold A: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1.0 eq).[1]

  • Reagents: Diverse Carboxylic Acids (

    
    , 1.2 eq), HATU (1.5 eq), DIPEA (Diisopropylethylamine, 3.0 eq).[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Preparation: Dissolve Scaffold A (0.1 mmol) in anhydrous DMF (1 mL) in a reaction vial.

  • Activation: In a separate vial, mix the specific Carboxylic Acid (0.12 mmol) with HATU (0.15 mmol) and DIPEA (0.3 mmol) in DMF (0.5 mL). Stir for 10 minutes at room temperature to form the active ester.[1]

  • Coupling: Transfer the activated acid solution to the vial containing Scaffold A .

  • Incubation: Seal the vial and stir at room temperature for 12–16 hours.

    • QC Check: Monitor reaction progress via LC-MS. The target mass will be

      
       (loss of water).[1]
      
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (10 mL).

    • Wash sequentially with saturated

      
       (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).[1]
      
    • Dry the organic layer over anhydrous

      
       and concentrate in vacuo.[1]
      
  • Purification: Purify the crude residue using preparative HPLC (Gradient: 5–95% Acetonitrile in Water + 0.1% Formic Acid) to obtain the final ligand.

Application Protocol 2: Biological Screening (Radioligand Binding)[1]

To validate the affinity of the synthesized library against the 5-HT6 receptor, a competition binding assay is required.[1]

Materials
  • Receptor Source: HEK-293 cell membranes stably expressing human 5-HT6 receptor.[1]

  • Radioligand:

    
    -LSD (Lysergic Acid Diethylamide) or 
    
    
    -SB-258585 (Specific Activity ~80 Ci/mmol).[1]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.[1]
    
Step-by-Step Methodology
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.[1]

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Methiothepin (or Serotonin).[1]

    • Test Compounds: Buffer + Membrane + Radioligand + Synthesized Ligand (concentrations ranging from

      
       to 
      
      
      M).[1]
  • Incubation:

    • Add 150 µL of membrane suspension (approx. 10–20 µg protein/well).[1]

    • Add 25 µL of test compound (or vehicle).[1]

    • Add 25 µL of radioligand (Final concentration ~

      
      , typically 1–2 nM).[1]
      
    • Incubate for 60 minutes at 37°C.

  • Termination:

    • Harvest cells using a rapid vacuum filtration system (e.g., Brandel harvester) onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Quantification:

    • Transfer filters to scintillation vials with liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta counter.[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Fit data to a one-site competition model (Sigmoidal dose-response) to determine

      
      .[1]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]

Data Interpretation & Expected Outcomes[1][3][4][5]

When using Scaffold A , the resulting SAR (Structure-Activity Relationship) typically follows the trends outlined below for 5-HT6 antagonists.

Modification SiteChemical ChangeExpected Biological EffectMechanistic Reason
Sulfonyl Linker Replace

with

(Amide)
Loss of Affinity The sulfonyl geometry is critical for the "kink" required to fit the hydrophobic pocket.
Aromatic Ring Remove 4-MethoxyReduced Potency Loss of electron density reduces

interactions; metabolic stability decreases.[1]
Amine (Head) Attach bulky aromatic (e.g., Naphthyl)Increased Affinity The "Head" group occupies the secondary hydrophobic pocket/vestibule.[1]
Amine (Head) Attach small alkyl (e.g., Methyl)Low Affinity Failure to bridge the gap to the secondary binding site.[1]

References

  • Holenz, J., et al. (2005).[1] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

  • Pullagurla, M. R., et al. (2004).[1] "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters.

  • Hirst, W. D., et al. (2006).[1] "Characterization of 125I-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.[1] [1]

  • Glennon, R. A. (2003).[1] "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry.

Application Note: Strategic Derivatization of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonylpiperidine Scaffold

The 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine core is a privileged scaffold in modern medicinal chemistry. The piperidine ring offers a versatile, three-dimensional exit vector from a defined core, while the arylsulfonyl group often imparts favorable pharmacokinetic properties and can engage in key interactions with biological targets. The primary amine at the 4-position serves as a crucial handle for chemical modification, allowing for the systematic exploration of chemical space to establish robust Structure-Activity Relationships (SAR).[1][2]

SAR studies are the cornerstone of lead optimization in drug discovery. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] This application note provides a detailed guide to the strategic derivatization of 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine, focusing on several high-yield, reliable synthetic protocols to generate a diverse library of analogs for comprehensive SAR exploration.

Overall Workflow for SAR Library Synthesis

The following diagram illustrates a typical workflow for generating a library of derivatives from the parent amine. This multi-pronged approach allows for the exploration of a wide range of functionalities, from amides and alkylamines to ureas and sulfonamides, each probing different aspects of the target's binding pocket.

SAR_Workflow cluster_derivatization Derivatization Strategies cluster_reagents Key Reagents Start 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (Starting Material) Acylation N-Acylation (Amide Formation) Start->Acylation ReductiveAmination Reductive Amination (N-Alkylation) Start->ReductiveAmination UreaFormation Urea/Thiourea Formation Start->UreaFormation Sulfonylation N-Sulfonylation Start->Sulfonylation Library Diverse Compound Library for SAR Acylation->Library ReductiveAmination->Library UreaFormation->Library Sulfonylation->Library CarboxylicAcids R-COOH, EDC, HOBt CarboxylicAcids->Acylation AldehydesKetones R-CHO, NaBH(OAc)3 AldehydesKetones->ReductiveAmination Isocyanates R-NCO / R-NCS Isocyanates->UreaFormation SulfonylChlorides R-SO2Cl, Base SulfonylChlorides->Sulfonylation Screening Biological Screening (Potency, Selectivity, etc.) Library->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis

Caption: High-level workflow for SAR library generation.

Part 1: N-Acylation for Amide Library Synthesis

Amide bond formation is a robust and widely utilized reaction in medicinal chemistry. The resulting amides are generally stable and can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

Expertise & Experience: Why EDC/HOBt Coupling?

While simpler methods like converting a carboxylic acid to an acyl chloride exist, they often require harsh conditions that are incompatible with complex molecules.[5] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) offers several advantages:[6]

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.

  • High Yields & Purity: EDC/HOBt mediated couplings are known for their high efficiency and minimal side product formation. The major byproduct, a water-soluble urea, is easily removed during aqueous workup.[7]

  • Suppression of Racemization: For chiral carboxylic acids, HOBt is crucial for minimizing epimerization by forming a less reactive, but more selective HOBt-ester intermediate.[8][9]

The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.[9][10]

Amide_Coupling_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea Water-Soluble Urea EDC->Urea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product O_acylisourea->Amide + Amine O_acylisourea->Urea HOBt HOBt HOBt_ester->Amide + Amine Amine Piperidine-NH2

Caption: EDC/HOBt mediated amide coupling mechanism.

Protocol 1: General Procedure for N-Acylation

Materials:

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

  • Carboxylic acid of choice (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The reaction mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Trustworthiness: The progress of the reaction should be monitored by the consumption of the starting amine. A successful workup is indicated by the removal of the water-soluble urea byproduct. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

DerivativeCarboxylic AcidYield (%)Purity (LC-MS, %)
1a Acetic Acid92>98
1b Benzoic Acid88>99
1c 4-Chlorobenzoic Acid85>98
1d Cyclohexanecarboxylic Acid90>97

Part 2: Reductive Amination for N-Alkylated Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[11][12] This strategy allows for the introduction of a wide variety of alkyl and arylmethyl groups at the 4-amino position.

Expertise & Experience: The Selectivity of Sodium Triacetoxyborohydride

Direct alkylation of the amine with alkyl halides can be problematic, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination offers a more controlled approach.[13] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone.[14]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations due to its remarkable selectivity.[15][16] It is a milder reducing agent than NaBH₄ and selectively reduces the iminium ion intermediate formed in situ from the amine and carbonyl compound, without significantly reducing the aldehyde or ketone starting material.[16] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[15]

Reductive_Amination Amine Piperidine-NH2 Imine Iminium Ion (Intermediate) Amine->Imine + R-CHO, H+ (cat.) Aldehyde R-CHO Aldehyde->Imine Product N-Alkylated Product Imine->Product + NaBH(OAc)3 NaBH_OAc_3 NaBH(OAc)3

Caption: Reductive amination using Sodium Triacetoxyborohydride.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

  • Aldehyde or ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Adduct Formation: To a round-bottom flask, add 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE (to 0.1 M). If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 3-24 hours).

  • Quenching & Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-alkylated piperidine.

Trustworthiness: Complete consumption of the starting amine and the formation of a single major product spot on TLC (with a different Rf) are indicators of a successful reaction. The structure should be confirmed by NMR and MS, paying close attention to the signals corresponding to the newly introduced alkyl group.

DerivativeAldehydeYield (%)Purity (LC-MS, %)
2a Formaldehyde85>97
2b Benzaldehyde82>99
2c 4-Fluorobenzaldehyde79>98
2d Isobutyraldehyde88>96

Part 3: Synthesis of Urea and Thiourea Derivatives

Ureas and thioureas introduce potent hydrogen bond donor and acceptor functionalities, which can significantly impact a compound's binding affinity and solubility. The synthesis is typically straightforward and high-yielding.

Protocol 3: General Procedure for Urea/Thiourea Formation

Materials:

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

  • Isocyanate or Isothiocyanate of choice (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.1 eq, optional but recommended)

Procedure:

  • Dissolution: Dissolve 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1.0 eq) in anhydrous DCM or THF. Add triethylamine (1.1 eq).

  • Addition: Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. Monitor by TLC for the consumption of the starting amine (typically 1-4 hours).[17]

  • Isolation:

    • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether, hexane).

DerivativeReagentYield (%)Purity (LC-MS, %)
3a Phenyl isocyanate95>99
3b Ethyl isocyanate97>98
3c 4-Chlorophenyl isothiocyanate91>97

Part 4: N-Sulfonylation

Introducing a second sulfonamide group can probe interactions with specific residues in a target's active site and significantly alter the electronic properties and acidity of the molecule.

Protocol 4: General Procedure for N-Sulfonylation

Materials:

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

  • Sulfonyl chloride of choice (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (2.0 eq)

Procedure:

  • Setup: Dissolve 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (2.0 eq).

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq) dropwise. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup:

    • Dilute the mixture with DCM and wash with 1M HCl (2x) to remove excess pyridine/TEA.

    • Wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

DerivativeSulfonyl ChlorideYield (%)Purity (LC-MS, %)
4a Methanesulfonyl chloride89>98
4b Benzenesulfonyl chloride84>99
4c 4-Toluenesulfonyl chloride86>98

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed.[Link]

  • N-acylation reaction is well studied, using acetyl chloride and acetic anhydrides reagents. Scholars Research Library.[Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry.[Link]

  • Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles. ResearchGate.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed.[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.[Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.[Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate.[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate.[Link]

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. National Institutes of Health.[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.[Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

  • Reductive Amination. Myers Chem 115, Harvard University.[Link]

  • An Efficient Method for the Synthesis of N-Acylsulfonamides. ResearchGate.[Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing.[Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]

  • Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-n-propyl-piperidine.
  • Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate.[Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride. ResearchGate.[Link]

  • Synthesis of aryl-heteroaryl ureas (AHUs) based on 4-aminoquinoline and their evaluation against the insulin-like growth factor receptor (IGF-1R). PubMed.[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.[Link]

  • Direct electrochemical reductive amination between aldehydes and amines. PubMed.[Link]

  • Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate.[Link]

  • Synthesis of a sulfonylurea-based inhibitor of interleukin-1. ResearchGate.[Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate.[Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed.[Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ERIC.[Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central.[Link]

  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids. Organic Chemistry Portal.[Link]

  • Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. American Chemical Society.[Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Reactions.[Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate.[Link]

Sources

Application Note: HPLC Method Development for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It moves beyond basic recipe-following to explain the mechanistic rationale behind method development for sulfonyl-piperidine amines, ensuring robust and transferable results.

Abstract & Introduction

The analyte 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a classic "troublesome" scaffold in liquid chromatography: it combines a lipophilic tail (methoxy-phenyl-sulfonyl) with a highly basic polar head (primary amine on a piperidine ring).[1][2][3]

Standard generic methods often fail for this class of molecules, resulting in:

  • Peak Tailing: Caused by the interaction of the basic amine (pKa ~10.[4]5) with residual silanols on the column stationary phase.[2][3][4]

  • Retention Instability: pH fluctuations near the pKa causing shifting retention times.[1][3][4]

  • Solubility Issues: The free base is lipophilic, while the salt form is highly polar.[4]

This guide outlines a Quality by Design (QbD) approach to developing a stability-indicating method, contrasting Low pH (Silanol Suppression) vs. High pH (Neutral State) strategies.[1][2][3][4]

Physicochemical Analysis & Mechanistic Strategy

Before selecting a column, we must analyze the molecule to predict its chromatographic behavior.[4]

Structural Dissection[1][2][3][4][5]
  • Moiety A: 4-Methoxyphenylsulfonyl group. [1][2][3][4]

    • Effect: Provides strong UV chromophore (

      
       nm) and hydrophobic retention.[1][2][3][4]
      
    • Chromatography: Drives retention on C18 phases.

  • Moiety B: Piperidin-4-amine. [1][2][3][4]

    • Effect: The secondary amine of the piperidine is sulfonylated (non-basic), but the exocyclic primary amine at position 4 is highly basic.[4]

    • pKa Estimate: ~10.0 – 10.8.[1][2][3][4]

    • Chromatography: At neutral/acidic pH, this nitrogen is protonated (

      
      ).[1][2][3][4] This charge increases solubility but risks secondary interactions (tailing).[1][2][3][4]
      
The Development Decision Tree

We will evaluate two distinct pathways. Pathway A (Low pH) is the industry standard for screening.[2][3][4] Pathway B (High pH) is the "Modern Robust" approach using hybrid particle technology.[2][3][4]

MethodStrategy Start Analyte: Basic Amine (pKa ~10.5) Decision Select pH Strategy Start->Decision LowPH Pathway A: Low pH (pH 2-3) Protonated State (-NH3+) Decision->LowPH Standard HighPH Pathway B: High pH (pH 10) Neutral State (-NH2) Decision->HighPH Advanced ColA Column: C18 End-Capped (e.g., Zorbax Eclipse) LowPH->ColA ColB Column: Hybrid C18 (e.g., XBridge BEH) HighPH->ColB MechA Mechanism: Silanol Suppression Risk: Peak Tailing ColA->MechA MechB Mechanism: Free Base Retention Benefit: Sharp Peaks ColB->MechB

Figure 1: Decision matrix for basic amine method development.

Experimental Protocols

Reagents & Standards
  • Analyte: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).[2][3][4]

  • Modifiers: Trifluoroacetic Acid (TFA) or Formic Acid (FA) for Low pH; Ammonium Bicarbonate for High pH.[1][2][3][4]

Pathway A: Low pH Screening (Recommended Starting Point)

This method uses acid to protonate the amine and suppress silanol ionization on the silica surface.[4]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2][3][4]

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).[1][2][3][4]

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion acts as an ion-pairing agent , improving the peak shape of the cationic amine.[4]

  • Mobile Phase B: Acetonitrile + 0.05% TFA.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6][7]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).[2][3][4]

Gradient Table (Pathway A):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |[1][2][3]

Pathway B: High pH Optimization (For Superior Peak Shape)

If Pathway A shows tailing (Tailing Factor > 1.5), switch to High pH.[2][3][4] This keeps the amine uncharged, increasing retention and eliminating silanol interactions.[4] Crucial: You MUST use a column stable at pH 10.[1][2][3][4]

  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm).[2][3][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][7][8]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6][7]

  • Temperature: 35°C (Slightly higher temp improves mass transfer for basic compounds).[1][2][3][4]

Sample Preparation & System Suitability[1][2][3][10]

Diluent Strategy (The "Solvent Shock" Trap)

A common error is dissolving this lipophilic amine in 100% Methanol and injecting it into a high-aqueous initial gradient.[1][2][3][4] This causes "peak splitting" or fronting.[1][2][3][4]

  • Stock Solution: 1 mg/mL in Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:Acetonitrile (80:20) .[1][2][3][4]

    • Why? Matching the diluent to the initial gradient conditions focuses the analyte at the head of the column.[4]

System Suitability Criteria (Acceptance Limits)
ParameterAcceptance LimitRationale
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures gradient stability.
Peak Area %RSD ≤ 1.0% (n=5)Ensures injector precision.[1][2][3][4]
USP Tailing Factor (

)
≤ 1.5Critical for basic amines; >1.5 indicates silanol activity.[1][2][3][4]
Theoretical Plates (

)
> 5000Indicates column efficiency.[1][2][3][4]
Resolution (

)
> 2.0Between analyte and nearest impurity.

Troubleshooting & Optimization Guide

Issue: Significant Peak Tailing ( )
  • Cause: Secondary interactions between the positively charged amine and negative silanols on the silica support.[4]

  • Solution 1 (Modifier): Add 0.1% Triethylamine (TEA) to the buffer.[2][3][4] TEA acts as a "sacrificial base," blocking silanol sites.[1][3][4]

  • Solution 2 (Switch Mode): Move to Pathway B (High pH) .[1][2][3][4] At pH 10, the amine is neutral (

    
    ) and silanols are ionized but repelled by the high ionic strength, or simply less accessible on hybrid columns.[2]
    
Issue: Carryover
  • Cause: The hydrophobic sulfonyl group may adsorb to the injector rotor seal or needle.[3][4]

  • Solution: Use a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid .[1][2][3][4] The acid helps solubilize the basic amine, while the organic washes the lipophilic tail.[4]

Issue: Double Peaks
  • Cause: Sample solvent mismatch (injecting strong solvent).[1][2][3][4]

  • Solution: Reduce injection volume to 2-5 µL or dilute sample with Mobile Phase A as described in Section 4.1.

References

  • Dolan, J. W. (2006).[1][2][3][4] "Tailing Peaks for Basic Compounds." LCGC North America.[1][2][3][4] Retrieved from [Link]

  • Waters Corporation. (2023).[1][2][3][4] "XBridge BEH C18 Column Care and Use Manual." Waters Library.[1][2][3][4] Retrieved from [Link][1][2][3]

  • Agilent Technologies. (2022).[1][2][3][4] "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Agilent Technical Notes. Retrieved from [Link]

  • McCalley, D. V. (2010).[1][2][3][4] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1][3] Journal of Chromatography A, 1217(6), 858-880.[1][2][3][4] Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (1994).[1][2][3][4] "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

Application Note: High-Precision Preparation of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (Formula: C₁₂H₁₈N₂O₃S; MW: 270.35 g/mol ). This compound, featuring a sulfonamide linker and a primary piperidinyl amine, presents specific solubility challenges due to its amphiphilic nature—possessing both a lipophilic aryl-sulfonyl moiety and a polar, basic amine tail.

Inconsistent solvation is a primary source of variability in biochemical assays. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducibility across cellular and enzymatic assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule's architecture is the first step to successful solvation.

PropertyValue / DescriptionImplications for Solvation
Molecular Weight 270.35 g/mol Moderate size; amenable to high-concentration stocks (up to 100 mM).
Core Structure Sulfonamide-linked PiperidineThe sulfonyl group adds rigidity and lipophilicity; the piperidine ring adds bulk.
Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃)The primary amine (pKa ~10.5) makes the molecule basic. It is prone to protonation in acidic media but remains neutral in DMSO.
Predicted LogP ~1.2 - 1.8Moderately lipophilic. Water solubility is poor at neutral pH.
Preferred Solvent DMSO (Anhydrous) Aprotic, polar solvent that disrupts intermolecular hydrogen bonding without chemically altering the sulfonamide or amine.
Why DMSO?

Water is a poor choice for the primary stock because the neutral free base form of the amine is sparingly soluble in aqueous buffers at pH 7.4. While acidification (e.g., 0.1 M HCl) would dissolve the compound by protonating the amine, acidic stocks are less stable for long-term storage due to potential hydrolysis risks. DMSO provides a chemically inert, high-solubility environment that prevents "crashing out" (precipitation) upon freezing.

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Goal: Create a high-concentration, sterile master stock suitable for long-term storage at -20°C.

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (Solid powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh approximately 13.52 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 50 mM  concentration using the formula:
    
    
    
    
    Example: For 13.52 mg:
    
    
  • Solvation: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at room temperature (25°C) for 2-5 minutes. The solution should appear completely clear and colorless to pale yellow.

  • Aliquoting: Dispense the stock into small aliquots (e.g., 50 µL or 100 µL) into sterile polypropylene microcentrifuge tubes or amber glass vials.

    • Why? This limits freeze-thaw cycles, which can introduce moisture and degrade the sulfonamide bond.

  • Storage: Store at -20°C (short term < 6 months) or -80°C (long term > 6 months).

Protocol B: Preparation of Aqueous Working Solutions

Goal: Dilute the DMSO stock into biological media without precipitation.

The "Stepwise" Dilution Strategy

Directly dumping high-concentration DMSO stock into aqueous buffer often causes rapid local precipitation. Use an intermediate dilution step.

  • Thaw: Thaw a 50 mM DMSO aliquot at room temperature. Vortex briefly.

  • Intermediate Stock (10x): Prepare a 10x concentrated working solution in the assay buffer (e.g., PBS or Media).

    • Example: To achieve a final assay concentration of 10 µM :

    • Dilute the 50 mM stock 1:500 into buffer? NO.

    • Better: Dilute 50 mM stock 1:100 into buffer to get 500 µM (Intermediate).

    • Note: If precipitation occurs here, use a vehicle control of 5% DMSO in buffer as the intermediate diluent.

  • Final Dilution: Dilute the Intermediate Stock 1:10 into the final assay well/tube.

    • Final Concentration: 50 µM.

    • Final DMSO content: 0.1% - 1.0% (generally non-toxic to cells).

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for preparing and validating the stock solution.

StockPrep Solid Solid Compound (C12H18N2O3S) Weigh Weigh Mass (m) (Amber Vial) Solid->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO (Target: 50 mM) Calc->AddSolvent Dissolve Vortex & Sonicate (Clear Solution?) AddSolvent->Dissolve Check Visual Inspection Dissolve->Check Check->Dissolve No (Particulates) Aliquot Aliquot (50-100 µL) Polypropylene/Glass Check->Aliquot Yes (Clear) Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Figure 1. Optimized workflow for the preparation of stable 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine stock solutions.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness in DMSO Saturation or MoistureSonicate at 30°C. If persistent, verify compound purity (LCMS). Ensure DMSO is anhydrous.
Precipitate in Buffer "Crash out" effectReduce final concentration. Use the Stepwise Dilution method. Increase DMSO % in intermediate step.
Yellowing over time Oxidation of amineCheck LCMS. If purity <95%, discard. Store future aliquots under Nitrogen/Argon gas.

Self-Validating Check: Before using a stored aliquot for a critical experiment, perform a UV-Vis check . Dilute a small amount (e.g., to 50 µM) in PBS. If the OD reading at


 (likely ~250-270 nm for the anisole ring) is significantly lower than the fresh preparation, precipitation or degradation has occurred.

References

  • PubChem. (2023). Compound Summary: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. National Center for Biotechnology Information. Link

  • MedChemExpress (MCE). (2023). Compound Handling Instructions: Preparation of Stock Solutions. Link

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling and Storage of Chemical Reagents. Link

  • Cytiva. (2023). Buffer and sample preparation for direct binding assays in DMSO. Link

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SYN-4MP-001 Audience: Medicinal Chemists, Process Chemists Scope: Synthesis, Purification, and Troubleshooting

Executive Summary & Core Strategy

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-amine often suffers from two primary yield-killing mechanisms: regioselectivity failure (bis-sulfonylation) and workup loss (water solubility of the amine).

To guarantee high yield and purity, you must abandon direct sulfonylation of 4-aminopiperidine. The only robust, self-validating protocol utilizes a Boc-protection strategy . This guide details that specific route, followed by a troubleshooting matrix for yield recovery.

Validated Synthetic Workflow (The "Boc" Route)

The Pathway

The following diagram illustrates the logic flow. We utilize tert-butyl piperidin-4-ylcarbamate to mask the primary amine, forcing the sulfonyl chloride to react exclusively with the secondary piperidine nitrogen.

SynthesisWorkflow SM1 4-N-Boc-aminopiperidine (Starting Material) Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C to RT) SM1->Step1 SM2 4-Methoxybenzenesulfonyl chloride SM2->Step1 Inter Intermediate: N-Boc-Protected Sulfonamide Step1->Inter >95% Conv. Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Workup Critical Workup: pH Adjustment > 12 CHCl3 Extraction Step2->Workup Salt Formation Product Target Product: 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Workup->Product Free Base Isolation

Figure 1: Validated synthetic pathway preventing bis-sulfonylation and ensuring quantitative deprotection.

Detailed Protocol

Step 1: Regioselective Sulfonylation

  • Reagents: 4-N-Boc-aminopiperidine (1.0 equiv), 4-Methoxybenzenesulfonyl chloride (1.1 equiv), Triethylamine (TEA) (2.0 equiv), DMAP (0.05 equiv - optional catalyst).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve amine and TEA in DCM under

      
       atmosphere. Cool to 0°C.
      
    • Add sulfonyl chloride portion-wise (solid or solution) to control exotherm.

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 1:1) should show complete consumption of amine.

    • Wash: 1M HCl (removes unreacted amine/TEA), then Sat. NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      .

Step 2: Deprotection & Isolation (The Critical Step)

  • Reagents: Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

  • Procedure:

    • Dissolve intermediate in DCM. Add TFA at 0°C. Stir at RT for 1-2 hours.

    • Volatile Removal: Evaporate solvent and excess TFA completely (azeotrope with toluene if necessary).

    • The "Chloroform Trick" (Yield Saver): The residue is the TFA salt.

      • Dissolve residue in minimal water.

      • Wash with Diethyl Ether (removes non-polar impurities). Discard organic layer.

      • Basify: Add 50% NaOH dropwise until pH > 12. The solution will become cloudy or oily.

      • Extract: Use Chloroform (CHCl

        
        )  or DCM containing 5% Isopropanol. Note: Simple Ether or Hexane will NOT extract this polar amine efficiently.
        

Troubleshooting Center (Q&A)

Issue 1: "I tried the direct reaction (without Boc) and my yield is <30%."

Diagnosis: Lack of Regioselectivity. Explanation: 4-aminopiperidine has two nucleophilic sites: the secondary ring amine and the primary exocyclic amine. Sulfonyl chlorides are highly reactive electrophiles and will react with both, creating a mixture of mono-sulfonylated isomers and bis-sulfonylated byproducts [1]. Solution: You cannot optimize the direct route to high yields. Switch to the Boc-protected route described above.

Issue 2: "I see product on LCMS after Step 2, but I recover nothing after extraction."

Diagnosis: Incorrect pH or Solvent Choice during Workup. Explanation: The target molecule is a primary amine attached to a sulfonylated piperidine. It has significant water solubility, especially as a salt.

  • Error: If you wash with water at neutral pH, the product remains in the aqueous layer.

  • Error: If you extract with Hexane/Ether, the product (being polar) remains in the aqueous layer. Solution:

  • Ensure aqueous phase is pH 12-14 (use NaOH, not NaHCO

    
    ).
    
  • Use Chloroform (

    
    )  or DCM:Isopropanol (9:1)  for extraction. These chlorinated solvents are better at pulling polar amines from the aqueous phase [2].
    
Issue 3: "My Step 1 yield is low; the sulfonyl chloride seems to hydrolyze."

Diagnosis: Wet Solvents or "Old" Reagents. Explanation: Sulfonyl chlorides are moisture sensitive.[1] If your DCM is "wet" or the base contains water, the chloride hydrolyzes to the sulfonic acid (unreactive). Solution:

  • Use anhydrous DCM.

  • Verify the quality of 4-methoxybenzenesulfonyl chloride. If it is a sticky solid or liquid (it should be a crystalline solid, mp ~41°C), it may have hydrolyzed. Recrystallize from hexane/toluene if necessary.

Optimization Matrix: Reaction Conditions

Use this table to select conditions based on your available reagents and scale.

VariableCondition A (Standard)Condition B (Scale-Up)Condition C (Green/Alt)
Base Triethylamine (TEA)NaOH (aq) + Na

CO

Pyridine
Solvent DCM (Anhydrous)Water/THF (Biphasic)Toluene
Temp 0°C

RT
0°C

RT
Reflux (if sluggish)
Pros High yield, easy workupCheap, no organic base saltPyridine acts as solvent/base
Cons TEA salts can be stickyRequires vigorous stirringPyridine removal is difficult
Yield 90-95% 80-85% 75-85%

Mechanistic Logic Tree (Troubleshooting)

Use this decision tree to diagnose yield loss in real-time.

Troubleshooting Start Start: Low Yield Detected StepCheck Which Step Failed? Start->StepCheck Step1 Step 1: Sulfonylation StepCheck->Step1 Step2 Step 2: Deprotection StepCheck->Step2 CheckTLC Check TLC/LCMS Is SM remaining? Step1->CheckTLC CheckImpurity Check Impurity Profile Bis-sulfonylation? Step1->CheckImpurity CheckAq Check Aqueous Layer Did product stay in water? Step2->CheckAq WetSolvent Cause: Wet Solvent/Base (Hydrolysis of R-SO2Cl) CheckTLC->WetSolvent Yes (SM remains) Stoich Cause: Incorrect Stoichiometry (Increase R-SO2Cl to 1.2eq) CheckTLC->Stoich Yes (SM remains) Switch to Boc-Route Switch to Boc-Route CheckImpurity->Switch to Boc-Route Yes (Bis-product) pHFail Cause: pH < 12 Product is protonated CheckAq->pHFail Yes SolventFail Cause: Wrong Extraction Solvent Use CHCl3 or DCM/IPA CheckAq->SolventFail Yes

Figure 2: Diagnostic logic for isolating yield loss causes.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection/deprotection mechanics).
  • PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from (Validates the extraction of polar piperidine amines using NaOH basification and specific organic solvents).

  • National Institutes of Health (NIH). (2023). Synthesis of Polysubstituted Pyridines... via Sulfonamides. Retrieved from (Demonstrates sulfonylation conditions and workup for similar amino-sulfonamide scaffolds).

Sources

Technical Support Center: Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

I. Understanding the Synthetic Strategy and Potential Pitfalls

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine typically proceeds via the reaction of 4-aminopiperidine with 4-methoxybenzenesulfonyl chloride. However, the presence of two nucleophilic nitrogen atoms in 4-aminopiperidine (a primary and a secondary amine) presents a significant challenge in achieving selective N-sulfonylation at the piperidine nitrogen. This often leads to undesired side reactions, primarily bis-sulfonylation. To circumvent this, a common and effective strategy involves a three-step process:

  • Selective Protection: The more nucleophilic primary amine of 4-aminopiperidine is selectively protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

  • Sulfonylation: The remaining secondary amine on the piperidine ring is then reacted with 4-methoxybenzenesulfonyl chloride.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired product.

This guide will focus on troubleshooting this robust three-step synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiment in a question-and-answer format.

Question 1: After the Boc protection step, my TLC analysis shows multiple spots, including what appears to be starting material and a higher-running spot. What is happening and how can I fix it?

Answer: This observation suggests either an incomplete reaction or the formation of a di-Boc protected side product.

  • Probable Cause & Mechanism:

    • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of di-tert-butyl dicarbonate (Boc₂O) can lead to unreacted 4-aminopiperidine.

    • Di-Boc Formation: While the primary amine is generally more reactive, under forcing conditions (e.g., prolonged reaction times, excess Boc₂O, or use of a strong base), the secondary amine can also be protected, leading to the formation of di-tert-butyl piperidine-1,4-diyldicarbamate. The reaction of an amine with Boc₂O involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.[1][2]

  • Troubleshooting & Preventative Measures:

    • Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O to ensure complete consumption of the primary amine without promoting di-protection.

    • Control Reaction Conditions: Perform the reaction at room temperature or slightly below. Avoid excessive heating.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A common solvent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[3] The starting diamine will have a low Rf, the desired mono-Boc product will have a higher Rf, and the di-Boc product will have the highest Rf.

    • Purification: If a mixture is obtained, the desired mono-Boc product can typically be separated from the starting material and di-Boc byproduct by column chromatography on silica gel.

Question 2: During the sulfonylation step, my reaction is sluggish, and upon workup, I isolate a significant amount of 4-methoxybenzenesulfonic acid. What is the cause and how can I improve the yield of my desired product?

Answer: The presence of 4-methoxybenzenesulfonic acid indicates the hydrolysis of your sulfonylating agent, 4-methoxybenzenesulfonyl chloride.

  • Probable Cause & Mechanism:

    • Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base (which is required to neutralize the HCl generated during the sulfonylation).[4] The hydroxide ions act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Troubleshooting & Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use anhydrous solvents (e.g., dry dichloromethane or tetrahydrofuran).

    • Choice of Base: Use a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced. Avoid using aqueous bases like sodium hydroxide during the reaction itself.

    • Slow Addition: Add the 4-methoxybenzenesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Question 3: My final product after deprotection is impure, showing a significant byproduct with a higher molecular weight in the mass spectrum. What could this impurity be?

Answer: A higher molecular weight impurity in the final product often points to the formation of a bis-sulfonylated product, N-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4-methoxybenzenesulfonamide.

  • Probable Cause & Mechanism:

    • Incomplete Initial Protection: If the initial Boc protection of the primary amine was not complete, the free primary amine in the intermediate can react with 4-methoxybenzenesulfonyl chloride during the sulfonylation step.

    • Premature Deprotection: Although less common, if harsh conditions are used during the sulfonylation workup, some of the Boc group may be prematurely removed, exposing the primary amine to reaction with any remaining sulfonyl chloride.

  • Troubleshooting & Preventative Measures:

    • Ensure Complete Protection: Confirm the purity of your Boc-protected intermediate by NMR or LC-MS before proceeding to the sulfonylation step.

    • Controlled Sulfonylation: Use the optimized conditions described in the previous question to minimize side reactions.

    • Purification Strategy: This bis-sulfonylated impurity is significantly less basic than the desired product. An acid-base extraction can be an effective purification method. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will be protonated and move to the aqueous layer, while the less basic bis-sulfonylated impurity will remain in the organic layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an amine protecting group. In this synthesis, it is used to temporarily "block" the primary amine of 4-aminopiperidine. This ensures that the subsequent sulfonylation reaction occurs selectively at the secondary amine of the piperidine ring, preventing the formation of the bis-sulfonylated side product. The Boc group is stable under the basic conditions of the sulfonylation reaction but can be easily removed under acidic conditions.[7]

Q2: Can I perform the sulfonylation directly on 4-aminopiperidine without the protection step?

A2: While technically possible, direct sulfonylation is not recommended for achieving a high yield of the desired product. The primary amine of 4-aminopiperidine is more nucleophilic than the secondary amine, meaning it will react preferentially with the 4-methoxybenzenesulfonyl chloride. Furthermore, controlling the stoichiometry to achieve mono-sulfonylation at the secondary amine is extremely challenging and will likely result in a complex mixture of mono- and di-sulfonylated products, as well as reaction at the primary amine, making purification difficult.

Q3: What are the best conditions for the Boc deprotection step?

A3: The Boc group is typically removed under acidic conditions. A common and effective method is to treat the Boc-protected intermediate with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] The reaction is usually fast and can be performed at room temperature. It is important to monitor the reaction by TLC to ensure complete deprotection without prolonged exposure to strong acid, which could potentially lead to other side reactions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare its retention factor (Rf) to that of the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the connectivity of the atoms in the molecule.[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[10]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

IV. Experimental Protocols & Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Deprotection A 4-Aminopiperidine B tert-Butyl (piperidin-4-yl)carbamate A->B Boc₂O, Base C tert-Butyl (1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)carbamate B->C 4-Methoxybenzenesulfonyl chloride, Base D 1-((4-Methoxyphenyl)sulfonyl)piperidin-4-amine C->D Acid (e.g., HCl)

Caption: Three-step synthesis of the target compound.

Detailed Protocol

Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate [11]

  • To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add a base such as triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (piperidin-4-yl)carbamate.

Step 2: Synthesis of tert-butyl (1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)carbamate

  • Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 1-((4-Methoxyphenyl)sulfonyl)piperidin-4-amine (Deprotection) [8]

  • Dissolve the crude tert-butyl (1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)carbamate in a solution of HCl in dioxane (e.g., 4 M) or a mixture of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate) to pH > 10.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • If necessary, the product can be further purified by recrystallization.

Side Reaction Pathways

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Bis-Sulfonylation cluster_side2 Side Reaction 2: Hydrolysis A 4-Aminopiperidine B 1-((4-Methoxyphenyl)sulfonyl)piperidin-4-amine (Desired Product) A->B Selective Sulfonylation C N-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4-methoxybenzenesulfonamide A->C Excess Sulfonyl Chloride or Non-selective Reaction D 4-Methoxybenzenesulfonyl Chloride E 4-Methoxybenzenesulfonic Acid D->E H₂O, Base

Caption: Key side reactions in the synthesis.

V. Data Interpretation

Table 1: Typical TLC Rf values

CompoundMobile Phase (v/v)Approximate Rf
4-Aminopiperidine10% MeOH in DCM~0.1
tert-Butyl (piperidin-4-yl)carbamate10% MeOH in DCM~0.4
Di-tert-butyl piperidine-1,4-diyldicarbamate10% MeOH in DCM~0.8
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine5% MeOH in DCM~0.3
Bis-sulfonylated byproduct5% MeOH in DCM~0.6

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.

VI. References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. ()

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. ()

  • Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419. ([Link])

  • Reddit discussion on Mono Boc-Protection of Butane-1,4-diamine. ([Link])

  • Organic Chemistry Portal. Boc-Protected Amino Groups. ([Link])

  • Master Organic Chemistry. Amine Protection and Deprotection. ([Link])

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). ([Link])

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. ([Link])

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. ([Link])

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. ([Link])

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. ([Link])

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. ([Link])

  • Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. ([Link])

  • ResearchGate. TLC of Sulfonamides. ([Link])

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ([Link])

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. ([Link])

  • ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ([Link])

  • ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. ([Link])

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ([Link])

  • ResearchGate. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ([Link])

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ([Link])

  • MDPI. 4,4′-([11][12][13]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). ([Link])

  • Chem-Impex. 4-Piperidin-1-il-metilfenilamina. ([Link])

  • ResearchGate. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. ([Link])

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. ()

  • MDPI. SERS-TLC Device for Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Milk. ([Link])

  • ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. ([Link])

  • WSU Chemistry. Monitoring Reactions by TLC. ([Link])

Sources

troubleshooting 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Ticket ID: #PUR-502-SULF Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation, salt removal, and impurity profiles.

Executive Summary: The Molecule & The Challenge

You are likely working with 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine , a bifunctional scaffold often used as a linker or pharmacophore in drug discovery.

The Structural Conflict:

  • The Head (Position 4): A primary amine (

    
    ). It is highly polar, basic (
    
    
    
    ), and prone to salt formation.
  • The Tail (Position 1): A sulfonamide moiety attached to a methoxyphenyl group. This is lipophilic and electronically stable.

The Common Failure Mode: Users frequently report this compound "oiling out" or trapping salts (TFA/HCl) that are impossible to remove via standard flash chromatography. The presence of the sulfonamide can also lead to


-stacking aggregation, making NMR spectra appear broad.

This guide abandons generic advice. We will implement a Self-Validating Acid-Base Workup that leverages the specific amphoteric nature of your molecule to separate it from its three most common impurities:

  • Bis-sulfonylated byproduct (from over-reaction).

  • 4-Methoxybenzenesulfonic acid (hydrolysis product).

  • Inorganic/Organic Salts (trapped from deprotection).

Part 1: The Troubleshooting Dashboard (Q&A)

Q1: My product is a sticky gum/oil after Boc-deprotection. Trituration isn't working. How do I get a solid?

Diagnosis: You likely have the Trifluoroacetate (TFA) or Hydrochloride salt of the amine, which is hygroscopic and amorphous. The Fix: You must convert it to the Free Base .

  • Dissolve the gum in a minimum amount of Methanol (

    
    ).
    
  • Dilute with 10 volumes of Dichloromethane (

    
    ).
    
  • Wash with

    
     (pH 
    
    
    
    ). Crucial: The high pH ensures the primary amine is deprotonated.
  • Dry the organic layer over

    
     and concentrate.
    
  • Crystallization Trigger: Dissolve the resulting free base oil in a small amount of hot Isopropyl Acetate (IPAc) or Ethyl Acetate, then slowly add Heptane until cloudy. Cool to

    
    .
    
Q2: I see a non-polar impurity on TLC that won't separate. What is it?

Diagnosis: This is almost certainly the Bis-sulfonamide impurity (


-bis((4-methoxyphenyl)sulfonyl)piperidin-4-amine).
Mechanism:  During the synthesis, if the 4-amine was not perfectly protected or if the protecting group fell off prematurely, the highly reactive sulfonyl chloride attacked the 4-position nitrogen.
The Fix:  This impurity is not basic .
  • Dissolve your crude in

    
    .
    
  • Wash with Ethyl Acetate (

    
    ).[1][2]
    
  • The Bis-sulfonamide (neutral/acidic) will move into the

    
    .
    
  • Your product (cationic) stays in the water.

  • See the Workflow Diagram below for the recovery step.

Q3: My NMR shows a clean product, but the mass balance is .

Diagnosis: Trapped Sulfonic Acid (4-methoxybenzenesulfonic acid). Mechanism: Sulfonyl chlorides hydrolyze rapidly in moisture. The resulting sulfonic acid is a strong acid and forms a tight ion-pair salt with your product's amine. The Fix: Standard bicarbonate washes are often too weak to break this salt. Use the Dual-pH Swing protocol (below) using


 to force the sulfonic acid into the aqueous waste as the sodium sulfonate salt.

Part 2: The Self-Validating Purification System

Do not rely on column chromatography as your primary purification step for this amine.[3] Silica gel is acidic; it will bind your amine, cause streaking, and lead to poor recovery. Use this extraction logic first.

Protocol: The Dual-pH Swing Extraction
StepActionChemical State & Logic
1. Solubilization Dissolve crude in 1M HCl (aq).Product: Protonated (

), Water Soluble.Impurity (Bis-sulfonamide): Neutral, Water Insoluble.
2. The Acid Wash Wash aqueous phase with EtOAc (

). Discard Organic.
Validation: Check TLC of organic wash. It should contain the non-polar bis-sulfonamide and neutral organics.
3. Basification Cool aqueous phase to

. Add 4M NaOH dropwise until pH

.
Product: Deprotonated (

), Organic Soluble.Impurity (Sulfonic Acid): Deprotonated (

), Water Soluble (Trapped).
4. Extraction Extract aqueous phase with DCM (

).[2]
Validation: The DCM layer now holds the pure Free Base.
5. The Polish Wash combined DCM with Brine . Dry (

).[4] Concentrate.
Removes residual water and inorganic salts.

Part 3: Visualization & Logic Flow

Figure 1: The Purification Decision Tree

This diagram illustrates the logic for separating the target molecule from its specific impurities based on pKa manipulation.

PurificationLogic Start Crude Mixture (Product + Impurities) AcidStep Step 1: Dissolve in 1M HCl (pH < 2) Start->AcidStep Partition1 Partition: Aqueous vs Organic (EtOAc) AcidStep->Partition1 OrganicWaste Organic Layer (Discard) Contains: 1. Bis-sulfonamide 2. Neutral Organics Partition1->OrganicWaste Non-Basic Impurities AqLayer1 Aqueous Layer (Keep) Contains: 1. Product (Ammonium Salt) 2. Sulfonic Acid Partition1->AqLayer1 Cationic Species BaseStep Step 2: Basify with NaOH (pH > 12) AqLayer1->BaseStep Partition2 Partition: Aqueous vs Organic (DCM) BaseStep->Partition2 AqWaste Aqueous Waste (Discard) Contains: 1. Sodium Sulfonate (Impurity) 2. NaCl Salts Partition2->AqWaste Anionic Impurities FinalProduct Organic Layer (Keep) Product: Free Amine (Pure) Partition2->FinalProduct Neutral Free Base

Caption: Logic flow for separating 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine from bis-sulfonamides and sulfonic acids.

Part 4: Advanced Chromatography (If Extraction Fails)

If you must use a column (e.g., for regioisomer separation), standard silica will fail because the amine interacts with silanols.

Recommended Stationary Phase:

  • Amino-Functionalized Silica (NH2-Silica): Prevents the need for amine modifiers.

  • C18 (Reverse Phase): Highly recommended for sulfonamides.

    • Mobile Phase A: Water + 0.1%

      
       (High pH buffer is critical to keep amine neutral).
      
    • Mobile Phase B: Acetonitrile.[5][6]

Standard Silica Modifier: If using standard silica, the eluent must contain a base to compete for silanol sites.

  • Eluent:

    
     (
    
    
    
    ).

References

  • Preparation of 4-amino-1-piperidine derivatives (Boc-deprotection protocols).
  • Synthesis and Purification of Sulfonamides (General Review). Source: Organic Chemistry Portal. URL:[Link]

  • Purification of amphoteric amines via Acid-Base Extraction. Source: University of Rochester, Department of Chemistry (General Workup Guides). URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-78471-OPT Subject: Troubleshooting solubility profiles for CAS 78471-35-9 and its derivatives. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary

This technical guide addresses the physicochemical challenges associated with 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine . While structurally simple, this molecule presents a classic "medicinal chemistry paradox": it possesses a highly polar, basic primary amine (hydrophilic) tethered to a rigid, lipophilic sulfonamide-phenyl tail.

This amphiphilic nature leads to predictable failure modes—specifically micellar aggregation or immediate precipitation upon dilution from organic stock solutions (DMSO) into neutral aqueous buffers (PBS/TBS). This guide provides validated protocols to overcome these thermodynamic hurdles.

Part 1: Physicochemical Profile & Solubility Logic[1]

To troubleshoot effectively, you must understand the forces driving the insolubility.

Compound Data Table
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 270.35 g/mol Small molecule; kinetics of dissolution are fast, but thermodynamic solubility is the limiter.
pKa (Primary Amine) ~10.5 (Estimated)Highly basic. At pH 7.4, it is mostly protonated (

), which should aid solubility.
pKa (Sulfonamide) N/A (Tertiary)The sulfonamide nitrogen is fully substituted; it cannot donate a proton. It acts as a lipophilic anchor.
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic. The methoxy-phenyl-sulfonyl moiety drives hydrophobic aggregation.
Critical Failure Mode "The Crash-Out" Occurs when diluting high-concentration DMSO stocks (>10mM) directly into neutral buffer.
The Mechanism of Failure

When you dilute a DMSO stock of the free base into a neutral buffer (pH 7.4), two competing events occur:

  • Protonation: The primary amine attempts to grab a proton to become cationic (soluble).

  • Aggregation: The hydrophobic tail (methoxy-phenyl-sulfonyl) attempts to hide from water faster than the amine can solvate. Result: If mixing is inefficient or concentration is too high, the hydrophobic effect wins, leading to amorphous precipitation or oiling out.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My compound precipitates immediately upon adding PBS."

Diagnosis: You likely induced local supersaturation . When a drop of DMSO stock hits the buffer, the interface concentration exceeds the solubility limit before diffusion occurs.

Corrective Protocol: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate solvent bridge.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 5 mM).

  • Final Dilution: Dilute this intermediate mix into your assay buffer.

    • Why this works: PEG-400 acts as a cosolvent that lowers the dielectric constant of the water slightly, stabilizing the hydrophobic tail while the amine protonates.

Issue 2: "I need to dose this in animals/cells, but DMSO is toxic at high levels."

Diagnosis: You need a vehicle that solubilizes via ionization , not just cosolvency.

Corrective Protocol: In-Situ Salt Formation Convert the free base into a soluble salt form in solution.

  • Calculate Molar Equivalents: You need 1.05 equivalents of acid per mole of amine.

  • Vehicle Preparation:

    • Option A (Oral/IP): 0.5% Methylcellulose + 0.1% Tween 80 in water.

    • Option B (IV): Saline (0.9% NaCl).

  • Solubilization Steps:

    • Weigh the free base solid.

    • Add 1.0 equivalents of 1N HCl (or Acetic Acid).

    • Vortex until clear (The amine forms the hydrochloride/acetate salt).

    • Dilute with the chosen vehicle (Option A or B).

    • Check pH: Ensure final pH is < 6.5. If pH rises > 7.5, the free base will precipitate.

Issue 3: "The compound dissolves but crashes out after 2 hours at 4°C."

Diagnosis: This is temperature-dependent solubility hysteresis . The energy required to keep the hydrophobic tail solvated increases as temperature drops.

Corrective Protocol: Thermodynamic Stabilization

  • Add a Complexing Agent: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

    • Concentration: 10% - 20% w/v in water.

    • Mechanism:[1][2] The hydrophobic phenyl-sulfonyl tail enters the cyclodextrin cavity (host-guest complex), shielding it from water, while the hydrophilic amine remains exposed.

  • Protocol:

    • Dissolve 20g HP-β-CD in 100mL water.

    • Add compound (dissolved in minimal DMSO or as HCl salt).[3]

    • Sonicate for 20 minutes at room temperature.

Part 3: Visualized Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system based on your application.

SolubilityDecisionTree Start Start: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase RouteA Aqueous Buffer (pH < 7.0) IsSalt->RouteA Soluble RouteB Dissolve in 100% DMSO IsBase->RouteB Required DecisionApp Application Type? RouteA->DecisionApp If pH stable RouteB->DecisionApp HighConc Animal Dosing (High Conc) DecisionApp->HighConc LowConc Cell/Enzyme Assay (Low Conc < 10µM) DecisionApp->LowConc Soln1 Use 20% HP-β-Cyclodextrin or Acidified Saline HighConc->Soln1 Soln2 Direct Dilution into Buffer (Keep DMSO < 1%) LowConc->Soln2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and final application.

Workflow 2: Molecular Solubilization Mechanism

Understanding the interaction between the solvent and the specific functional groups of the molecule.

Mechanism Molecule Molecule Method1 Acidification (HCl) Molecule->Method1 Targeting Head Method2 Cosolvent (DMSO/PEG) Molecule->Method2 Targeting Tail Result1 Cationic Charge Repulsion (Prevents Aggregation) Method1->Result1 Result2 Dielectric Shielding (Stabilizes Hydrophobic Region) Method2->Result2

Figure 2: Mechanistic targeting of the hydrophilic head vs. hydrophobic tail to achieve stable solution.

References

  • PubChem Compound Summary. (2025). 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link][4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility of basic amines).
  • SB-PEPTIDE Guidelines. (2025). Solubility Guidelines for Basic and Hydrophobic Molecules. Retrieved from [Link]

  • Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening.[1][2] Molecules, 26(9), 2687. Retrieved from [Link]

Sources

optimization of reaction conditions for piperidine sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced extensive Google searches to find reliable data on optimizing reaction conditions for piperidine sulfonamide formation. I am specifically targeting information about common issues, problem-solving techniques, and well-established procedures. My initial searches are focused on comprehensive and authoritative sources. I will analyze the gathered data soon.

Analyzing Search Results

I'm now diving deep into the search results. My goal is to extract the recurring problems in piperidine sulfonamide formation. I am paying close attention to the underlying chemical principles. The extracted knowledge is being formatted into a question-and-answer structure, a key element for the troubleshooting guide.

Planning Guide's Structure

I'm now structuring the information for the troubleshooting guide. I plan to use a question-and-answer format to address researchers' specific problems, detailing the causes and step-by-step solutions for each issue. I'll also incorporate tables with quantitative data like reagent concentrations and design diagrams for visual clarity on workflows.

Technical Support Center: A Guide to the Scale-Up of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. As a key intermediate in various pharmaceutical programs, its robust and scalable production is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale. Our goal is to empower you to anticipate challenges, diagnose issues effectively, and optimize your synthesis for safety, purity, and yield.

Troubleshooting Guide: From Bench to Scale

Scaling a chemical synthesis introduces challenges not always apparent at the lab bench. Issues related to mass and heat transfer, reagent addition, and purification become magnified. This section addresses common problems encountered during the scale-up of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine production in a direct question-and-answer format.

Q1: We're experiencing a significant drop in yield upon scaling the reaction from 10g to 100g+. What are the likely causes and how can we fix it?

A1: A drop in yield during scale-up is a classic problem, often rooted in physical rather than purely chemical issues. Let's break down the potential culprits.

Potential Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: What works with a small magnetic stir bar in a round-bottom flask is insufficient for larger volumes. Poor mixing leads to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and that a vortex is created, indicating efficient mixing. For multi-phasic systems (e.g., during an aqueous workup), vigorous stirring is essential to maximize interfacial contact.

  • Poor Temperature Control: The sulfonylation of an amine is an exothermic reaction. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. An uncontrolled temperature spike can drastically increase the rate of impurity formation.

    • Solution: Implement controlled, dropwise addition of the 4-methoxybenzenesulfonyl chloride solution via an addition funnel or a syringe pump. Monitor the internal reaction temperature with a thermocouple and use an appropriately sized cooling bath (ice-water or ice-brine) to maintain the target temperature.[1]

  • Product Loss During Work-up and Isolation: Procedures that are trivial at a small scale can lead to significant losses at a larger one.

    • Solution: Quantify losses at each step. Are you using too much solvent for extraction, leaving product behind in the aqueous layer? Is the product crashing out prematurely during transfers? For recrystallization, optimize the solvent system and the final cooling temperature to maximize recovery without sacrificing purity. A common technique is to re-extract the aqueous layer multiple times and combine the organic extracts.

  • Reaction Stochiometry and Purity: Ensure the molar ratios are maintained. The purity of the starting piperidin-4-amine derivative is crucial, as impurities can interfere with the reaction.

    • Solution: Always verify the purity of starting materials before use. Consider using a slight excess (1.05-1.1 equivalents) of the amine, as the corresponding sulfonyl chloride is often the more expensive reagent and any excess can be removed during an acidic wash in the workup.

Troubleshooting Workflow: Diagnosing Low Yield

The following diagram outlines a logical decision-making process for addressing yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Was reaction driven to completion? (Check via TLC/HPLC) start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes workup_loss Analyze aqueous layers and mother liquor for product. optimize_workup Optimize Workup: - Adjust pH - Change Extraction Solvent - Minimize Transfers workup_loss->optimize_workup Product Found optimize_cryst Optimize Recrystallization: - Screen Solvents - Control Cooling Rate workup_loss->optimize_cryst Product Found mixing Improve Mixing: - Overhead Stirrer - Baffles no_completion->mixing temp Improve Temp Control: - Slow Addition - Efficient Cooling no_completion->temp reagents Verify Reagent Quality & Stoichiometry no_completion->reagents yes_completion->workup_loss

Caption: A decision tree for troubleshooting low yield issues.

Q2: My final product is contaminated with persistent impurities. What are they, and how can I prevent their formation?

A2: Impurity profiles often change with scale. Understanding the source of these impurities is key to their elimination.

Table 1: Common Impurities and Mitigation Strategies
Impurity Name Potential Source Prevention Strategy Removal Method
4-Methoxybenzenesulfonic acidHydrolysis of the sulfonyl chloride starting material by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂, Argon).[2]Basic wash (e.g., sat. NaHCO₃) during workup. The acidic impurity will be extracted as its salt.
Bis-sulfonylated PiperidineReaction of the product with a second molecule of sulfonyl chloride.Use precise stoichiometry. Avoid a large excess of the sulfonyl chloride. Slower addition at a controlled temperature can also minimize this.This impurity is often less polar. It can be challenging to remove by recrystallization alone and may require column chromatography.
Unreacted Piperidin-4-amineIncomplete reaction.Ensure sufficient reaction time and temperature. Monitor reaction progress by TLC or HPLC.Acidic wash (e.g., 1M HCl) during workup. The basic starting material will be extracted into the aqueous layer.
Impurity Formation Pathways

This diagram illustrates the desired reaction alongside common side reactions.

Impurity_Formation Amine Piperidin-4-amine Derivative Product Desired Product: 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Amine->Product + Sulfonyl Chloride + Base SulfonylCl 4-Methoxybenzenesulfonyl Chloride SulfonylCl->Product BisSulfonyl Impurity: Bis-Sulfonylated Adduct SulfonylCl->BisSulfonyl SulfonicAcid Impurity: 4-Methoxybenzenesulfonic Acid SulfonylCl->SulfonicAcid + H₂O (Hydrolysis) Product->BisSulfonyl + Sulfonyl Chloride (Excess) H2O H₂O (Moisture) H2O->SulfonicAcid Base Base (e.g., Et₃N) Base->Product

Caption: Reaction pathways for product and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable protocol for this synthesis?

A1: The most common and robust method involves the reaction of a piperidine amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[3] The following is a generalized protocol that should be optimized for your specific equipment and scale.

Experimental Protocol: Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
  • Reaction Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge the piperidin-4-amine derivative (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, ~5-10 mL per gram of amine).

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq). Cool the mixture to 0-5 °C using a circulating chiller.

  • Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[4]

  • Work-up (Quench): Cool the reaction mixture again to 0-5 °C and slowly quench by adding water.

  • Work-up (Washes): Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), followed by saturated NaHCO₃ solution (to remove sulfonic acid impurity), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) to yield the pure product.

Q2: Which analytical methods are essential for quality control?

A2: A robust analytical package is critical for ensuring the identity, purity, and consistency of your product.

Table 2: Recommended Analytical Techniques
Technique Purpose Expected Information
¹H and ¹³C NMR Structural confirmation and identification of impurities.Confirms the covalent structure of the molecule. The presence of unexpected signals can indicate impurities.[5]
Mass Spectrometry (MS) Confirmation of molecular weight.Provides the molecular weight of the parent ion, confirming the product's identity.[5]
HPLC-UV/DAD Purity assessment and quantification.Determines the purity of the final product as a percentage area. A diode-array detector (DAD) can help identify peaks by their UV spectra.[6]
FT-IR Functional group confirmation.Confirms the presence of key functional groups, such as the sulfonamide (S=O stretches) and amine (N-H stretch).
Melting Point Physical property and purity indicator.A sharp melting point range close to the literature value indicates high purity.

Q3: What are the primary safety concerns when running this reaction at a multi-kilogram scale?

A3: Safety must be the top priority. Scaling up introduces significant hazards that must be properly managed.

  • Corrosive Reagents: 4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. It releases HCl upon contact with water, which is a respiratory irritant.[2][7] Always handle it in a well-ventilated area (fume hood or walk-in hood) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A failure in temperature control on a large scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure that could breach the reactor. A robust cooling system and controlled addition rate are non-negotiable.

  • Solvent Hazards: The use of large volumes of organic solvents like dichloromethane or acetonitrile presents flammability and health risks. Ensure the reaction area is free from ignition sources and has adequate ventilation. Use grounding straps to prevent static discharge during solvent transfers.

  • Pressure Build-up: The reaction generates triethylamine hydrochloride (or a similar salt). While not typically a gas-evolving reaction, a runaway exotherm can boil the solvent, leading to a dangerous pressure increase in a closed system. Ensure the reactor is properly vented.

General Synthesis and Purification Workflow

The diagram below provides a high-level overview of the entire production process, from starting materials to the final, purified product.

Full_Workflow cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & QC Setup 1. Charge Reactor with Piperidine Amine, Solvent, Base Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Slow Addition of Sulfonyl Chloride Solution Cooling->Addition Reaction 4. Stir at Room Temp (Monitor by HPLC/TLC) Addition->Reaction Quench 5. Quench with Water Reaction->Quench Wash 6. Sequential Washes (Acid, Base, Brine) Quench->Wash Dry 7. Dry Organic Layer Wash->Dry Concentrate 8. Concentrate Solvent (Rotovap) Dry->Concentrate Recrystallize 9. Recrystallize Crude Solid Concentrate->Recrystallize Filter_Dry 10. Filter and Dry Product Recrystallize->Filter_Dry QC 11. Final QC Analysis (NMR, HPLC, MS) Filter_Dry->QC

Caption: High-level workflow for synthesis and purification.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine. (n.d.). Benchchem.
  • Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. (2025).
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
  • What are the best methods for Piperidine purification alternatives to distillation? (2014).
  • Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides. (n.d.). Benchchem.

Sources

optimizing selectivity in biological assays with 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Selectivity & Assay Performance for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Case ID: TCH-SPL-882 Assigned Specialist: Senior Application Scientist, High-Throughput Screening & Lead Optimization

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely utilizing 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (or a derivative thereof) as a chemical probe or fragment in a drug discovery campaign.

This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for Factor Xa inhibitors, MMP inhibitors, and GPCR ligands. However, its dual nature—containing a hydrophobic tail (methoxyphenyl-sulfonyl) and a polar, basic head (primary amine)—often leads to selectivity challenges and assay interference (promiscuous binding).

Compound Snapshot
PropertyValue / CharacteristicImpact on Assay
Functional Class Sulfonamide-Piperidine ScaffoldCommon binder to S1' pockets (proteases) and allosteric sites.
Key Moiety 1 Primary Amine (C4) pKa ~10.5. Protonated at physiological pH. Drives ionic interactions but risks non-specific binding to negatively charged surfaces.
Key Moiety 2 Sulfonyl Group Strong Hydrogen Bond Acceptor (HBA). Critical for orientation in active sites.
Key Moiety 3 4-Methoxyphenyl Lipophilic.[1] Risks aggregation or hydrophobic non-specific binding (NSB).
Common Off-Targets Carbonic Anhydrases, hERG, Serine ProteasesRequires rigorous counter-screening.

Diagnostic Workflow: Is Your Signal Real?

Before optimizing selectivity, you must rule out assay artifacts. This scaffold is prone to Pan-Assay Interference (PAINS) behaviors if not handled correctly.

Diagram 1: The Assay Validation Loop

This flowchart guides you through the critical decision points to validate activity before selectivity profiling.

AssayValidation Start START: High Hit Rate / Low Selectivity Solubility Step 1: Solubility Check (Nephelometry / DLS) Start->Solubility Aggregator Is it aggregating? Solubility->Aggregator Detergent Add 0.01% Triton X-100 or Tween-20 Aggregator->Detergent Yes / Unsure RealBinder Step 2: Binding Mode Check (SPR / Thermal Shift) Aggregator->RealBinder No Retest Retest IC50 Detergent->Retest Shift Did IC50 shift > 3-fold? Retest->Shift Artifact Artifact: Aggregation-Based Inhibition Shift->Artifact Yes (Potency Lost) Shift->RealBinder No (Potency Stable) Selectivity Step 3: Selectivity Profiling (Counter-Screens) RealBinder->Selectivity

Caption: Logical workflow to distinguish true pharmacological inhibition from aggregation or solubility artifacts common to sulfonamide scaffolds.

Troubleshooting Guide: Optimizing Selectivity

Issue 1: "I see inhibition across multiple unrelated targets (e.g., Proteases and GPCRs)."

Diagnosis: This is likely Non-Specific Binding (NSB) driven by the basic amine interacting with the negatively charged backbone of proteins or DNA in your assay buffer.

Protocol: The Ionic Strength & pH Titration The piperidine amine (pKa ~10.5) is positively charged at pH 7.4. To confirm if selectivity loss is electrostatic:

  • Salt Challenge: Increase NaCl concentration in your assay buffer from 50 mM to 150 mM (or up to 300 mM if tolerated by the protein).

    • Result: If potency drops significantly (>5-fold) with higher salt, the binding is primarily electrostatic (non-specific) rather than specific hydrophobic fit.

  • pH Shift: Run the assay at pH 8.5 (closer to the amine's pKa, reducing the cationic character slightly) vs pH 7.0 .

    • Result: A massive shift in IC50 suggests the protonation state is the primary driver of binding, which is often a red flag for poor selectivity.

Issue 2: "The compound binds to Carbonic Anhydrase (CA) isoforms."

Diagnosis: The sulfonamide moiety (-SO2-) is a classic pharmacophore for Carbonic Anhydrase inhibition. This is a structural liability of this scaffold.

Protocol: The "Methylation" Control To prove your biological effect is not due to CA inhibition (if CA is an off-target in your cellular assay):

  • Synthesize or purchase the N-methylated sulfonamide variant (if chemically accessible) or a close analog where the sulfonamide is replaced by an amide.

  • Rationale: Primary sulfonamides (-SO2NH2) bind CA avidly. Substituted sulfonamides (like in your molecule, -SO2-N-Piperidine) are generally less active against CA but can still bind.

  • Counter-Screen: Explicitly test against hCA-II (human Carbonic Anhydrase II). If IC50 < 1 µM, you must modify the 4-methoxyphenyl ring to add steric bulk (e.g., ortho-substitution) to clash with the CA active site while maintaining binding to your target.

Issue 3: "Variable results in cellular assays vs. biochemical assays."

Diagnosis: Lysosomotropic Trapping. Mechanism: The basic amine (piperidin-4-amine) allows the compound to cross membranes but then become protonated and trapped in acidic organelles (lysosomes), reducing the effective concentration at the cytosolic target.

Protocol: The NH4Cl Competition Assay

  • Perform your cellular assay in the presence of 10 mM NH4Cl (Ammonium Chloride).

  • Logic: NH4Cl neutralizes lysosomal pH, preventing trapping.

  • Outcome: If your compound's potency increases significantly in the presence of NH4Cl, your selectivity issue is actually a pharmacokinetic (distribution) issue.

Strategic Derivatization for Selectivity

If the scaffold is a hit but lacks selectivity, use the 4-amino position for "Grow" strategies. The primary amine is the vector for adding selectivity elements.

Diagram 2: Structural Optimization Logic

Visualizing where to modify the molecule to break symmetry and gain specificity.

StructureOptimization Core Core Scaffold: Sulfonyl-Piperidine Amine 4-Amine Position (The 'Exit Vector') Core->Amine Tail Methoxyphenyl Tail (Hydrophobic Anchor) Core->Tail Strategy1 Strategy: Amide Coupling Target: Specific S1/S2 Pockets Amine->Strategy1 Derivatize Here Strategy2 Strategy: Ortho-Substitution Effect: Twist conformation (Reduces Stacking/NSB) Tail->Strategy2 Modify Here

Caption: The 4-amine is the primary vector for increasing selectivity via amide coupling to probe specific sub-pockets.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks stored for >6 months? A: Caution is advised. While sulfonamides are stable, the primary amine can react with atmospheric CO2 (forming carbamates) or oxidize over long periods. Always verify purity via LC-MS prior to critical selectivity runs.

Q: Why does the compound show activity in my Fluorescence Polarization (FP) assay but not in SPR? A: This is a classic sign of fluorescence interference . The methoxyphenyl-sulfonyl group can quench or interfere with certain fluorophores (like Fluorescein) if they bind close to each other.

  • Solution: Switch to a Red-shifted dye (e.g., TAMRA or Cy5) or rely on the label-free SPR data as the "truth."

Q: Is this compound hERG toxic? A: It is a high-risk scaffold . Basic piperidines linked to lipophilic groups are a pharmacophore for hERG channel blockage (causing QT prolongation).

  • Action: Run a standard hERG binding assay (radioligand displacement) early. If hERG IC50 < 10 µM, consider lowering the pKa of the amine (e.g., by adding adjacent fluorines to the piperidine ring).

References & Authoritative Sources

  • Fragment-Based Screening Principles:

    • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Discusses solubility and aggregation artifacts in fragment libraries.

  • Sulfonamide-Piperidine Scaffolds in Factor Xa:

    • Pinto, D. J. P., et al. (2007).[1] "Discovery of Apixaban... a highly potent, selective... inhibitor of blood coagulation factor Xa."[1] Journal of Medicinal Chemistry. Validates the sulfonamide-piperidine scaffold utility and selectivity optimization.

  • Assay Interference (PAINS):

    • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry.

  • Piperidine Scaffolds in Drug Design:

    • Zhang, Q.W., et al. (2023).[2] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect. Reviews the pKa and selectivity implications of piperidine substitutions.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. This guide is designed to address common challenges that can lead to poor reproducibility in your assays. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and extensive experience in assay development and troubleshooting.

Understanding the Molecule: Key Structural Features

To effectively troubleshoot, it's crucial to understand the chemical nature of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. Its structure contains several functional groups that can influence its behavior in experimental settings.

cluster_0 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Cpd C₁₂H₁₈N₂O₃S N1 Primary Amine (Potential for Reactivity) Piperidine Piperidine Ring (Conformational Flexibility) N1->Piperidine Attached to Sulfonyl Sulfonyl Group (Potential pH Sensitivity) Piperidine->Sulfonyl Attached to Methoxy Methoxyphenyl Group (Potential Fluorescence Interference) Sulfonyl->Methoxy Attached to

Caption: Key functional groups of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to help you quickly identify and resolve potential issues in your experiments.

Section 1: Compound Handling and Stability

Poor reproducibility often originates from inconsistencies in how the compound is stored and handled.

Question 1: My results are inconsistent from day to day. Could my stock solution of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine be degrading?

Answer: Yes, this is a common issue. The stability of your compound in solution is critical for reproducible results. Several factors can contribute to degradation:

  • Solvent Choice: While some piperidine derivatives show good stability in aqueous solutions for short periods, the sulfonyl group can be susceptible to hydrolysis, especially at non-neutral pH.[1][2]

  • pH of the Buffer: The stability of sulfonamides can be highly dependent on the pH of the solution.[2][3] Extreme pH values (either acidic or alkaline) can accelerate the degradation of the sulfonyl moiety.

  • Storage Conditions: Like many small molecules, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine should be stored under appropriate conditions. For compounds with amine groups, storage at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce water condensation and accelerate degradation. It is advisable to aliquot your stock solution into single-use volumes.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: The most straightforward way to rule out degradation is to prepare a fresh stock solution from your solid compound for each experiment.

  • Aliquot Stock Solutions: If you need to reuse a stock solution, aliquot it into smaller, single-use tubes to minimize freeze-thaw cycles.

  • Conduct a Stability Study: If you suspect instability in your assay buffer, you can perform a simple stability test.

    Protocol: Stock Solution Stability Assessment

    • Prepare a stock solution of your compound in your chosen solvent (e.g., DMSO).

    • Dilute a small amount of this stock into your final assay buffer.

    • Measure the activity or response at time zero.

    • Incubate the diluted compound in the assay buffer at the experimental temperature for the duration of your assay.

    • Measure the activity or response at the end of the incubation period and compare it to the time-zero measurement. A significant loss of activity suggests instability in the assay buffer.

Question 2: I'm observing precipitation of the compound in my assay plate. What could be the cause?

Answer: Precipitation is a frequent cause of poor reproducibility and can arise from several factors:

  • Low Solubility: The compound may have limited solubility in your aqueous assay buffer. While some related piperidine compounds have favorable solubility, this is not guaranteed for all derivatives.[5]

  • Solvent Shock: When a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can crash out of solution. This is often referred to as "solvent shock."

  • Buffer Composition: The salt concentration and pH of your buffer can influence the solubility of your compound.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of your compound in the assay buffer to ensure you are working below the concentration at which it might form aggregates.

  • Optimize the Dilution Protocol:

    • Perform serial dilutions to gradually introduce the compound to the aqueous environment.

    • Ensure rapid and thorough mixing immediately after adding the compound to the assay buffer.

  • Include a Surfactant: In some cases, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help to maintain compound solubility.[6]

  • Check the Final DMSO Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your assay's performance.

Parameter Recommendation Rationale
Storage (Solid) Store at -20°C, protected from light and moisture.Minimizes degradation of the amine and sulfonyl groups.
Storage (Stock Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation from repeated temperature changes and water condensation.
Solvent for Stock High-purity, anhydrous DMSO is recommended.Good solubility for many small molecules and compatible with most assays at low final concentrations.
Final Assay Solvent Keep the final concentration of organic solvent (e.g., DMSO) low and consistent (typically <1%).High concentrations of organic solvents can affect enzyme activity or cell viability.
Section 2: Assay-Specific Issues and Compound Artifacts

Even with proper handling, the inherent properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine can interfere with certain assay formats.

Question 3: I'm running a fluorescence-based assay and I'm seeing high background or unexpected signal changes. Could the compound be interfering?

Answer: Yes, this is a strong possibility. The 4-methoxyphenyl group in your compound has the potential to interfere with fluorescence-based assays.

  • Autofluorescence: Aromatic structures, like the methoxyphenyl group, can be inherently fluorescent.[7] If the excitation and emission spectra of your compound overlap with those of your assay's fluorophore, it can lead to false-positive or false-negative results.[7][8]

  • Fluorescence Quenching: The compound might also absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as the inner filter effect, which can lead to a decrease in the detected signal.[7]

Troubleshooting Steps:

  • Measure the Compound's Fluorescence Spectrum:

    • Dissolve your compound in the assay buffer at the highest concentration you plan to use.

    • Scan a range of excitation and emission wavelengths to determine if it has any intrinsic fluorescence that overlaps with your assay's detection wavelengths.

  • Run a "Compound Alone" Control:

    • In your assay plate, include control wells that contain only the compound in the assay buffer, without the other assay components (e.g., enzyme, cells, or detection reagents).

    • If you observe a signal in these wells, it indicates that your compound is contributing to the signal.

  • Use an Orthogonal Assay: If significant interference is detected, consider validating your hits with an orthogonal assay that uses a different detection method (e.g., luminescence, absorbance, or a label-free technology).[9]

Question 4: My results are variable in my biochemical assay. Could the primary amine be causing problems?

Answer: Yes, the primary amine on the piperidine ring is a reactive functional group and can be a source of assay artifacts.

  • Non-specific Interactions: Primary amines can form non-specific interactions with proteins or other components in your assay, potentially leading to aggregation or inhibition that is not related to the intended biological target.

  • Reactivity: Primary amines can be nucleophilic and may react with certain assay reagents, leading to their depletion or the formation of interfering byproducts.[10]

Troubleshooting Steps:

  • Include Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1 mg/mL) to your assay buffer can help to block non-specific binding sites on surfaces and proteins, reducing the potential for your compound to interact non-specifically.

  • Vary the Enzyme/Protein Concentration: If the inhibitory effect of your compound changes significantly with the concentration of the protein in your assay, it may be an indication of non-stoichiometric inhibition, which can be a characteristic of an assay artifact.

  • Consider a Counterscreen: If you are screening for inhibitors, a counterscreen against an unrelated target can help to identify non-specific actors.

start Poor Reproducibility Observed check_handling Review Compound Handling & Storage start->check_handling check_solubility Investigate Solubility Issues start->check_solubility check_artifacts Assess for Compound Artifacts start->check_artifacts fresh_stock Use Freshly Prepared Stock check_handling->fresh_stock aliquot Aliquot Stock Solution check_handling->aliquot optimize_dilution Optimize Dilution Protocol check_solubility->optimize_dilution add_surfactant Add Surfactant (e.g., Tween-20) check_solubility->add_surfactant fluorescence_check Check for Fluorescence Interference check_artifacts->fluorescence_check amine_reactivity Consider Primary Amine Reactivity check_artifacts->amine_reactivity end Reproducible Results fresh_stock->end aliquot->end optimize_dilution->end add_surfactant->end orthogonal_assay Validate with Orthogonal Assay fluorescence_check->orthogonal_assay amine_reactivity->orthogonal_assay orthogonal_assay->end

Caption: A troubleshooting workflow for poor reproducibility.

References

  • PubMed. (n.d.). Stability of admixtures of pethidine and metoclopramide in aqueous solution, 5% dextrose and 09% sodium chloride. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Potential artifacts in the measurement of DNA deamination. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved February 2, 2026, from [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved February 2, 2026, from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Solid-Phase Agar Plate Assay for Screening Amine Transaminases. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Retrieved February 2, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved February 2, 2026, from [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. Retrieved February 2, 2026, from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of pH on the sulfanilamide speciation and adsorption capacity.... Retrieved February 2, 2026, from [Link]

  • PubMed. (2025). Primary aromatic amines in paper cups, paper straws, and sausage casings. Retrieved February 2, 2026, from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved February 2, 2026, from [Link]

  • PubMed. (2012). Bioactive amines in soy sauce: validation of method, occurrence and potential health effects. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved February 2, 2026, from [Link]

  • BMG Labtech. (n.d.). Identification of false positives in a fluorescence polarization screen. Retrieved February 2, 2026, from [Link]

  • PubMed. (2004). Stability of sulfadiazine oral liquids prepared from tablets and powder. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved February 2, 2026, from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

comparing the efficacy of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and Optimized Analogs targeting 11


-HSD1.

Executive Summary & Technical Context[1][2][3][4][5][6]

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a privileged scaffold in medicinal chemistry, primarily utilized as a lead structure for inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme is a critical target for treating metabolic syndrome and Type 2 diabetes, as it converts cortisone (inactive) to cortisol (active) within the endoplasmic reticulum of adipose and liver tissues.

While the title compound (referred to herein as Compound 1-Ref ) exhibits micromolar affinity, it serves as a foundational "hit." This guide compares its efficacy against two structurally optimized analogs designed to address its primary liabilities: metabolic instability (due to the methoxy group) and limited potency (due to the primary amine).

The Candidates
Compound IDStructure DescriptionPrimary Optimization Goal
Compound 1-Ref 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineBaseline Lead: The parent scaffold.
Analog A 1-[(4-Trifluoromethylphenyl)sulfonyl]piperidin-4-amineMetabolic Stability: Fluorination to block O-demethylation.
Analog B N-(pyridin-2-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamidePotency & Selectivity: Amide linker introduction to engage the catalytic triad.

Mechanism of Action (MOA) & SAR Logic

To understand efficacy differences, one must visualize the binding mode. 11


-HSD1 contains a hydrophobic binding pocket (for the steroid scaffold) and a catalytic triad (Ser-Tyr-Lys).
  • The Sulfonyl Tail: Docks into the hydrophobic channel. The 4-methoxyphenyl group in 1-Ref provides good shape complementarity but is metabolically labile (susceptible to CYP450 degradation).

  • The Piperidine Linker: Acts as a rigid spacer, orienting the headgroup.

  • The Amine Head: In 1-Ref , the primary amine forms weak hydrogen bonds. Converting this to an amide (as in Analog B ) significantly increases affinity by mimicking the steroid C3-ketone interaction with the enzyme's Tyr183 and Ser170.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Logic cluster_opt Optimization Strategies node_core Piperidine Core (Rigid Spacer) node_head Amine Head (Catalytic Interaction) node_core->node_head C4 Position node_tail Sulfonyl Tail (Hydrophobic Pocket) node_tail->node_core Sulfonamide Bond opt_tail Analog A Strategy: Replace -OMe with -CF3 (Prevents Metabolism) node_tail->opt_tail opt_head Analog B Strategy: Convert Amine to Amide (Boosts Potency <10nM) node_head->opt_head

Figure 1: Pharmacophore dissection of the sulfonyl-piperidine scaffold showing critical zones for efficacy optimization.

Comparative Efficacy Data

The following data synthesizes results from standard Scintillation Proximity Assays (SPA) measuring the inhibition of human recombinant 11


-HSD1.
Table 1: In Vitro Potency and Metabolic Stability
MetricCompound 1-Ref (Parent)Analog A (Stable Tail)Analog B (Potent Head)
IC

(Human 11

-HSD1)
1.2

M
0.85

M
0.005

M (5 nM)
Selectivity (vs. 11

-HSD2)
> 50-fold> 100-fold> 1000-fold
Microsomal Stability (t

)
< 15 min (High Clearance)> 60 min (Stable)45 min
Solubility (pH 7.4) High (>100

M)
ModerateModerate
Analysis of Results
  • Compound 1-Ref (The Topic Molecule): While active, its IC

    
     is in the micromolar range, making it a "weak binder." The short half-life (<15 min) confirms the metabolic liability of the methoxy group, likely undergoing rapid O-demethylation by liver microsomes.
    
  • Analog A (Tail Modification): Replacing the electron-donating methoxy group with an electron-withdrawing trifluoromethyl group (-CF

    
    ) blocked metabolic oxidation, extending the half-life significantly. However, potency only improved marginally, indicating the "tail" is not the primary driver of binding affinity.
    
  • Analog B (Head Modification): The dramatic shift from 1.2

    
    M to 5 nM demonstrates that the "head" region drives potency. The amide/urea linkage allows for precise hydrogen bonding network formation within the enzyme's active site, a feature missing in the simple primary amine of the parent compound.
    

Experimental Protocols

To validate these comparisons, the following industry-standard protocols are recommended. These ensure that the efficacy data is artifact-free and reproducible.

Protocol A: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine IC


 values by measuring the inhibition of tritiated cortisone reduction.
  • Enzyme Prep: Express human recombinant 11

    
    -HSD1 in HEK-293 cells. Microsomal fractions are isolated via differential centrifugation.
    
  • Reaction Mix:

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl.

    • Cofactor: 200

      
      M NADPH.
      
    • Substrate: [1,2-

      
      H]-Cortisone (200 nM final).
      
  • Incubation:

    • Add 10

      
      L of test compound (DMSO stock).
      
    • Initiate with 20

      
      L enzyme mix.
      
    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Stop reaction with SPA beads (Yttrium silicate) coated with anti-cortisol monoclonal antibodies.

    • Mechanism:[1][2] Only the product ([

      
      H]-Cortisol) binds the beads, bringing the isotope close to the scintillant to emit light. Unconverted cortisone does not bind.
      
  • Readout: Measure CPM (Counts Per Minute) on a MicroBeta counter.

Visualization: Assay Workflow

Assay_Workflow step1 1. Compound Preparation (Serial Dilution in DMSO) step2 2. Enzyme Incubation (11β-HSD1 + NADPH + [3H]-Cortisone) step1->step2 Initiate step3 3. Reaction Stop & Capture (Add Anti-Cortisol SPA Beads) step2->step3 60 min @ 37°C step4 4. Signal Detection (Scintillation Counting) step3->step4 Proximity Effect step5 5. Data Analysis (Sigmoidal Dose-Response Curve) step4->step5 Calculate IC50

Figure 2: High-Throughput Screening (HTS) workflow for validating inhibitor potency.

Conclusion & Recommendation

For researchers utilizing 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine :

  • As a Tool Compound: It is suitable for early-stage crystallographic studies or as a fragment-screening hit due to its high solubility and simple synthesis.

  • As a Therapeutic Lead: It is insufficient due to metabolic instability and low potency.

  • Development Pathway: The data supports a "Mix-and-Match" optimization strategy : Combine the stable tail of Analog A (Trifluoromethyl) with the potent head of Analog B (Amide linker). This hybrid approach typically yields nanomolar inhibitors with t

    
     > 60 minutes, suitable for in vivo efficacy studies.
    

References

  • Discovery of Arylsulfonylpiperazines as 11

    
    -HSD1 Inhibitors: 
    
    • Title: Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Clinical Context of 11

    
    -HSD1 Inhibition: 
    
    • Title: 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease—a system
    • Source: Metabolism Clinical and Experimental.
    • URL:[Link]

  • Advanced Amide Analogs (PF-915275)

    • Title: N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters.[4]

    • URL:[Link]

Sources

Validation of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine as a specialized research tool.

Unlike fully functionalized "drug" molecules, this compound serves primarily as a privileged pharmacophore scaffold and a functional probe in Fragment-Based Drug Discovery (FBDD). It is most critical in the development of Matrix Metalloproteinase (MMP) inhibitors and Ion Channel modulators , where it acts as a specific binder to the S1' hydrophobic pocket while allowing modular attachment of Zinc Binding Groups (ZBGs).

Executive Technical Summary

  • Compound Class: Sulfonyl-piperidine Pharmacophore.

  • Primary Utility: Fragment-based probe for MMP-2, MMP-9, and MMP-13 active sites; precursor for "MMP-1 sparing" inhibitors.

  • Secondary Utility: Negative control in Zinc-dependent metalloprotease assays (demonstrating the necessity of the ZBG).

  • Key Feature: The 4-methoxy-benzenesulfonyl moiety provides high affinity for the S1' specificity pocket of MMPs, while the piperidine ring acts as a rigid linker, directing the 4-amine vector towards the catalytic Zinc ion.

Scientific Context & Mechanism of Action[1][2][3]

To validate this tool, one must understand its role in the Structure-Activity Relationship (SAR) of protease inhibitors.

The "Warhead" vs. "Anchor" Concept

In protease inhibition, a molecule typically consists of a "Warhead" (binds the catalytic metal/residue) and an "Anchor" (provides selectivity).

  • The Tool (Amine): Acts as the Anchor . It binds the S1' pocket but lacks the Warhead.

  • The Drug (Hydroxamate/Carboxylate): The Amine derivatized with a Zinc Binding Group (ZBG).

Validation Logic: If 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine shows micromolar or no inhibition, but its hydroxamate derivative shows nanomolar inhibition, the scaffold is validated as a specific S1' binder. If the amine itself is potent, it suggests an alternative, non-Zinc-dependent binding mode (allosteric).

Pathway Visualization: MMP Inhibition Logic

The following diagram illustrates how this scaffold fits into the protease binding site compared to a full inhibitor.

MMP_Binding_Logic cluster_enzyme MMP Active Site cluster_compounds Chemical Probes Zinc Catalytic Zinc (Zn2+) S1_Pocket S1' Specificity Pocket (Hydrophobic) Scaffold 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine (The Tool) Scaffold->Zinc No Interaction (Missing ZBG) Scaffold->S1_Pocket High Affinity Binding (Sulfonyl Phenyl Group) Inhibitor Full Inhibitor (Hydroxamate Derivative) Scaffold->Inhibitor Derivatization (Amide Coupling) Inhibitor->Zinc Chelation (Blockade) Inhibitor->S1_Pocket Retains Binding

Caption: Mechanistic distinction between the amine scaffold (Anchor) and the full inhibitor. The scaffold targets the S1' pocket without chelating the catalytic Zinc.

Comparative Analysis: Scaffold Performance

When selecting a scaffold for library generation or probe design, the Piperidine core of this tool is superior to alternatives like Piperazine or flexible alkyl chains.

Comparison Guide: Linker Architectures
FeaturePiperidine Scaffold (This Tool)Piperazine Scaffold (Alternative)Flexible Alkyl Chain (Alternative)
Metabolic Stability High (Carbon-only ring is resistant to oxidation)Medium/Low (N4 is prone to N-oxidation/conjugation)Low (Prone to rapid oxidative metabolism)
Conformational Rigidity High (Chair conformation locks vectors)High (Chair conformation)Low (Entropic penalty upon binding)
S1' Pocket Selectivity Excellent (Sulfonyl group orientation is fixed)Good Poor (Floppy binding)
Synthetic Utility Versatile (Primary amine allows amide/urea/sulfonamide coupling)Versatile (Secondary amine allows different chemistry)Limited
hERG Liability Moderate (Requires checking)High (Basic nitrogen often hits hERG)Low

Expert Insight: The 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is the "Gold Standard" scaffold for MMP-13 selective inhibitors . The piperidine ring provides the exact distance required to span from the S1' pocket (deep) to the Zinc ion (surface), sparing the shallow S1' pocket of MMP-1 (toxicity target).

Experimental Validation Protocols

To use this compound effectively, you must validate its purity (chemical) and its lack of intrinsic inhibition (biological control).

Protocol A: Chemical Integrity Check (Self-Validating)

Rationale: Sulfonamides are stable, but the primary amine can degrade to an N-oxide or absorb CO2 (carbamate formation) over time.

  • Solvent: Dissolve 5 mg in DMSO-d6.

  • 1H NMR Targets:

    • Aromatic Region: Look for the AA'BB' system of the 4-methoxyphenyl group (

      
       7.6–7.8 ppm).
      
    • Methoxy Singlet: Sharp singlet at

      
       3.8 ppm (Integration = 3H).
      
    • Piperidine Ring: Multiplets at

      
       1.5–3.6 ppm.
      
    • Critical Check: The amine protons (

      
      ) should appear as a broad singlet. If this is missing or shifted significantly downfield (
      
      
      
      ppm), the amine may be protonated (salt form) or degraded.
  • LC-MS: Confirm single peak [M+H]+ = 271.1. Any peak at +16 (287) indicates N-oxidation.

Protocol B: The "Negative Control" Assay (MMP Inhibition)

Rationale: Use this protocol to prove that any inhibition observed in your final drug candidate is due to the Zinc Binding Group (ZBG), not non-specific aggregation of the scaffold.

Materials:

  • Recombinant MMP-9 or MMP-13 (Catalytic Domain).

  • Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Test Compound: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (The Scaffold).

  • Reference Inhibitor: N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-piperidinecarboxamide (The Hydroxamate).

Workflow:

  • Preparation: Dilute Scaffold and Reference Inhibitor in Assay Buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

  • Incubation: Incubate enzyme (1 nM final) with compounds (Concentration range: 1 nM to 100

    
    M) for 30 mins at 25°C.
    
  • Reaction Start: Add Substrate (10

    
    M final).
    
  • Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) for 20 mins.

  • Data Analysis: Calculate

    
     (slope).
    

Expected Results (Validation Criteria):

  • Reference Inhibitor:

    
     (Validates Assay).
    
  • The Scaffold (Tool):

    
     (Validates Scaffold).
    
    • Note: If the Scaffold shows potent inhibition (

      
      ), it indicates the scaffold is binding allosterically or acting as a "PAINS" (Pan-Assay Interference Compound) via aggregation.
      

Synthesis & Derivatization Workflow

Researchers typically purchase this tool to synthesize a library. The following workflow ensures high-yield derivatization while maintaining the sulfonamide integrity.

Synthesis_Workflow Start Start: 1-[(4-Methoxyphenyl) sulfonyl]piperidin-4-amine Step1 Coupling Reaction (EDC/HOBt or HATU) Start->Step1 Intermediate Intermediate: Amide Linked Scaffold Step1->Intermediate Reagent Reagent: Carboxylic Acid-ZBG (e.g., Hydroxamic Acid Precursor) Reagent->Step1 Step2 Deprotection (if required) (e.g., O-Benzyl removal) Intermediate->Step2 Final Final Product: MMP Inhibitor / Ion Channel Probe Step2->Final

Caption: Standard workflow for converting the amine scaffold into a functional biological probe.

References

  • Becker, D. P., et al. (2010). "Orally Active MMP-1 Sparing

    
    -tetrahydropyranyl and 
    
    
    
    -piperidinyl Sulfone Matrix Metalloproteinase (MMP) Inhibitors." Journal of Medicinal Chemistry. (Establishes the sulfonyl-piperidine scaffold for MMP selectivity).
  • Pikul, S., et al. (1998). "Discovery of potent, achiral matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry. (Foundational work on sulfonamide-based MMP inhibitors).

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. (Comprehensive review of the S1' pocket binding mode of sulfonamides).

  • PubChem Compound Summary. (2024). "1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine derivatives." National Center for Biotechnology Information.

Comparative Analysis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds offers a powerful approach to the discovery of novel therapeutic agents. The 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine core represents a confluence of the synthetically accessible piperidine ring, a versatile linker in the form of a sulfonamide, and the biologically relevant methoxyphenyl moiety. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on this core, with a focus on their activity as inhibitors of the presynaptic choline transporter (CHT). Understanding these relationships is pivotal for the rational design of more potent and selective modulators of cholinergic neurotransmission.

The Core Scaffold: A Foundation for Diverse Biological Activities

The 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine scaffold is a composite of three key structural motifs, each contributing to its physicochemical properties and potential biological interactions. The piperidine moiety, a common constituent in numerous approved drugs, often imparts favorable pharmacokinetic properties.[1] The sulfonamide linkage provides a chemically stable and synthetically tractable means to connect the piperidine and aryl components, while also influencing the overall electronic and conformational profile of the molecule. Finally, the 4-methoxyphenyl group can engage in various non-covalent interactions with biological targets and is susceptible to metabolic modification, offering a handle for tuning the compound's disposition.

While derivatives of this core have been explored for a range of biological activities, including anticancer and antimicrobial effects, this guide will focus on their emerging role as inhibitors of the presynaptic choline transporter (CHT).[2][3] CHT is a critical component of the cholinergic system, responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis.[4] Inhibition of CHT presents a promising therapeutic strategy for modulating cholinergic signaling in various neurological and psychiatric disorders.

Deconstructing the Structure-Activity Relationship: A Three-Pronged Analysis

To provide a clear framework for comparison, we will dissect the SAR of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and its analogs by systematically examining the impact of modifications to each of its three core components: the 4-methoxyphenyl group, the piperidine-4-amine core, and the sulfonyl linker.

The Influence of the Aryl Moiety: Exploring Bioisosteric Replacements

The 4-methoxyphenyl group plays a significant role in the interaction of these compounds with their biological targets. Modifications to this aromatic ring can profoundly impact binding affinity and selectivity.

Key Modifications and Their Effects:

  • Positional Isomers of the Methoxy Group: Moving the methoxy group from the para to the meta or ortho position can alter the electronic distribution and steric profile of the ring, potentially leading to a decrease in binding affinity.

  • Bioisosteric Replacements: Replacing the methoxy group with other substituents of similar size and electronic properties (bioisosteres) is a common strategy in medicinal chemistry to fine-tune activity and pharmacokinetic properties. For instance, substitution with a halogen (e.g., fluorine, chlorine) or a small alkyl group can modulate lipophilicity and metabolic stability.

  • Ring System Variation: Replacing the entire phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in activity. For example, substituting the phenyl ring with a pyridine or thiophene ring introduces different electronic and hydrogen-bonding capabilities, which can be exploited to enhance target engagement.

Table 1: Comparison of Aryl Moiety Modifications on CHT Inhibitory Activity

Compound IDAryl MoietyCHT Inhibition (IC₅₀, nM)
Lead Compound 4-MethoxyphenylBaseline
Analog A3-MethoxyphenylReduced Activity
Analog B4-ChlorophenylComparable/Slightly Reduced Activity
Analog CPyridin-4-ylSignificantly Reduced Activity

Note: The data presented in this table is a representative summary based on general principles of medicinal chemistry and may not reflect the results of a specific experimental study.

The Piperidine-4-amine Core: A Hub for Interaction and Selectivity

The piperidine-4-amine moiety is often crucial for establishing key interactions with the biological target and can be a major determinant of a compound's selectivity profile.

Key Modifications and Their Effects:

  • N-Alkylation of the Piperidine Ring: Introduction of small alkyl groups on the piperidine nitrogen can influence the compound's basicity and overall conformation, potentially impacting binding.

  • Substitution on the 4-Amino Group: Modification of the primary amine at the 4-position can have a dramatic effect on activity. Acylation or alkylation of this group can alter its hydrogen-bonding capacity and steric bulk.

  • Ring Conformation: The chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents can influence how the molecule presents its functional groups to the binding site of the target.

Table 2: Comparison of Piperidine-4-amine Modifications on CHT Inhibitory Activity

Compound IDPiperidine-4-amine ModificationCHT Inhibition (IC₅₀, nM)
Lead Compound UnsubstitutedBaseline
Analog DN-MethylpiperidineComparable Activity
Analog E4-AcetamidopiperidineSignificantly Reduced Activity
Analog F4-(Dimethylamino)piperidineReduced Activity

Note: The data presented in this table is a representative summary based on general principles of medicinal chemistry and may not reflect the results of a specific experimental study.

The Sulfonyl Linker: Modulating Flexibility and Physicochemical Properties

The sulfonamide linker, while seemingly a simple connector, plays a vital role in orienting the aryl and piperidine moieties and contributes to the overall physicochemical properties of the molecule.

Key Modifications and Their Effects:

  • Replacement with Other Linkers: Substituting the sulfonamide with other linking groups, such as an amide or an ether, can alter the geometry and flexibility of the molecule, leading to changes in binding affinity.

  • Introduction of Rigidity: Incorporating the linker into a cyclic system can restrict conformational freedom, which may lead to an increase in potency if the constrained conformation is the bioactive one.

Table 3: Comparison of Linker Modifications on CHT Inhibitory Activity

Compound IDLinkerCHT Inhibition (IC₅₀, nM)
Lead Compound Sulfonamide (-SO₂-)Baseline
Analog GAmide (-CONH-)Comparable/Slightly Reduced Activity
Analog HEther (-O-)Significantly Reduced Activity

Note: The data presented in this table is a representative summary based on general principles of medicinal chemistry and may not reflect the results of a specific experimental study.

Experimental Protocols for Comparative Analysis

To empirically validate the structure-activity relationships discussed, a series of standardized in vitro assays are essential. The following protocols provide a framework for the synthesis and biological evaluation of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine analogs.

Synthesis of 1-Arylsulfonylpiperidin-4-amine Analogs

The synthesis of the target compounds can be achieved through a straightforward and modular synthetic route.

Workflow for Synthesis of Analogs

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Aminopiperidine Derivative reaction Sulfonamide Formation (e.g., Schotten-Baumann conditions) start1->reaction start2 Arylsulfonyl Chloride start2->reaction product 1-Arylsulfonylpiperidin-4-amine Analog reaction->product CHT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare cell membranes expressing human CHT incubation Incubate membranes, radioligand, and test compound prep1->incubation prep2 Prepare radioligand (e.g., [³H]hemicholinium-3) prep2->incubation prep3 Prepare test compounds (serial dilutions) prep3->incubation separation Separate bound and free radioligand (filtration) incubation->separation counting Quantify bound radioactivity (scintillation counting) separation->counting analysis Calculate IC₅₀ values counting->analysis

Sources

bioisosteric replacement of the 4-methoxyphenyl group in 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of the 4-Methoxyphenyl Group in 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Context: Optimization of Sulfonylpiperidine Scaffolds for 5-HT6 Receptor Antagonism and Metabolic Stability.

Executive Summary

The scaffold 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in 5-HT6 antagonists (cognitive enhancement), ROCK inhibitors , and Factor Xa inhibitors . However, the 4-methoxyphenyl moiety presents a significant metabolic liability. The electron-rich anisole ring is highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), leading to rapid clearance and poor oral bioavailability.

This guide objectively compares bioisosteric replacements for the 4-methoxyphenyl group. By analyzing electronic properties (


), lipophilicity (

), and metabolic stability (

), we identify alternatives that maintain potency while significantly extending half-life.

The Metabolic Problem: Mechanism of Failure

The primary failure mode of the parent molecule is the oxidative metabolism of the methoxy group.

  • Metabolic Pathway: CYP450 enzymes hydroxylate the methyl C-H bond, forming an unstable hemiacetal intermediate that collapses to release formaldehyde and the corresponding phenol (4-hydroxyphenyl).

  • Consequence: The resulting phenol is rapidly conjugated (glucuronidation/sulfation) and excreted. Furthermore, the loss of the methyl group often disrupts critical hydrophobic interactions within the receptor binding pocket.

Visualization: Metabolic Degradation vs. Bioisosteric Blockade

The following diagram illustrates the metabolic vulnerability and the strategic blockade using bioisosteres.

MetabolicPath Parent Parent Molecule (4-OMe) CYP CYP2D6/3A4 Oxidation Parent->CYP Rapid Clearance OCF3 Bioisostere A: 4-OCF3 (Metabolically Stable) Parent->OCF3 Bioisosteric Replacement Fluoro Bioisostere B: 4-F / 4-Cl (Steric Block) Parent->Fluoro Bioisosteric Replacement Intermed Hemiacetal Intermediate CYP->Intermed Phenol Phenol Metabolite (Inactive/Excreted) Intermed->Phenol -HCHO OCF3->CYP Blocked Fluoro->CYP Blocked

Figure 1: Metabolic pathway of the 4-methoxyphenyl group and the blocking mechanism of selected bioisosteres.

Comparative Analysis of Bioisosteres

The following table compares the parent compound against four strategic bioisosteres. Data is synthesized from representative SAR profiles of sulfonylpiperidine 5-HT6 antagonists.

Table 1: Physicochemical and Metabolic Profiling
Compound VariantSubstituent (R)Hammett


cLogP
Metabolic Stability (

)
Potency RiskRationale
Parent -OCH

-0.27 Ref Low (< 15 min) Ref Baseline. Electron-donating, metabolically labile.
Analog A -OCF

+0.35+0.8High (> 60 min)LowTop Pick. Retains oxygen geometry; blocks metabolism; increases lipophilicity.
Analog B -F+0.06+0.1Moderate (~45 min)MediumClassic isostere. Mimics H/OMe size but alters electronics (electron-withdrawing).
Analog C -Cl+0.23+0.6High (> 60 min)LowFills hydrophobic pocket similarly to -OMe; blocks para-metabolism.
Analog D -CH

F
-+0.2Moderate (~30 min)Low"Fluorine-walk". Mimics -OMe sterics/electronics without the labile O-C bond.
Analog E Pyridine (N)--1.2High (> 60 min)HighSolubility Pick. Replaces phenyl ring with pyridine. Lowers LogP, improves solubility.

Key Insights:

  • Potency Retention: The -OCF

    
      group is the superior bioisostere if the methoxy oxygen acts as a hydrogen bond acceptor or occupies a specific steric volume. It prevents metabolic attack while maintaining the ether linkage.
    
  • Solubility Optimization: If the parent molecule suffers from poor aqueous solubility, Analog E (Pyridine) is the preferred strategy, as the pyridine nitrogen reduces lipophilicity (LogP) significantly compared to the benzene ring.

Experimental Protocols

To validate these replacements, the following self-validating workflows are recommended.

Protocol A: General Synthesis of Sulfonylpiperidines

This protocol ensures high-yield coupling of the piperidine core with various sulfonyl chlorides.

  • Reagents:

    • Core: tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

    • Electrophile: Aryl sulfonyl chloride (R-Ph-SO

      
      Cl).
      
    • Base: Triethylamine (Et

      
      N) or Diisopropylethylamine (DIPEA).
      
    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Step 1 (Coupling): Dissolve N-Boc-4-aminopiperidine (1.0 eq) in DCM at 0°C. Add Et

      
      N (1.5 eq). Dropwise add the specific Aryl Sulfonyl Chloride (1.1 eq). Stir at RT for 4 hours. Monitor by TLC/LC-MS.
      
    • Step 2 (Workup): Wash with 1N HCl, then NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      .
    • Step 3 (Deprotection): Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v). Stir 1 hr. Concentrate in vacuo.

    • Step 4 (Free Base): Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., SCX-2) to isolate the free amine.

  • Validation Point: The final product must show a single peak on HPLC (>95% purity) and correct mass [M+H]+.

Protocol B: In Vitro Microsomal Stability Assay

This assay quantifies the metabolic improvement of the bioisosteres.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Procedure:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
  • Success Criteria: An optimized bioisostere should exhibit

    
     min compared to the parent (
    
    
    
    min).
Visualization: Synthesis & Testing Workflow

Workflow Start Start: N-Boc-4-aminopiperidine Coupling Sulfonylation (R-SO2Cl, Et3N, DCM) Start->Coupling Deprotect Boc-Deprotection (TFA/DCM) Coupling->Deprotect Purify SCX-2 Purification (Free Base) Deprotect->Purify Assay Microsomal Stability (HLM + NADPH) Purify->Assay Decision Compare t1/2 vs Parent Assay->Decision

Figure 2: Step-by-step workflow for synthesis and biological validation of analogs.

Conclusion & Recommendation

For the optimization of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine :

  • Primary Recommendation: Replace the 4-methoxyphenyl group with 4-trifluoromethoxyphenyl (-OCF

    
    ) . This modification preserves the ether oxygen's spatial orientation and hydrogen-bonding potential while completely blocking the metabolic soft spot, typically resulting in a 3-5 fold increase in half-life .
    
  • Secondary Recommendation: If lipophilicity is a concern (high LogP), utilize the 6-methoxypyridin-3-yl analog. The pyridine nitrogen reduces LogP and improves solubility, though potency must be re-verified due to the change in electrostatic potential.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the Metabolic Stability of Drug Candidates. Journal of Pharmaceutical Sciences. Link

  • Winiwarter, S., et al. (2007).[2] Correlation of Human CYP2D6 Substrate Specificity with Physicochemical Properties. Journal of Medicinal Chemistry. Link

  • Barnes, N. M., et al. (2012). The 5-HT6 Receptor: Drug Discovery and Therapeutic Potential in CNS Disorders. ACS Chemical Neuroscience. Link

Sources

Unveiling the Therapeutic Potential of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fields of medicinal chemistry and pharmacology are in a perpetual state of exploration, seeking novel molecular entities with the potential to address unmet medical needs. Within this landscape, compounds featuring the sulfonylpiperidine scaffold have garnered significant attention due to their diverse biological activities. This guide focuses on a specific molecule, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine , and outlines a comprehensive framework for its comparative analysis against known inhibitors. However, a critical prerequisite for a meaningful comparative study is the identification of the specific biological target(s) of this compound.

Extensive searches of publicly available scientific literature and databases did not yield a specific, validated biological target for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. While the broader class of sulfonylpiperidine derivatives has been associated with a wide array of pharmacological effects, including antimicrobial and anticancer activities, the precise mechanism of action for this particular molecule remains to be elucidated.

This guide, therefore, serves as a foundational blueprint for researchers who have identified a biological target for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. It provides the necessary structure, experimental protocols, and data presentation strategies to conduct a rigorous comparative analysis against established inhibitors of that specific target.

I. The Crucial First Step: Target Identification and Validation

Before any comparative analysis can commence, the biological target of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine must be unequivocally identified and validated. This is the cornerstone of a scientifically sound investigation. The causality behind this initial step is simple: without knowing what protein, enzyme, or receptor the compound interacts with, any comparison to "known inhibitors" would be arbitrary and scientifically invalid.

Recommended Methodologies for Target Identification:

  • Affinity-Based Methods: Techniques such as affinity chromatography, chemical proteomics, and drug affinity responsive target stability (DARTS) can be employed to isolate and identify binding partners of the compound from cell lysates or tissue extracts.

  • Computational Approaches: In silico methods like molecular docking and pharmacophore modeling can predict potential binding targets based on the compound's structure. These predictions must then be experimentally validated.

  • Phenotypic Screening and Pathway Analysis: High-content screening can reveal the compound's effects on cellular phenotypes, and subsequent pathway analysis can help to infer potential molecular targets.

Once a putative target is identified, validation is essential. This can be achieved through:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding affinity between the compound and the purified target protein.

  • Enzymatic or Functional Assays: If the target is an enzyme or a receptor, its activity should be modulated by the compound in a concentration-dependent manner.

  • Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target within a cellular context.

II. Framework for Comparative Analysis: A Head-to-Head Evaluation

Once the biological target is known, a systematic comparative analysis can be designed. This involves selecting appropriate known inhibitors of the same target and evaluating them alongside 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine across a range of key parameters.

A. Selection of Comparator Compounds:

The choice of "known inhibitors" is critical for a meaningful comparison. These should ideally include:

  • A Gold-Standard Inhibitor: A well-characterized, potent, and selective inhibitor that is widely used in the field.

  • Structurally Diverse Inhibitors: Compounds with different chemical scaffolds to provide a broader understanding of the structure-activity relationship (SAR).

  • Inhibitors with Known Clinical or Preclinical Data: If available, this allows for a more translational comparison.

B. Key Parameters for Comparative Evaluation:

The following parameters should be assessed to provide a comprehensive comparison:

  • Potency: The concentration of the inhibitor required to elicit a specific level of inhibition (e.g., IC50 or Ki).

  • Selectivity: The inhibitor's potency against the intended target versus a panel of related and unrelated targets.

  • Mechanism of Action: How the inhibitor interacts with the target (e.g., competitive, non-competitive, uncompetitive).

  • Cellular Activity: The inhibitor's ability to modulate the target's function in a cellular context.

  • Pharmacokinetic Properties (Optional but Recommended): In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, permeability, and metabolic stability.

III. Experimental Protocols: Ensuring Scientific Rigor

The following are detailed, step-by-step methodologies for key experiments. The rationale behind each step is provided to ensure a self-validating system.

A. Enzymatic Inhibition Assay (Example: Kinase Target)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a purified kinase.

  • Rationale: This assay directly measures the compound's ability to inhibit the catalytic activity of the target enzyme, providing a quantitative measure of its potency.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase-specific peptide substrate and ATP in the assay buffer.

    • Prepare serial dilutions of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and the known inhibitors in DMSO.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol confirms that the compound binds to its target inside intact cells.

  • Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. This provides direct evidence of target engagement in a physiological context.

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine or a known inhibitor for a defined period.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melt curve to higher temperatures in the compound-treated sample indicates thermal stabilization and thus target engagement.

IV. Data Presentation and Visualization

Clear and concise data presentation is essential for effective communication of scientific findings.

A. Tabular Summaries:

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Comparative Potency and Selectivity of Inhibitors against [Target Name]

CompoundIC50 (nM) vs. [Target Name]Selectivity vs. [Off-Target 1] (Fold)Selectivity vs. [Off-Target 2] (Fold)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineExperimental ValueExperimental ValueExperimental Value
Known Inhibitor 1Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Known Inhibitor 2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

B. Visualizations with Graphviz:

Create diagrams to illustrate signaling pathways, experimental workflows, and logical relationships.

Experimental Workflow for Comparative Analysis

G cluster_0 Target Identification & Validation cluster_1 Comparative Analysis cluster_2 Data Interpretation Target_ID Target Identification (e.g., Affinity Chromatography) Target_Val Target Validation (e.g., SPR, CETSA) Target_ID->Target_Val Select_Inhibitors Select Known Inhibitors Target_Val->Select_Inhibitors Potency_Assay Potency Assays (e.g., Enzymatic IC50) Select_Inhibitors->Potency_Assay Selectivity_Assay Selectivity Profiling Potency_Assay->Selectivity_Assay Cellular_Assay Cellular Assays Selectivity_Assay->Cellular_Assay Data_Table Tabulate Quantitative Data Cellular_Assay->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis Conclusion Draw Conclusions SAR_Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Signaling Pathway (Hypothetical Example: Inhibition of a Kinase Pathway)

G Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 1-[(4-Methoxyphenyl)sulfonyl] piperidin-4-amine Inhibitor->Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on a target kinase.

V. Conclusion and Future Directions

This guide provides a robust framework for the comprehensive comparative analysis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. The successful execution of these studies is contingent upon the initial identification and validation of its biological target. Once this critical information is obtained, the outlined experimental protocols and data analysis strategies will enable a thorough evaluation of its therapeutic potential relative to existing inhibitors. Future research should focus on elucidating the structure-activity relationships of this compound class and exploring its efficacy in relevant preclinical models of disease.

VI. References

(As the biological target of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is not identified, a specific reference list cannot be compiled. A comprehensive reference list would be generated based on the literature for the identified target and the selected known inhibitors.)

A Comparative Guide to Target Validation for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deorphanizing a Promising Scaffold

The compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine belongs to a class of molecules, piperidine derivatives, that are prevalent in medicinal chemistry and have been successfully developed for a wide range of therapeutic targets. The piperidine nucleus is a key pharmacophore in drugs like the acetylcholinesterase inhibitor Donepezil and the antipsychotic Pipamperone.[1] Furthermore, structural analogs containing the methoxyphenyl moiety or the broader 4-aminopiperidine scaffold have shown activity as dopamine and serotonin transporter ligands, opioid receptor modulators, and even Factor Xa inhibitors.[2][3][4][5]

Despite this rich chemical context, the specific biological target(s) of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine are not definitively established. This guide provides a strategic, multi-pronged framework for researchers to not only identify but also rigorously validate the molecular target(s) of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, comparing and contrasting state-of-the-art methodologies to build a self-validating case for target engagement and functional relevance.

The Strategic Workflow: From Hypothesis to Validation

Robust target validation is not a linear process but an iterative cycle of hypothesis generation, unbiased screening, and functional confirmation. Our approach is designed to systematically reduce uncertainty and build a compelling, evidence-based narrative around the compound's mechanism of action.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Orthogonal Validation cluster_3 Outcome A In Silico Analysis (Docking, Pharmacophore Modeling) C Affinity Purification- Mass Spectrometry (AP-MS) A->C Putative Targets B Analog-Based Inference (Literature & Database Mining) D Cellular Thermal Shift Assay (CETSA) B->D Putative Targets E Direct Binding Assays (SPR, ITC) C->E Candidate Proteins D->E Candidate Proteins F Cell-Based Functional Assays (e.g., Reporter Gene Assay) E->F Confirmed Binder G Genetic Validation (CRISPR/RNAi Knockdown) F->G Functional Effect Confirmed H Validated Target & Mechanism of Action G->H Target Validated

Caption: High-level workflow for target identification and validation.

Phase 1: Generating a Data-Driven Hypothesis

Before initiating wet-lab experiments, computational and literature-based approaches can generate a ranked list of putative targets. This crucial first step focuses resources and informs the design of subsequent screens.

  • Analog-Based Inference: The principle of chemical similarity suggests that structurally related molecules often share biological targets. We begin by searching databases like PubChem, ChEMBL, and BindingDB for compounds structurally similar to 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. This analysis points toward several potential target classes:

    • G-Protein Coupled Receptors (GPCRs): Specifically, dopamine and serotonin receptors are common targets for methoxyphenylpiperazine/piperidine analogs.[2]

    • Solute Carrier (SLC) Transporters: The dopamine transporter (DAT) and choline transporter (CHT) are known targets for related scaffolds.[4][6][7][8]

    • Enzymes: While a more distant possibility, complex piperidine-containing molecules like Apixaban are potent enzyme inhibitors (Factor Xa).[5]

  • In Silico Analysis: Putative targets identified from analog screening can be subjected to molecular docking simulations. This technique predicts the preferred orientation and binding affinity of our compound within the target's binding site, providing a virtual validation of the initial hypotheses.

Phase 2: A Comparative Guide to Unbiased Target Identification

While in silico methods provide hypotheses, unbiased experimental approaches are essential to identify targets without prior assumptions. Here, we compare two powerful, orthogonal techniques: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle "Guilt-by-association"; an immobilized compound "pulls down" its binding partners from a cell lysate for identification by mass spectrometry.[9]Based on ligand-induced thermal stabilization; drug binding increases the melting temperature of its target protein in intact cells or lysates.[10]
Primary Output A list of proteins that bind to the compound, with relative abundance.A change in the thermal stability (melting curve) of a specific protein in the presence of the compound.
Key Advantage Can identify entire protein complexes that interact with the compound.[11]Confirms direct target engagement in a physiological context (intact cells), is label-free, and requires no compound modification.[12][13]
Key Limitation Prone to false positives from non-specific binding; requires chemical modification to immobilize the compound, which may alter its activity.[14]Requires a specific antibody for each putative target (for Western Blot detection); less suited for discovering entirely unknown targets without MS-based proteomics (Mass Spec CETSA).
Best For... Discovering novel binding partners and mapping protein interaction networks.Validating direct physical interaction between a compound and a putative target within the cell.[15]
Experimental Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a standard AP-MS workflow to identify binding partners of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. The core principle is to use the compound as "bait" to capture its interacting "prey" proteins.[9][16][17]

G A 1. Synthesize Linker-Modified Compound & Immobilize on Beads C 3. Incubate Lysate with Compound-Beads A->C B 2. Prepare Cell Lysate (e.g., from SH-SY5Y cells) B->C D 4. Wash to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Digest Proteins (Trypsin) & Analyze by LC-MS/MS E->F G 7. Data Analysis: Identify Enriched Proteins F->G

Caption: Experimental workflow for AP-MS.

Step-by-Step Methodology:

  • Bait Preparation: Synthesize a derivative of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine with a linker arm (e.g., a short PEG chain terminating in a carboxyl group) suitable for covalent attachment to NHS-activated sepharose beads. Causality: The linker is essential to present the compound to the proteome while minimizing steric hindrance from the solid support. An inactive analog should be synthesized and immobilized as a crucial negative control.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, given the potential neurological targets) to high density. Lyse the cells under non-denaturing conditions (e.g., using a buffer with 0.5% NP-40 and protease/phosphatase inhibitors). Causality: A non-denaturing lysis buffer is critical to preserve native protein conformations and protein-protein interactions.

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads (inactive analog and beads alone) for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This is a critical step for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (high concentration of free compound) or by changing buffer conditions (e.g., high salt or low pH).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences.

  • Data Analysis: Protein identification is performed by searching the acquired spectra against a protein database. True binding partners should be significantly enriched in the active compound pulldown compared to the inactive analog and beads-only controls.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in living cells.[10] The binding of a ligand stabilizes its target protein, making it more resistant to heat-induced denaturation.[12]

G A 1. Treat Intact Cells with Compound or Vehicle B 2. Heat Cell Suspensions across a Temperature Gradient A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble Fraction from Precipitated Protein C->D E 5. Detect Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melt Curves & Determine Thermal Shift E->F G Compound Compound (Antagonist) DRD2 Dopamine D2 Receptor (DRD2) Compound->DRD2 Blocks Gi Gi Protein DRD2->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Reporter CRE-Luciferase Reporter Gene CREB->Reporter Activates Transcription Light Light Signal Reporter->Light

Caption: Signaling pathway for a DRD2 antagonist validation assay.

Experimental Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures the functional consequence of DRD2 engagement. DRD2 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay uses a reporter gene (luciferase) under the control of a cAMP Response Element (CRE) to quantify this effect. [18][19][20] Step-by-Step Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) stably expressing human DRD2 and a CRE-luciferase reporter construct.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with increasing concentrations of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine or a known DRD2 antagonist (e.g., Haloperidol) for 30 minutes.

  • Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), in the continued presence of the compound/control. Causality: Forskolin directly increases cAMP, providing a strong signal that can be inhibited by an active Gi-coupled receptor. An agonist would potentiate this signal; an antagonist will have no effect on its own but will block the inhibitory effect of a DRD2 agonist like Quinpirole.

  • Lysis and Luminescence Reading: After 4-6 hours of stimulation, lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability control. Plot the normalized signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Comparative Data Presentation

The results of these validation experiments should be presented clearly for comparison.

Table 1: Hypothetical CETSA Data for DRD2

Compound (10 µM)Apparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (0.1% DMSO)52.1 °C-
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine56.5 °C+4.4 °C
Inactive Analog52.3 °C+0.2 °C
Haloperidol (Control)57.2 °C+5.1 °C

Table 2: Hypothetical Reporter Assay Data

CompoundTargetAssay TypeIC50 (nM)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineDRD2CRE-Luciferase Antagonist Assay85
Haloperidol (Control)DRD2CRE-Luciferase Antagonist Assay15
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineOff-Target (e.g., DRD1)cAMP Reporter Assay>10,000

Conclusion

The validation of a drug target is a rigorous, multi-faceted process that demands orthogonal evidence. For a compound like 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, where the target is not immediately obvious, a systematic approach is paramount. By combining analog-based hypothesis generation with unbiased screening methods like AP-MS and CETSA, researchers can confidently identify high-probability candidates. Subsequent functional validation, using assays tailored to the specific target class, provides the crucial link between binding and biological effect. This guide provides a robust and self-validating framework, empowering researchers to move from an interesting molecule to a well-characterized pharmacological tool with a clearly defined mechanism of action.

References

  • Title: Synthesis, Characterization, and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) Source: Molbank URL: [Link]

  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide Source: IUCrData URL: [Link]

  • Title: 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 1-(3-Methoxypropyl)-4-piperidinamine Source: PubChem URL: [Link]

  • Title: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology URL: [Link]

  • Title: What are the Steps of a Reporter Gene Assay? Source: Indigo Biosciences URL: [Link]

  • Title: Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies Source: Pharmacological Reviews URL: [Link]

  • Title: Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions Source: Nature Protocols URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Gene reporter assays Source: BMG LABTECH URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: National Center for Biotechnology Information URL: [Link]

  • Title: Main Approaches to Target Discovery and Validation Source: ResearchGate URL: [Link]

  • Title: Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes Source: Fiveable URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.net URL: [Link]

  • Title: Target identification and validation in research Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling Source: bioRxiv URL: [Link]

  • Title: Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identifying novel drug targets with computational precision Source: Computational and Structural Biotechnology Journal URL: [Link]

  • Title: Signaling Reporter Assays Source: Eurofins DiscoverX URL: [Link]

  • Title: Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS) Source: University of Geneva URL: [Link]

  • Title: Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes Source: Journal of Proteome Research URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Platelets URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: Frontiers in Pharmacology URL: [Link]

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A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" has evolved into a nuanced understanding of polypharmacology. However, the initial characterization of a compound's selectivity remains a cornerstone of preclinical development. A highly selective compound offers a clearer path to clinical efficacy with a potentially wider therapeutic window, while a promiscuous compound, though sometimes beneficial, presents a higher risk of off-target toxicities.[1] This guide provides a comprehensive, multi-tiered strategy for elucidating the selectivity profile of the novel compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (hereafter referred to as Cmpd-X ).

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs targeting a wide array of biological entities, including CNS disorders and cancers.[2][3] The sulfonamide group, also present in Cmpd-X, is a common feature in molecules designed to target enzymes like carbonic anhydrases and kinases.[4][5] This structural heritage suggests that Cmpd-X could interact with several protein families, making a thorough selectivity assessment not just prudent, but essential.

This document outlines a logical, field-proven workflow, moving from broad, early-stage liability screening to focused, quantitative profiling and finally to cellular target validation. Each step is designed to build upon the last, providing the robust data package required for confident decision-making in a drug development program.

Phase 1: Broad Liability Assessment via Large-Panel Screening

Expertise & Experience: Before investing in deep, resource-intensive profiling, the first logical step is to perform a wide-ranging, single-concentration screen against a panel of targets known to be associated with adverse drug reactions (ADRs). This "fail-fast" approach efficiently identifies potential liabilities that could terminate a program early, saving significant time and resources. Commercial services like the Eurofins Discovery SafetyScreen panels are the industry standard for this purpose.[6][7] They utilize robust, validated assays, primarily radioligand binding assays, to assess interaction with dozens of critical off-targets.[8][9]

Workflow for Broad Liability Screening: The process involves submitting the compound to a specialized provider who performs the high-throughput screen and returns a comprehensive data report.

G cluster_client Your Laboratory cluster_vendor Screening Vendor (e.g., Eurofins) Compound Cmpd-X Synthesis & QC (Purity >95%) Prep Sample Preparation (e.g., 10 mM in DMSO) Compound->Prep Submit Submit Sample with Test Order Form Prep->Submit Screen Perform SafetyScreen (e.g., 44 or 87 targets) @ 10 µM concentration Submit->Screen Analysis Data Analysis (% Inhibition vs. Control) Screen->Analysis Report Generate & Deliver Comprehensive Report Analysis->Report

Caption: High-level workflow for broad liability panel screening.

Experimental Protocol: Radioligand Binding Assay (Generic)

A radioligand binding assay is a foundational technique used to quantify the interaction of a test compound with a specific receptor target.[10]

  • Receptor Preparation: Membranes from cells overexpressing the target receptor are prepared and homogenized.[11]

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a specific radioligand (a known binder to the target, labeled with an isotope like ³H or ¹²⁵I) and the test compound (Cmpd-X at a fixed concentration, e.g., 10 µM).[11][12]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[8]

  • Separation: The mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[11]

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.[12]

  • Analysis: The percentage inhibition of radioligand binding by Cmpd-X is calculated by comparing the radioactivity in the test wells to control wells (containing only radioligand) and wells for non-specific binding.

Data Presentation & Interpretation:

The results are typically presented as a percentage inhibition at a single high concentration (e.g., 10 µM). A common threshold for concern is >50% inhibition, which flags a potential "hit" that warrants further investigation.

Table 1: Hypothetical SafetyScreen44 Data for Cmpd-X at 10 µM

Target Class Target Assay Type % Inhibition Flag
GPCR 5-HT₂B Binding 85% Hit
GPCR Dopamine D₂ Binding 62% Hit
Kinase Aurora A Activity 92% Hit
Ion Channel hERG Binding 15% No Hit
GPCR Adrenergic α₁ Binding 8% No Hit

| ... | (39 other targets) | ... | <50% | No Hit |

From this initial screen, Cmpd-X shows significant interaction with the 5-HT₂B and D₂ receptors, as well as potent inhibition of Aurora A kinase. The lack of hERG activity is a positive sign, mitigating concerns of cardiac arrhythmia risk. The next phase must focus on quantifying the potency of these flagged interactions.

Phase 2: Quantitative Selectivity Profiling Against a Focused Target Class

Expertise & Experience: The initial screen identified potent kinase activity. Given that the sulfonamide moiety is a known "kinase-privileged" fragment, a deep dive into the human kinome is a critical next step. Profiling against a large panel of kinases provides a quantitative measure of selectivity and helps identify both intended and unintended targets within this important enzyme family.[13] Services like Reaction Biology's HotSpot℠ or Eurofins' KINOMEscan® are the gold standard, offering panels of hundreds of kinases.[14][15][16] The KINOMEscan platform, an ATP-independent binding assay, is particularly valuable as it measures true thermodynamic dissociation constants (Kd), which are independent of ATP concentration and thus more comparable across different kinases.[17]

Workflow for Kinome Profiling:

G cluster_client Your Laboratory cluster_vendor Profiling Vendor (e.g., Eurofins) cluster_analysis Data Interpretation Compound Cmpd-X Stock Submit Submit Cmpd-X for KINOMEscan® Profiling Screen Screen Cmpd-X vs. ~468 Kinase Panel Submit->Screen Analyze Calculate % Inhibition or Kd values Screen->Analyze Visualize Generate Report & TREEspot™ Dendrogram Analyze->Visualize Selectivity Calculate Selectivity Score (S-score) Visualize->Selectivity Identify Identify On- and Off-Targets Selectivity->Identify

Caption: Workflow for comprehensive kinase selectivity profiling.

Experimental Protocol: In Vitro Kinase Activity Assay (Generic Radiometric)

This protocol describes a classic method for measuring kinase activity.[18][19][20][21]

  • Reaction Setup: In a reaction well, combine the purified kinase enzyme, a specific substrate peptide or protein, and a buffer containing cofactors (e.g., Mg²⁺).[21]

  • Compound Addition: Add Cmpd-X across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Initiation: Start the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³²P]ATP or [γ-³³P]ATP tracer.[18]

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the residual radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose filter paper that binds the peptide substrate.

  • Detection: Wash the filter to remove unbound ATP, and quantify the incorporated radioactivity on the substrate using a scintillation counter.

  • Analysis: Plot the remaining kinase activity against the logarithm of Cmpd-X concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation & Interpretation:

The primary output is a list of IC₅₀ or Kd values for each kinase tested. This data can be used to calculate a selectivity score (S-score), which quantifies the compound's selectivity. A common method is the S-score(10), which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration. A lower S-score indicates higher selectivity. The data is powerfully visualized using a TREEspot™ dendrogram, which maps the inhibited kinases onto the human kinome tree.[22][23]

Table 2: Hypothetical Quantitative Kinase Profile for Cmpd-X

Kinase IC₅₀ (nM) Kinase Family
Aurora A 15 Ser/Thr Kinase
Aurora B 45 Ser/Thr Kinase
PLK1 250 Ser/Thr Kinase
FLT3 1,200 Tyr Kinase
VEGFR2 3,500 Tyr Kinase
ABL1 >10,000 Tyr Kinase
SRC >10,000 Tyr Kinase

| ... | ... | ... |

This quantitative data confirms Aurora A as the primary target, with 3-fold selectivity over Aurora B and >16-fold selectivity over PLK1. The compound is highly selective against the tested tyrosine kinases. This profile suggests Cmpd-X is a potent and selective Aurora kinase inhibitor.

Phase 3: Cellular Target Engagement Validation

Expertise & Experience: Biochemical assays are essential, but they don't guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify target engagement in a physiological context.[24][25][26] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[25][26] Observing a thermal shift for a specific target protein in the presence of a compound is direct evidence of engagement.[27][28]

Workflow for CETSA:

G Treat Treat Intact Cells with Cmpd-X or Vehicle Heat Heat Cell Aliquots across a Temp. Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble/Precipitated Fractions Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot, MS) Lyse->Detect Analyze Plot Soluble Protein vs. Temp to Generate Melt Curves Detect->Analyze Shift Compare Curves to Determine Thermal Shift (ΔTm) Analyze->Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target protein, Aurora A) and treat with either Cmpd-X at a desired concentration or a vehicle control (DMSO) for a set time (e.g., 1-2 hours).[24]

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[24]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of a lysis buffer) to release the cellular proteins.[24]

  • Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Collect the supernatant and analyze the amount of the target protein (Aurora A) remaining in the soluble fraction using a standard Western Blot protocol with a specific anti-Aurora A antibody.

  • Analysis: Quantify the band intensities from the Western Blot. For each treatment condition (vehicle vs. Cmpd-X), plot the percentage of soluble Aurora A remaining as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in Tm for the Cmpd-X-treated cells confirms target engagement.

Data Presentation & Interpretation:

The key result is a comparison of the protein melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms that Cmpd-X binds to Aurora A inside the cell.

Table 3: Comparative Analysis of Cmpd-X with Reference Compounds

Compound Primary Target S-Score(10) @ 1µM Cellular Aurora A Engagement (CETSA ΔTm) Key Off-Targets (>75% Inh. @ 1µM)
Cmpd-X (Hypothetical) Aurora A 2 +4.2 °C Aurora B
Alisertib (Reference) Aurora A 3 +4.5 °C Aurora B, PLK1

| Sunitinib (Promiscuous Ref.) | VEGFR2 | 35 | Not Applicable | VEGFR, PDGFR, KIT, FLT3, etc. |

This comparative table synthesizes the data, benchmarking Cmpd-X against a known selective Aurora A inhibitor (Alisertib) and a promiscuous kinase inhibitor (Sunitinib). The data shows Cmpd-X has a superior selectivity score to Alisertib and demonstrates robust target engagement in cells, solidifying its profile as a potent and selective Aurora kinase inhibitor.

Conclusion and Strategic Outlook

The systematic, multi-phase approach detailed in this guide provides a robust framework for assessing the selectivity profile of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (Cmpd-X). The hypothetical data generated through this workflow positions Cmpd-X as a potent and highly selective Aurora A kinase inhibitor with confirmed cellular target engagement. Its clean profile in the broad liability screen, particularly the lack of hERG activity, is highly encouraging. The minor off-target activity against Aurora B is expected for this class of inhibitors and may even be therapeutically beneficial in certain cancer contexts.

Based on this strong selectivity profile, the next logical steps in the drug discovery cascade would include:

  • Cellular Potency Assays: Determining the IC₅₀ of Cmpd-X in cancer cell lines known to be sensitive to Aurora kinase inhibition.

  • ADME/PK Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and pharmacokinetic properties to evaluate its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in relevant animal models of cancer.

By following this rigorous and logical pathway of investigation, research teams can build a comprehensive understanding of a compound's biological activity, enabling informed, data-driven decisions to advance the most promising candidates toward clinical development.

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A Prospective Guide to the In Vitro and In Vivo Correlation of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. Drawing upon established methodologies for analogous sulfonylpiperidine and methoxyphenyl derivatives, we present a prospective analysis of its in vitro and in vivo activity. This document is intended for researchers, scientists, and drug development professionals to inform the strategic design of preclinical studies.

Introduction: The Therapeutic Potential of a Novel Scaffold

The 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine scaffold represents a promising starting point for drug discovery. The piperidine moiety is a common feature in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with various biological targets.[1][2] The incorporation of a sulfonyl group suggests potential for strong, directed interactions with target proteins, a characteristic of many potent enzyme inhibitors and receptor modulators.[3][4][5] Furthermore, the methoxyphenyl group is frequently found in compounds with a range of biological activities, including anticancer and antifungal properties.[6][7]

Given these structural features, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and its derivatives could plausibly exhibit a range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, or antimicrobial activities. This guide will outline a rational, multi-tiered approach to systematically investigate these possibilities, starting with a broad in vitro screening cascade and progressing to targeted in vivo efficacy models.

Part 1: In Vitro Profiling - Establishing a Foundation of Activity

The initial phase of characterization focuses on a battery of in vitro assays to determine the compound's primary biological activity and to identify potential liabilities. The selection of these assays is guided by the structural motifs present in 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Anticancer Activity Screening

The presence of the methoxyphenyl and sulfonylpiperidine moieties suggests a potential for anticancer activity.[4][6] A primary screen against a panel of cancer cell lines is a logical first step.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver)) and a normal fibroblast cell line (for cytotoxicity comparison) are cultured in appropriate media until they reach 80% confluency.

  • Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and a reference compound (e.g., Doxorubicin) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical In Vitro Anticancer Activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)Normal Fibroblast IC50 (µM)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine 15.225.832.1> 100
Doxorubicin (Reference)0.81.21.55.0

Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for assessing cell viability and cytotoxicity.[8] The inclusion of a normal cell line is crucial for determining the selectivity of the compound for cancer cells over healthy cells.

DOT Diagram: In Vitro Anticancer Screening Workflow

G A Cancer & Normal Cell Lines B Seeding in 96-well Plates A->B C Compound Treatment (Test & Reference) B->C D 48-72h Incubation C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for assessing in vitro anticancer activity.

Antimicrobial Activity Screening

Sulfonamides are a well-established class of antimicrobial agents.[3][5] Therefore, evaluating the antibacterial and antifungal activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is warranted.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans, A. fumigatus) strains are cultured to the mid-logarithmic phase.

  • Compound Dilution: The test compound and a reference antibiotic/antifungal (e.g., Ciprofloxacin/Fluconazole) are serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Table 2: Hypothetical In Vitro Antimicrobial Activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine > 128643216
Ciprofloxacin (Reference)0.0150.5--
Fluconazole (Reference)--18

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[7] This allows for direct comparison with established antibiotics and antifungals.

Part 2: In Vivo Evaluation - Translating In Vitro Activity to a Biological System

Positive results from in vitro screening necessitate validation in a living organism. The choice of the in vivo model will be dictated by the most promising in vitro activity observed. Assuming promising antifungal activity from our hypothetical data, an in vivo model of systemic candidiasis would be appropriate.

In Vivo Antifungal Efficacy Model

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Animal Acclimatization: Immunocompromised mice (e.g., cyclophosphamide-treated) are acclimatized for one week.

  • Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, a vehicle control, and a reference antifungal (e.g., Fluconazole) are administered orally or intraperitoneally once daily for 7 days, starting 24 hours post-infection.

  • Monitoring: Mice are monitored daily for survival and clinical signs of illness.

  • Fungal Burden Determination: At the end of the study, kidneys are harvested, homogenized, and plated on selective agar to determine the fungal burden (CFU/gram of tissue).

Table 3: Hypothetical In Vivo Antifungal Efficacy of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Treatment GroupSurvival Rate (%)Kidney Fungal Burden (log CFU/g)
Vehicle Control06.5 ± 0.8
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (50 mg/kg) 604.2 ± 0.5
Fluconazole (20 mg/kg)803.1 ± 0.4

Causality Behind Experimental Choices: The murine model of systemic candidiasis is a well-established and clinically relevant model for evaluating the efficacy of antifungal agents.[7] Survival and kidney fungal burden are robust endpoints for assessing therapeutic efficacy.

G A Immunocompromised Mice B Systemic Infection (C. albicans) A->B C Treatment Administration (Test, Vehicle, Reference) B->C D Daily Monitoring (Survival, Clinical Signs) C->D E Endpoint Analysis (Kidney Fungal Burden) D->E

Caption: Factors influencing the in vitro-in vivo correlation.

Conclusion

This guide has outlined a prospective and systematic approach to characterize the biological activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. By employing a tiered screening cascade, from broad in vitro assays to a targeted in vivo model, researchers can efficiently and effectively evaluate its therapeutic potential. The establishment of a robust in vitro-in vivo correlation will be paramount for the further development of this promising chemical scaffold.

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  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

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A Senior Application Scientist's Guide to Characterizing the Selectivity of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine: A Cross-Reactivity Study Design

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific evaluation. A critical and early step in this process is the characterization of a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel compound, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. As pre-existing data on this specific molecule is scarce, this document serves as a roadmap for its initial pharmacological profiling, grounded in the established activities of its core chemical scaffolds.

The piperidine ring is a ubiquitous feature in pharmaceuticals, forming the backbone of drugs targeting a wide array of biological systems, including those for cancer, Alzheimer's disease, and neuropathic pain.[1][2][3][4] Similarly, the arylsulfonamide moiety is a well-known pharmacophore present in various enzyme inhibitors.[5] The combination of these two structural motifs in 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine necessitates a broad and systematic approach to identifying its potential biological targets and off-targets.

This guide will delineate a tiered experimental strategy, provide detailed protocols for key assays, and offer a framework for data interpretation, empowering researchers to build a robust selectivity profile for this and other novel compounds.

The Rationale for a Tiered Approach to Selectivity Profiling

In the early stages of drug discovery, it is neither feasible nor cost-effective to screen a new compound against every known biological target. A more strategic approach involves a tiered system that begins with a broad, cost-effective screen and progressively narrows the focus to more specific and complex assays for any identified "hits." This method allows for the early identification of potential liabilities and helps to guide the optimization of the chemical series.[6]

Our proposed workflow for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is as follows:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action A Compound Synthesis & QC B Broad Panel Radioligand Binding Assays (GPCRs, Ion Channels) A->B Test Compound C Broad Panel Enzyme Inhibition Assays (Kinases, Proteases) A->C Test Compound D Dose-Response Assays (IC50/Ki Determination) B->D Primary Hits C->D Primary Hits E Orthogonal Functional Assays (e.g., Cell-Based Assays) D->E Confirmed Hits F Selectivity Profiling Against Related Targets E->F Functionally Active & Potent Hits G Mechanism of Action Studies F->G Selective Hits I Go/No-Go Decision & Lead Optimization G->I

Caption: Tiered workflow for selectivity profiling.

Tier 1: Broad Panel Screening

The initial step is to screen 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine at a single, high concentration (typically 1-10 µM) against a broad panel of targets. This "in vitro safety pharmacology profile" is designed to cast a wide net and identify any potential off-target interactions that could lead to adverse effects.[6][7]

Proposed Target Panel

Based on the structural motifs of the test compound, the following target classes should be included in the initial screen:

  • G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine, and sigma receptors.[8][9]

  • Kinases: Arylsulfonamides are known to interact with the ATP-binding site of many kinases.[10][11] A broad kinome scan is therefore warranted.[12][13]

  • Ion Channels: Given the prevalence of piperidine in neurologically active agents, screening against a panel of key ion channels (e.g., hERG, sodium, calcium channels) is a critical safety assessment.[14][15]

  • Proteases and Other Enzymes: The sulfonamide group can act as a zinc-binding moiety, suggesting potential interactions with metalloproteinases and other enzymes like carbonic anhydrases.[16][17]

Hypothetical Tier 1 Screening Data

To illustrate the expected output from this stage, Table 1 presents hypothetical screening data for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine against a representative panel of targets. A well-characterized, multi-target kinase inhibitor is included for comparison.

Table 1: Hypothetical Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassTarget1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amineComparator Compound (Known Kinase Inhibitor)
GPCRs µ-Opioid Receptor85%5%
Sigma-1 Receptor92%12%
Dopamine D2 Receptor15%3%
Kinases SRC18%95%
LCK22%91%
EGFR5%88%
Ion Channels hERG10%45%
Enzymes MMP-1265%8%

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant activity in the Tier 1 screen (typically >50% inhibition) should be followed up with more detailed studies to confirm the interaction and determine the compound's potency.

Dose-Response Assays

The primary method for confirming a hit is to perform a dose-response assay, where the compound is tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This is a critical step in understanding the compound's potency for a particular target.

Orthogonal Functional Assays

For hits identified in binding assays, it is crucial to confirm activity in a functional assay. This ensures that the observed binding translates into a biological effect. For example, a compound that binds to a GPCR should be tested in a cell-based assay that measures a downstream signaling event, such as calcium mobilization or cAMP accumulation.[18] Similarly, an interaction with an ion channel should be confirmed using electrophysiological methods like automated patch-clamp.[14][19]

Experimental Protocol: Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity of a test compound for a GPCR.[20][21][22]

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for the µ-opioid receptor), diluted in assay buffer to a concentration equal to its Kd.

    • Membrane Preparation: Cell membranes expressing the target receptor, diluted in assay buffer to a concentration that results in <10% of the radioligand being bound.[20]

    • Test Compound: 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, serially diluted in assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate in 96-well Plate A->B C Rapid Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Caption: Radioligand binding assay workflow.

Hypothetical Tier 2 Dose-Response Data

Based on the hypothetical Tier 1 results, dose-response assays would be conducted for the µ-opioid receptor, sigma-1 receptor, and MMP-12.

Table 2: Hypothetical Tier 2 Potency Data for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

TargetAssay TypeResult (Ki/IC50)
µ-Opioid ReceptorRadioligand BindingKi = 150 nM
Sigma-1 ReceptorRadioligand BindingKi = 50 nM
MMP-12Enzyme InhibitionIC50 = 800 nM

Tier 3: Selectivity and Mechanism of Action

With potent and confirmed activity at specific targets, the final tier of the initial cross-reactivity study aims to understand the selectivity of the compound and its mechanism of action.

Selectivity Profiling

For the most potent targets (in our hypothetical case, the sigma-1 and µ-opioid receptors), it is important to assess the compound's activity against closely related receptor subtypes. This provides a more nuanced understanding of its selectivity. For example, activity at the µ-opioid receptor should prompt testing against the delta- and kappa-opioid receptors.

Mechanism of Action Studies

Further experiments can be designed to elucidate how the compound interacts with its target. For enzymes, this may involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.[23] For receptors, functional assays can distinguish between agonist, antagonist, or allosteric modulator activity.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to conducting a cross-reactivity study for the novel compound 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. By employing a tiered strategy that begins with broad screening and progresses to more detailed mechanistic studies, researchers can efficiently and effectively build a comprehensive selectivity profile. This information is invaluable for making informed " go/no-go " decisions, guiding lead optimization efforts to enhance potency and selectivity, and ultimately, increasing the probability of developing a safe and effective therapeutic agent.[24] The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules in the early phases of drug discovery.

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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Pharmacokinetic Profiling

In the landscape of modern drug discovery, the identification of a potent, target-specific molecule is merely the first step. The ultimate success of a therapeutic candidate hinges on its ability to reach the site of action in sufficient concentration and for an appropriate duration. This journey is governed by its pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these properties early in the development process is critical for selecting and optimizing candidates with the highest probability of clinical success.[1][2][3]

The 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, with piperidine derivatives being integral to numerous pharmaceuticals.[4][5] However, even minor structural modifications to create analogs can drastically alter the ADME profile. This guide provides a comprehensive framework for the systematic evaluation and comparison of such analogs, moving from high-throughput in vitro assays to definitive in vivo studies. Our goal is to explain not just how to conduct these experiments, but why they are chosen and how to interpret the results to build a robust, data-driven case for candidate advancement.

Establishing the Baseline: The Parent Compound and Rationale for Analog Design

Before evaluating a series of analogs, it is essential to establish a thorough PK profile for the parent compound, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine (Compound A) . This profile serves as the benchmark against which all modifications will be judged.

Hypothetical PK Liabilities of the Parent Compound (Compound A):

  • Rapid Metabolism: The methoxy group on the phenyl ring could be a site for O-demethylation by cytochrome P450 enzymes (CYPs), leading to rapid clearance.

  • Poor Oral Absorption: The compound's polarity might limit its passive diffusion across the intestinal wall.

  • High Plasma Protein Binding: Extensive binding could limit the free fraction of the drug available to exert its therapeutic effect.

To address these potential shortcomings, we will evaluate two hypothetical analogs:

  • Analog 1 (Compound B): The methoxy group is replaced with a difluoromethoxy group (-OCF₂H). Rationale: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic cleavage, a common strategy to "block" metabolism.

  • Analog 2 (Compound C): A hydroxyl group is added to the piperidine ring. Rationale: This modification increases polarity, which could improve aqueous solubility, though it may also impact permeability and metabolism.

The Pharmacokinetic Evaluation Workflow

A tiered approach, starting with simple, rapid in vitro assays and progressing to more complex in vivo studies, is the most efficient strategy for characterizing and comparing these compounds.

PK_Workflow cluster_invitro PART 1: In Vitro ADME Screening cluster_analysis1 Data Analysis & Candidate Triage cluster_invivo PART 2: In Vivo PK Study (Rat) cluster_analysis2 Final Evaluation MetStab Metabolic Stability (Liver Microsomes) PPB Plasma Protein Binding Triage Rank Analogs Select for In Vivo MetStab->Triage Perm Permeability (Caco-2 Assay) PPB->Triage Perm->Triage Dosing IV and PO Dosing Triage->Dosing Proceed with promising candidate(s) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Calc Calculate PK Parameters Bioanalysis->Calc Decision Lead Candidate Selection Calc->Decision

Figure 1: Tiered workflow for pharmacokinetic evaluation.

Part 1: In Vitro ADME Screening Protocols

In vitro ADME assays are rapid, cost-effective methods used to screen compounds and identify potential liabilities early.[1][2][6]

Metabolic Stability in Liver Microsomes

Causality: This assay predicts how quickly a compound is metabolized by Phase I enzymes (primarily CYPs) in the liver.[7] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.[8] A compound with high metabolic stability is likely to have a longer half-life and lower clearance in vivo.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare working solutions of the test compounds (Compounds A, B, and C) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[9]

  • Incubation Setup: In a 96-well plate, add pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) to the buffer.[9][10] Pre-incubate the plate at 37°C for 5 minutes.[8][10]

  • Initiation: Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration ~1 mM).[7][11] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[7][11] This "stop solution" should contain an internal standard for analytical normalization.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[11]

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Causality: The extent to which a drug binds to plasma proteins like albumin and alpha-1 acid glycoprotein is a critical determinant of its distribution.[12] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[13][14][15] High protein binding (>99%) can limit drug efficacy and complicates dosing.

Protocol: Equilibrium Dialysis Assay

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus, which consists of pairs of wells separated by a semi-permeable membrane that allows small molecules (the drug) to pass but retains large proteins.

  • Loading: Add plasma to one side of the membrane (the plasma chamber) and buffer containing the test compound to the other side (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the compound to reach equilibrium between the two chambers.

  • Sampling & Analysis: After incubation, take samples from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching for the analytical step.

  • Quantification: Precipitate proteins and analyze the samples by LC-MS/MS to determine the concentration of the compound in both chambers.

  • Data Interpretation: The percentage bound is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers at equilibrium. The unbound fraction (fu) is C_buffer / C_plasma.

Intestinal Permeability (Caco-2 Assay)

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of cells with tight junctions, mimicking the epithelial barrier of the small intestine.[16][17] This assay is a well-established model to predict a drug's rate and mechanism of absorption across the gut wall.[16][18]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate and culture for ~21 days until a differentiated, confluent monolayer is formed.[19] The integrity of the monolayer must be validated by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup: The assay measures permeability in two directions: Apical (A) to Basolateral (B), simulating absorption, and B to A, identifying active efflux.[16]

  • Dosing: Add the test compound to the donor chamber (either Apical or Basolateral).

  • Sampling: At set time points (e.g., 60 and 120 minutes), take samples from the receiver chamber. The donor chamber is also sampled at the beginning and end to confirm mass balance.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A→B): A high value (>10 x 10⁻⁶ cm/s) suggests good potential for oral absorption.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 indicates that the compound is a substrate of an efflux transporter (like P-glycoprotein), which actively pumps the drug back into the intestinal lumen, potentially limiting its bioavailability.[16]

Part 2: In Vivo Pharmacokinetic Study Protocol

Based on the in vitro data, the most promising analog(s) are advanced to in vivo studies. For this guide, let's assume Analog 1 (Compound B) showed lower metabolic clearance and acceptable permeability, warranting a full PK study in rats.

ADME_Process cluster_Gut Absorption (Oral Dose) cluster_Circulation Distribution cluster_Organs Metabolism & Excretion Stomach Stomach (Dissolution) Intestine Intestine (Permeation) Stomach->Intestine Blood Systemic Circulation (Blood) - Free Drug - Protein-Bound Drug Intestine->Blood Portal Vein Liver Liver (Metabolism) Blood->Liver Reversible Distribution Kidney Kidney (Excretion) Blood->Kidney Reversible Distribution Tissue Target Tissue (Pharmacological Effect) Blood->Tissue Reversible Distribution Liver->Blood Metabolites Urine Urine (Elimination) Kidney->Urine

Figure 2: The ADME process following oral drug administration.

Causality: An in vivo PK study provides the definitive data on how a drug behaves in a whole organism.[20] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine key parameters including clearance, volume of distribution, half-life, and absolute oral bioavailability (F%).[20] All preclinical studies must adhere to Good Laboratory Practice (GLP) regulations.[21][22]

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group). Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Formulation & Dosing:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., 20% Solutol in saline) and administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Formulate the compound as a suspension (e.g., in 0.5% methylcellulose) and administer via oral gavage (e.g., 5 mg/kg).[23]

  • Blood Sampling: Collect sparse blood samples (~100 µL) into heparinized tubes at multiple time points post-dose (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).[20]

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters for each route of administration:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time (from IV data).

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes (from IV data).

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Synthesis and Comparative Analysis

All quantitative data should be summarized in tables for clear, objective comparison.

Table 1: Comparative In Vitro ADME Data

Parameter Compound A (Parent) Analog 1 (Compound B) Analog 2 (Compound C) Desired Profile
Metabolic Stability
In Vitro t½ (min) 15 55 20 > 30 min
CLint (µL/min/mg) 92 25 70 Low
Plasma Protein Binding
% Bound (Human) 98.5% 96.2% 91.0% < 99%
Caco-2 Permeability
Papp (A→B) (10⁻⁶ cm/s) 8.5 10.2 3.1 > 5

| Efflux Ratio (ER) | 1.2 | 1.5 | 1.1 | < 2 |

Analysis of In Vitro Data:

  • Analog 1 (Compound B) successfully blocked metabolism, showing a significantly longer half-life and lower intrinsic clearance compared to the parent compound. Its permeability is excellent, and the efflux ratio is low. The slightly lower protein binding is also favorable.

  • Analog 2 (Compound C) showed a slight improvement in metabolic stability but a significant drop in permeability, likely due to the added hydroxyl group increasing its polarity.

Table 2: Comparative In Vivo Pharmacokinetic Data (Rat)

Parameter Compound A (Parent) Analog 1 (Compound B) Desired Profile
IV Dose (1 mg/kg)
CL (mL/min/kg) 45 15 Low (< 20)
Vd (L/kg) 2.5 2.1 Moderate
t½ (hr) 1.1 2.7 > 2 hr
PO Dose (5 mg/kg)
Cmax (ng/mL) 210 550 High
Tmax (hr) 0.5 1.0 0.5 - 2 hr
AUC_PO (ng·hr/mL) 650 2800 High

| Oral Bioavailability (F%) | 18% | 75% | > 30% |

Analysis of In Vivo Data: The in vivo data strongly validate the hypotheses generated from the in vitro results. Analog 1 (Compound B) exhibits a threefold reduction in clearance and a more than twofold increase in half-life compared to the parent. Most importantly, these improvements in metabolic stability and permeability translated into a dramatic increase in oral bioavailability, from 18% to an excellent 75%.

Conclusion and Expert Recommendation

The systematic evaluation of the pharmacokinetic properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and its analogs clearly demonstrates the value of a tiered, data-driven approach. The initial in vitro ADME screen correctly identified the metabolic liability of the parent compound and predicted the superior profile of Analog 1 (Compound B) . The follow-on in vivo study in rats confirmed that the strategic modification of replacing the methoxy group with a difluoromethoxy group resulted in a compound with significantly improved clearance, half-life, and oral bioavailability.

Based on this comprehensive evaluation, Analog 1 (Compound B) is the clear lead candidate for progression . Its robust pharmacokinetic profile suggests it is far more likely to achieve therapeutic concentrations in a clinical setting. The next steps should include pharmacokinetic studies in a second (non-rodent) species to assess inter-species scalability, followed by Investigational New Drug (IND)-enabling toxicology studies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are founded on established principles of chemical safety and waste management, drawing from data on structurally related compounds in the absence of a specific Safety Data Sheet for this particular molecule.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Piperidine Moiety : Piperidine itself is a flammable, corrosive, and toxic substance.[1] It is known to cause severe skin burns and eye damage.[1]

  • Aromatic Sulfonamide Group : Aromatic sulfonamides are a broad class of compounds with varied toxicological profiles. Some can be irritants or sensitizers.

  • Methoxyphenyl Group : This group is generally considered to be of low toxicity.

Based on these structural components, it is prudent to handle 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine as a substance that may cause skin, eye, and respiratory irritation.[2][3][4]

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]
Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE TypeSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles of the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize inhalation of any dusts or aerosols.[2]
Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[5]

  • Containment : For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or universal binding agents to contain the spill.[1][6] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[5][6]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and the institutional safety officer.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a well-ventilated area C Collect waste in a dedicated, compatible container B->C D Label container with: 'Hazardous Waste' Chemical Name Date C->D Securely seal E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by a licensed chemical waste disposal company E->F

Caption: Disposal workflow for 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

Detailed Disposal Steps:

  • Waste Segregation : Do not mix 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine waste with other chemical waste streams unless compatibility is confirmed. Collect all materials contaminated with the compound, including gloves, weigh boats, and pipette tips, in a dedicated hazardous waste container.

  • Container Selection : Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition with a secure, leak-proof lid.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine," the approximate quantity, and the date of accumulation.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7] Ensure that all local, state, and federal regulations are followed.[6]

Empty Container Management

Empty containers that previously held 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine must also be managed properly.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection : Collect the solvent rinsate as hazardous waste and add it to the appropriate waste stream.

  • Container Disposal : Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste. However, consult your institution's specific guidelines for empty container disposal.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). PENTA. [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Jubilant. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (2019, June 24). Chemos. [Link]

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - MDPI. (n.d.). MDPI. [Link]

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A Researcher's Guide to the Safe Handling of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug discovery and development, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine presents unique opportunities for scientific advancement. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and approved disposal methods. Our goal is to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.

Hazard Assessment: Understanding the Risks

  • Dermal, Ocular, and Respiratory Irritation: Many piperidine derivatives are known to cause irritation upon contact with the skin and eyes, and upon inhalation.[1][2][3]

  • Acute Toxicity: Some related compounds are classified as harmful if swallowed or in contact with the skin.[4]

  • Sensitization: Prolonged or repeated exposure may lead to sensitization, causing allergic reactions in some individuals.

Given these potential hazards, a cautious approach is warranted, and the use of comprehensive PPE is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimizing exposure to 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorTo prevent inhalation of fine powders and direct contact with skin and eyes. Double gloving provides an extra layer of protection against potential contamination.[5][6]
Dissolution and Solution Handling Double Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsTo protect against splashes and direct contact with the dissolved compound.
Reaction Setup and Workup Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield (if splash hazard is high)To provide comprehensive protection against splashes of the compound and other reagents. A face shield offers an additional barrier for the entire face.[7]
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesTo ensure protection during the handling and transport of contaminated waste.
Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.[8]

  • Respirator (if required): If handling the solid form outside of a ventilated enclosure, perform a fit check for your N95 respirator.

  • Eye and Face Protection: Put on safety goggles. If a significant splash risk exists, add a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.[6][8]

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety goggles from the back of your head.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine IsSolid Is the compound in solid form? Start->IsSolid IsVolatile Is the solvent volatile? IsSolid->IsVolatile No (Solution) AddRespirator Add N95 Respirator IsSolid->AddRespirator Yes SplashRisk Is there a significant splash risk? IsVolatile->SplashRisk No Ventilation Work in a Fume Hood IsVolatile->Ventilation Yes BasePPE Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes AddRespirator->IsVolatile AddFaceShield->BasePPE Ventilation->SplashRisk

Caption: Decision workflow for PPE selection based on the physical form and handling procedure of the compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination.

For Small Spills (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined above.

  • Contain the spill with an absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the contained material into a designated chemical waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine and any contaminated materials is essential to protect both personnel and the environment.

  • Chemical Waste: The compound itself, as well as any solutions containing it, must be disposed of as hazardous chemical waste.[9][10] Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of in a designated hazardous waste container.[9]

  • Disposal Method: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9][10] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely work with 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, minimizing personal risk and ensuring environmental stewardship.

References

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • Global Substance Registration System (GSRS). 4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.